2-Aminobenzothiazole-6-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
2-amino-1,3-benzothiazole-6-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S.ClH/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8;/h1-3H,(H2,9,10)(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKWPETXSJOITB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)SC(=N2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60585560 | |
| Record name | 2-Amino-1,3-benzothiazole-6-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18330-76-2 | |
| Record name | 2-Amino-1,3-benzothiazole-6-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60585560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Aminobenzothiazole-6-carboxylic acid hydrochloride
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2-Aminobenzothiazole-6-carboxylic acid hydrochloride. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Core Chemical Properties
This compound is a heterocyclic compound with the molecular formula C₈H₇ClN₂O₂S.[1] It is the hydrochloride salt of 2-Aminobenzothiazole-6-carboxylic acid. The core structure features a benzothiazole moiety, which is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds.
Chemical Structure:
A summary of the key quantitative data for the hydrochloride salt and the corresponding free base is presented in Table 1.
| Property | This compound | 2-Aminobenzothiazole-6-carboxylic acid |
| Molecular Formula | C₈H₇ClN₂O₂S | C₈H₆N₂O₂S |
| Molecular Weight | 230.67 g/mol [1] | 194.21 g/mol |
| Melting Point | Not available | 265 °C (decomposes)[2] or 99-101 °C[3] |
| Appearance | Not available | Off-white solid |
| Solubility | Not available | General solubility of 2-aminobenzothiazole: very slightly soluble in water; soluble in alcohol, chloroform, and concentrated acid. |
Spectroscopic Data
Note: The following data are for closely related compounds and should be used for reference purposes only.
-
¹H NMR (DMSO-d₆): For the related compound, methyl 2-aminobenzo[d]thiazole-6-carboxylate, the following peaks are observed: δ 3.83 (s, 3H), 7.38 (d, J = 8.0 Hz, 1H), 7.83 (dd, J = 1.6, 8.0 Hz, 1H), 7.92 (s, 2H), 8.30 (s, 1H).[4]
-
¹³C NMR (DMSO-d₆): For methyl 2-aminobenzo[d]thiazole-6-carboxylate, characteristic peaks appear at: δ 52.3, 117.6, 122.2, 123.0, 127.5, 131.6, 157.4, 166.6, 170.2.[4]
-
IR: The infrared spectrum of 2-aminobenzothiazole derivatives typically shows characteristic peaks for N-H stretching, C=N stretching of the thiazole ring, and aromatic C-H stretching.
-
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (C₈H₆N₂O₂S) and fragmentation patterns characteristic of the benzothiazole core.
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound can be achieved through a two-step process starting from 4-aminobenzoic acid. The following is a representative experimental protocol.
Step 1: Synthesis of 2-Aminobenzothiazole-6-carboxylic acid
-
Suspend 4-aminobenzoic acid (100 g, 0.73 mol) in methanol (MeOH).
-
To this suspension, add sodium thiocyanate (NaSCN, 65 g, 0.8 mol).
-
Cool the reaction mixture to -10 °C.
-
Slowly add bromine (Br₂, 38 mL, 0.73 mol) in portions, ensuring the internal temperature remains below -5 °C.
-
Stir the mixture for 2 hours at this temperature.
-
Collect the resulting precipitate by filtration.
-
Suspend the precipitate in 350 ml of 1 M hydrochloric acid (HCl).
-
Heat the suspension to reflux and maintain for 30 minutes.[5]
-
Perform a rapid filtration of the hot solution.
Step 2: Formation of the Hydrochloride Salt
-
To the hot filtrate from the previous step, add 150 ml of concentrated hydrochloric acid (HCl).[5]
-
A white solid of 2-Aminobenzothiazole-6-carboxylic acid will form. While the source describes this as the free acid, the addition of concentrated HCl to the hot acidic solution would likely result in the precipitation of the hydrochloride salt.
-
Collect the solid by filtration.
-
The product should be dried appropriately. Further purification can be achieved by recrystallization from a suitable solvent system.
Biological Activity and Signaling Pathways
Derivatives of 2-aminobenzothiazole have garnered significant interest in drug discovery due to their broad spectrum of biological activities, including anticancer and antidiabetic properties.
Anticancer Activity and the PI3K/AKT/mTOR Signaling Pathway
Several studies have highlighted the potential of 2-aminobenzothiazole derivatives as inhibitors of the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[6] Benzothiazole-containing compounds have been developed as potent dual inhibitors of PI3K and mTOR.[7] The inhibition of this pathway by these compounds can lead to the induction of apoptosis in cancer cells.[8]
Antidiabetic Potential and PPAR Signaling
The benzothiazole scaffold is also found in compounds investigated for their antidiabetic effects, particularly through the modulation of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are nuclear receptors that play a key role in regulating glucose and lipid metabolism.[9] Some benzothiazole derivatives have been identified as PPARα antagonists, while others act as dual PPARα/γ agonists.[4][10] The modulation of PPAR signaling presents a promising therapeutic strategy for type 2 diabetes.
Safety and Handling
The safety data for 2-Aminobenzothiazole hydrochloride indicates that it causes skin irritation and serious eye irritation. The parent compound, 2-aminobenzothiazole, is harmful if swallowed and causes serious eye irritation.[11]
General Handling Precautions:
-
Use in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly closed container in a dry and cool place.
First Aid Measures:
-
If swallowed: Rinse mouth and seek medical attention.
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.
-
If on skin: Wash with plenty of water.
-
If inhaled: Move to fresh air.
It is crucial to consult the specific Safety Data Sheet (SDS) for this compound before handling the compound.
References
- 1. This compound | C8H7ClN2O2S | CID 16236325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Aminobenzothiazole-6-carboxylic acid | 93-85-6 [chemicalbook.com]
- 3. 2-aMinobenzothiazole-6-carboxylic acid | CAS#:93-85-6 | Chemsrc [chemsrc.com]
- 4. Effect of 6-Benzoyl-benzothiazol-2-one scaffold on the pharmacological profile of α-alkoxyphenylpropionic acid derived PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminobenzothiazole-6-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. refp.cohlife.org [refp.cohlife.org]
- 10. Synthesis of novel benzothiazole amides: Evaluation of PPAR activity and anti-proliferative effects in paraganglioma, pancreatic and colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. geneseo.edu [geneseo.edu]
An In-depth Technical Guide to the Synthesis of 2-Aminobenzothiazole-6-carboxylic acid Hydrochloride
This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-Aminobenzothiazole-6-carboxylic acid hydrochloride, a heterocyclic compound of interest to researchers and professionals in drug development. The document details the experimental protocol for the most common synthesis route, presents quantitative data, and includes a visual representation of the synthesis workflow.
Core Synthesis Pathway
The principal and most widely documented method for synthesizing this compound commences with 4-aminobenzoic acid. This substrate undergoes a cyclization reaction involving sodium thiocyanate and bromine in a methanolic suspension. The subsequent workup with hydrochloric acid not only facilitates the purification of the product but also leads to the formation of the hydrochloride salt.
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of this compound from 4-aminobenzoic acid[1][2][3]:
-
Reaction Setup: In a suitable reaction vessel, a suspension of 4-aminobenzoic acid (100 g, 0.73 mol) is prepared in methanol (MeOH). To this suspension, sodium thiocyanate (NaSCN, 65 g, 0.8 mol) is added.
-
Bromination: The reaction mixture is cooled to -10 °C. Bromine (Br₂, 38 mL, 0.73 mol) is then added portion-wise, ensuring the internal temperature is maintained below -5 °C. The mixture is stirred for 2 hours under these conditions.
-
Precipitation and Initial Purification: Upon completion of the reaction, the resulting precipitate is collected by filtration.
-
Hydrolysis and Salt Formation: The collected precipitate is then suspended in 350 mL of 1 M hydrochloric acid (HCl). This suspension is heated to reflux and maintained at this temperature for 30 minutes.
-
Isolation of the Hydrochloride Salt: The hot suspension is filtered rapidly. To the hot filtrate, 150 mL of concentrated hydrochloric acid (HCl) is added. This induces the precipitation of this compound as a white solid.
-
Final Product: The precipitate is collected by filtration and dried. The final product, weighing 70 g, can be used directly without further purification.
Quantitative Data
The following table summarizes the quantitative data associated with the described synthesis pathway.
| Parameter | Value | Reference |
| Starting Material | 4-Aminobenzoic acid | [1][2][3] |
| Molar Mass of Starting Material | 137.14 g/mol | |
| Amount of Starting Material | 100 g (0.73 mol) | [1][2][3] |
| Reagent 1 | Sodium thiocyanate (NaSCN) | [1][2][3] |
| Amount of Reagent 1 | 65 g (0.8 mol) | [1][2][3] |
| Reagent 2 | Bromine (Br₂) | [1][2][3] |
| Amount of Reagent 2 | 38 mL (0.73 mol) | [1][2][3] |
| Solvent | Methanol (MeOH) | [1][2][3] |
| Reaction Temperature | -10 °C to -5 °C | [1][2][3] |
| Reaction Time | 2 hours | [1][2][3] |
| Final Product | This compound | [1][2][3] |
| Molar Mass of Product | 230.68 g/mol | |
| Yield | 70 g | [1][2][3] |
| Percentage Yield | 42% | [1][2][3] |
| Appearance | White solid | [1][2] |
Synthesis Pathway Visualization
The following diagram illustrates the logical workflow of the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Alternative Synthesis Approaches
While the aforementioned pathway is the most direct for the target compound, it is worth noting that other general methods for the synthesis of 2-aminobenzothiazole derivatives exist. One common alternative involves the reaction of a substituted aniline with potassium thiocyanate and bromine in glacial acetic acid[4][5][6]. This approach could theoretically be adapted for 4-aminobenzoic acid.
Another potential, though less direct, route could involve the synthesis of 2-amino-6-methylbenzothiazole followed by oxidation of the methyl group to a carboxylic acid. However, this would require careful selection of oxidizing agents to avoid degradation of the heterocyclic ring system.
Furthermore, the condensation of 4-amino-3-mercaptobenzoic acid with cyanogen bromide could be a plausible method to introduce the 2-amino group directly. While the reaction of 4-amino-3-mercaptobenzoic acid with aldehydes to form 2-substituted benzothiazoles is documented, its reaction with cyanogen bromide to yield the desired 2-amino derivative is a theoretical pathway that would require experimental validation[7][8].
This guide provides a foundational understanding of the synthesis of this compound, equipping researchers with the necessary information for its laboratory preparation.
References
- 1. 2-Aminobenzothiazole-6-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. 2-Aminobenzothiazole-6-carboxylic acid | 93-85-6 [chemicalbook.com]
- 3. Sciencemadness Discussion Board - 2-Amino benzothiazole 6-carboxylic acid synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Flash preparation of carbenoids: A different performance of cyanogen bromide – Oriental Journal of Chemistry [orientjchem.org]
An In-depth Technical Guide on the Core Mechanism of Action of 2-Aminobenzothiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities. While specific data on the hydrochloride salt of 2-aminobenzothiazole-6-carboxylic acid is limited, extensive research on its parent class reveals a diversity of mechanisms, primarily centered around the inhibition of key enzymes and signaling pathways implicated in various diseases, most notably cancer. This document provides a comprehensive overview of the known mechanisms of action for 2-aminobenzothiazole derivatives, supported by quantitative data, experimental methodologies, and visual representations of associated signaling pathways and workflows.
Introduction to the 2-Aminobenzothiazole Scaffold
2-Aminobenzothiazole is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring, with an amino group at the 2-position.[1] This structural motif serves as a versatile starting point for the synthesis of a wide array of bioactive molecules.[2] The presence of the amino group and the benzothiazole core allows for facile functionalization, enabling the generation of derivatives with tailored pharmacological profiles.[3] These derivatives have demonstrated a multitude of biological effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[4][5]
Mechanisms of Action: A Multi-Target Approach
The therapeutic effects of 2-aminobenzothiazole derivatives stem from their ability to interact with and modulate the activity of various biological targets. The specific mechanism of action is highly dependent on the nature and position of substituent groups on the benzothiazole ring system.
Kinase Inhibition
A primary mechanism through which 2-aminobenzothiazole derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cellular processes such as proliferation, differentiation, and survival.[1] Dysregulation of kinase activity is a hallmark of many cancers.
-
Tyrosine Kinases: Derivatives have been shown to target several receptor and non-receptor tyrosine kinases, including:
-
Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in various cancers. Certain 2-aminobenzothiazole compounds act as potent EGFR inhibitors.[3]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): By inhibiting VEGFR-2, these compounds can interfere with angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[5]
-
Other Tyrosine Kinases: Additional targets in this family include Colony-Stimulating Factor 1 Receptor (CSF1R), Focal Adhesion Kinase (FAK), and MET.[3][5]
-
-
Serine/Threonine Kinases: This class of kinases is also a significant target.
-
Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs, such as CDK2, can lead to cell cycle arrest and apoptosis.[4][3]
-
PI3K/AKT/mTOR Pathway: This is a critical signaling pathway for cell growth and survival. Several 2-aminobenzothiazole derivatives have been developed as inhibitors of key kinases within this pathway, such as PI3K and mTOR.[4]
-
Other Serine/Threonine Kinases: Aurora kinases, RAF, and DYRK2 are also among the targets.[5]
-
Non-Kinase Targets
Beyond kinase inhibition, 2-aminobenzothiazole derivatives have been reported to modulate other important cellular targets:
-
Epigenetic Modulators: Some derivatives can inhibit enzymes involved in epigenetic regulation, such as Histone Deacetylases (HDACs), NSD1, and LSD1.[3][5]
-
Apoptosis Regulators: Compounds have been shown to interact with proteins like B-cell lymphoma-extra large (BCL-XL), which is involved in the regulation of programmed cell death.[5]
-
Other Enzymes and Proteins: DNA topoisomerase, Heat Shock Protein 90 (HSP90), and mutant p53 are additional targets that have been identified.[3][5]
-
Antimicrobial Targets: In bacteria, 2-aminobenzothiazole-based inhibitors have been designed to target the CA (catalytic and ATP-binding) domain of histidine kinases, which are essential for virulence in pathogens like Pseudomonas aeruginosa.[6]
Quantitative Data on 2-Aminobenzothiazole Derivatives
The following table summarizes the inhibitory activities of selected 2-aminobenzothiazole derivatives against various targets and cell lines. This data highlights the potency and selectivity that can be achieved through chemical modification of the core scaffold.
| Compound/Derivative | Target | IC50 Value | Cell Line | IC50 Value | Reference |
| Derivative 3 | CSF1R Kinase | 1.4 nM | - | - | [3] |
| Derivative 10 | EGFR Kinase | 94.7 nM | - | - | [3] |
| Derivative 11 | EGFR Kinase | 54.0 nM | - | - | [3] |
| Compounds 14-18 | EGFR Kinase | 0.173-1.08 µM | PC3, MCF-7, A549, HCT-116, MDA-MB-231 | 0.315-2.66 µM | [3] |
| Compound 40 | CDK2 Kinase | 4.29 µM | A549, MCF-7, Hep3B | 3.55, 3.17, 4.32 µM | [3] |
| Rilu-2 | Histidine Kinase (in vitro) | 1.21 µM | - | - | [6] |
| Gedatolisib | - | - | A549 | 9.05 µM | [4] |
| Doxorubicin | - | - | A549 | 16.61 µM | [4] |
Experimental Protocols
The elucidation of the mechanism of action of 2-aminobenzothiazole derivatives involves a series of in vitro and in cellulo experiments.
General Synthesis of 2-Aminobenzothiazole-6-Carboxylic Acid
A common synthetic route to produce the core scaffold of 2-aminobenzothiazole-6-carboxylic acid is as follows:
-
Reaction Setup: Suspend 4-aminobenzoic acid in methanol.
-
Thiocyanation: Add sodium thiocyanate to the suspension.
-
Bromination: Cool the reaction mixture to -10°C and add bromine dropwise, maintaining the temperature below -5°C. Stir for 2 hours.
-
Cyclization and Hydrolysis: Collect the precipitate by filtration and suspend it in 1 M hydrochloric acid. Heat the suspension to reflux for 30 minutes.
-
Precipitation: Filter the hot solution and add concentrated hydrochloric acid to the filtrate to precipitate the product, 2-aminobenzothiazole-6-carboxylic acid.[7][8]
-
Purification: The resulting solid can be dried and used without further purification.[7][8]
Kinase Inhibition Assays
-
Objective: To determine the in vitro potency of a compound against a specific kinase.
-
General Procedure:
-
A recombinant kinase, a suitable substrate (often a peptide), and ATP are combined in a reaction buffer.
-
The test compound (a 2-aminobenzothiazole derivative) is added at various concentrations.
-
The reaction is initiated and incubated at a specific temperature for a set period.
-
The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays.
-
The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated from the dose-response curve.
-
Cell-Based Proliferation Assays
-
Objective: To assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.
-
General Procedure (MTT Assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with the test compound at a range of concentrations for a specified duration (e.g., 48 or 72 hours).
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.
-
The IC50 value, representing the concentration that reduces cell viability by 50%, is determined.
-
Western Blotting for Signaling Pathway Analysis
-
Objective: To investigate the effect of a compound on the phosphorylation status of key proteins in a signaling pathway.
-
General Procedure:
-
Cells are treated with the test compound for a specific time.
-
The cells are lysed to extract total protein.
-
Protein concentration is determined using a method like the Bradford assay.
-
Equal amounts of protein are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-AKT, AKT, p-EGFR, EGFR).
-
The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate, and the bands are visualized. The changes in phosphorylation levels indicate the compound's effect on the signaling pathway.
-
Visualizing Mechanisms and Workflows
Signaling Pathways
The following diagrams illustrate key signaling pathways that are often targeted by 2-aminobenzothiazole derivatives.
Caption: PI3K/AKT/mTOR signaling pathway and a point of inhibition.
Caption: EGFR signaling pathway and a point of inhibition.
Experimental Workflow
The diagram below outlines a general workflow for identifying the mechanism of action of a novel 2-aminobenzothiazole derivative.
Caption: General workflow for mechanism of action studies.
Conclusion
The 2-aminobenzothiazole scaffold is a highly valuable framework in drug discovery, giving rise to compounds with diverse mechanisms of action. The primary therapeutic potential, particularly in oncology, appears to be driven by the inhibition of various protein kinases involved in critical cell signaling pathways. While the specific mechanism of 2-aminobenzothiazole-6-carboxylic acid hydrochloride is not yet fully elucidated, the extensive research on related derivatives provides a strong foundation for future investigations. The continued exploration of this chemical space, guided by the experimental approaches outlined in this guide, holds significant promise for the development of novel and effective therapeutic agents.
References
- 1. iajesm.in [iajesm.in]
- 2. China Intermediates 2-Aminobenzothiazole-6-carboxylic acid for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Aminobenzothiazole-6-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 8. Sciencemadness Discussion Board - 2-Amino benzothiazole 6-carboxylic acid synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
The Multifaceted Biological Activities of 2-Aminobenzothiazole-6-carboxylic Acid Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. The incorporation of a carboxylic acid group at the 6-position offers a unique opportunity for derivatization, leading to the development of novel therapeutic agents with diverse pharmacological profiles. This technical guide provides a comprehensive overview of the biological activities of 2-aminobenzothiazole-6-carboxylic acid derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Anticancer Activity
Derivatives of 2-aminobenzothiazole-6-carboxylic acid have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis, such as the PI3K/Akt pathway.
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of representative 2-aminobenzothiazole derivatives against various cancer cell lines.
| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |
| OMS-5 | 4-Nitroaniline derivative | A549 (Lung) | 22.13 | [1] |
| MCF-7 (Breast) | 24.31 | [1] | ||
| OMS-14 | Piperazine-4-nitroaniline derivative | A549 (Lung) | 61.03 | [1] |
| MCF-7 (Breast) | 27.08 | [1] | ||
| Compound 8i | Substituted amide | MCF-7 (Breast) | 6.34 | [2] |
| Compound 8m | Substituted amide | MCF-7 (Breast) | 8.30 | [2] |
| Compound 13 | Phenyl-substituted | HCT116 (Colon) | 6.43 ± 0.72 | [3] |
| A549 (Lung) | 9.62 ± 1.14 | [3] | ||
| A375 (Melanoma) | 8.07 ± 1.36 | [3] | ||
| Compound 20 | Thiazolidinedione hybrid | HepG2 (Liver) | 9.99 | [3] |
| HCT-116 (Colon) | 7.44 | [3] | ||
| MCF-7 (Breast) | 8.27 | [3] | ||
| Compound 24 | 1,3,4-Oxadiazole conjugate | C6 (Glioma) | 4.63 ± 0.85 | [3] |
| A549 (Lung) | 39.33 ± 4.04 | [3] |
Antimicrobial Activity
The global challenge of antimicrobial resistance has spurred the search for novel antibacterial and antifungal agents. 2-Aminobenzothiazole-6-carboxylic acid derivatives have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungal species.
Data Presentation: In Vitro Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 2-aminobenzothiazole derivatives against various microbial strains.
| Compound ID | Derivative Type | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 4b | Novel benzothiazole-based | Staphylococcus aureus (MRSA) | < Ciprofloxacin | [4] |
| Enterococcus faecium (Multi-drug resistant) | < Ciprofloxacin | [4] | ||
| Compound 7a | Novel benzothiazole-based | Staphylococcus aureus (MRSA) | < Ciprofloxacin | [4] |
| Enterococcus faecium (Multi-drug resistant) | < Ciprofloxacin | [4] | ||
| Candida albicans (Clinical isolate) | Equipotent to Nystatin | [4] | ||
| Compound B1 | Sulphonamide derivative | Escherichia coli | 22-28 (Zone of Inhibition in mm) | [5] |
| Compound A1 | Sulphonamide derivative | Bacillus subtilis | 22-33 (Zone of Inhibition in mm) | [5] |
| HAS-01 | Hydrazone derivative | Staphylococcus aureus | Notable Activity | [6] |
| Salmonella typhimurium | Notable Activity | [6] | ||
| HAS-03 | Hydrazone derivative | Staphylococcus aureus | Notable Activity | [6] |
| Salmonella typhimurium | Notable Activity | [6] |
Enzyme Inhibition
The therapeutic effects of 2-aminobenzothiazole derivatives are often attributed to their ability to selectively inhibit specific enzymes that play a critical role in disease pathogenesis. Notable targets include protein kinases such as PI3K and carbonic anhydrases.
Data Presentation: Enzyme Inhibitory Activity
This table summarizes the inhibitory activity of 2-aminobenzothiazole derivatives against specific enzymes, expressed as IC₅₀ or Kᵢ values.
| Compound ID | Enzyme Target | Inhibition Value | Unit | Reference |
| Compound 8i | PI3Kα | 1.03 | nM (IC₅₀) | [2] |
| OMS-1 | PI3Kγ | 47% inhibition at 100 µM | % | [7] |
| OMS-2 | PI3Kγ | 48% inhibition at 100 µM | % | [7] |
| OMS-14 | PIK3CD/PIK3R1 | 65% inhibition at 100 µM | % | [7] |
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
2-Aminobenzothiazole-6-carboxylic acid derivatives
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the 2-aminobenzothiazole-6-carboxylic acid derivatives and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Agar Well Diffusion Method for Antimicrobial Susceptibility Testing
The agar well diffusion method is a widely used technique to determine the antimicrobial activity of a substance.
Materials:
-
Bacterial or fungal strains
-
Appropriate agar medium (e.g., Mueller-Hinton agar for bacteria)
-
Sterile Petri dishes
-
2-Aminobenzothiazole-6-carboxylic acid derivatives
-
Sterile cork borer or pipette tip
-
Positive control (standard antibiotic) and negative control (solvent)
-
Incubator
Procedure:
-
Inoculation: Prepare a standardized microbial inoculum and uniformly spread it over the surface of the agar plate.
-
Well Creation: Create wells of a specific diameter in the agar using a sterile cork borer.
-
Compound Addition: Add a defined volume of the test compound solution (at various concentrations) into each well. Also, add the positive and negative controls to separate wells.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well. A larger diameter indicates greater antimicrobial activity.
Signaling Pathways and Experimental Workflows
PI3K/Akt Signaling Pathway Inhibition
Several 2-aminobenzothiazole derivatives exert their anticancer effects by inhibiting the PI3K/Akt signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.
Caption: Inhibition of the PI3K/Akt signaling pathway by a 2-aminobenzothiazole derivative.
Experimental Workflow for MTT Assay
The following diagram illustrates the key steps involved in performing an MTT assay to determine the cytotoxicity of 2-aminobenzothiazole-6-carboxylic acid derivatives.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Experimental Workflow for Agar Well Diffusion Assay
This diagram outlines the procedure for assessing the antimicrobial activity of 2-aminobenzothiazole-6-carboxylic acid derivatives using the agar well diffusion method.
Caption: Workflow for the agar well diffusion antimicrobial susceptibility test.
Conclusion
2-Aminobenzothiazole-6-carboxylic acid and its derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy in preclinical studies against various cancers and microbial pathogens, coupled with their ability to modulate key enzymatic activities, underscores their potential in addressing significant unmet medical needs. The data and protocols presented in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. Future efforts should focus on optimizing the structure-activity relationships of these compounds to enhance their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these promising findings into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, biological evaluation, and in silico studies of 2-aminobenzothiazole derivatives as potent PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel 2-aminobenzothiazole derivatives as potential antimicrobial agents with dual DNA gyrase/topoisomerase IV inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 7. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of 2-Aminobenzothiazoles: A Technical Guide to Their Discovery as Kinase Inhibitors
A comprehensive overview for researchers and drug development professionals on the synthesis, evaluation, and application of 2-aminobenzothiazole derivatives as potent kinase inhibitors in oncological and other therapeutic areas.
The 2-aminobenzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a core component of various kinase inhibitors.[1] Its inherent ability to form multiple non-covalent interactions, such as hydrogen bonds and π-π stacking, with the ATP-binding pocket of kinases makes it an attractive starting point for the design of novel therapeutic agents.[1] This technical guide provides an in-depth analysis of the discovery and development of 2-aminobenzothiazole derivatives as kinase inhibitors, complete with detailed experimental protocols, comprehensive data summaries, and visualizations of key biological pathways and experimental workflows.
Targeting the Kinome: A Multitude of Opportunities
2-Aminobenzothiazole derivatives have been successfully developed to target a wide array of protein kinases implicated in cancer and other diseases. These include, but are not limited to, Phosphoinositide 3-kinases (PI3Ks), Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Aurora Kinases, and Lymphocyte-specific protein tyrosine kinase (Lck).[2][3][4][5] The versatility of the 2-aminobenzothiazole core allows for chemical modifications that can be fine-tuned to achieve high potency and selectivity for specific kinase targets.[1]
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of various 2-aminobenzothiazole derivatives against different kinases and cancer cell lines has been extensively documented. The following tables summarize the half-maximal inhibitory concentrations (IC50) and other relevant quantitative data from key studies, providing a comparative overview of their potency.
Table 1: Inhibitory Activity of 2-Aminobenzothiazole Derivatives against Kinases
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 8i | PI3Kα | 1.03 | [6] |
| Compound 20 | VEGFR-2 | 150 | [3] |
| Compound 21 | VEGFR-2 | 190 | [3] |
| Compound 10 | EGFR | 94.7 | [3] |
| Compound 11 | EGFR | 54.0 | [3] |
| Compound 40 | CDK2 | 4290 | [3] |
| BMS-350751 (2) | Lck | Potent (not specified) | [7] |
| BMS-358233 (3) | Lck | Potent (not specified) | [7] |
| Dasatinib (2) | pan-Src | Nanomolar to subnanomolar | [8] |
| Compound 12m | pan-Src | Nanomolar to subnanomolar | [8] |
| Compound 11 | VEGFR-2 | 192 | [9] |
| Compound 10e | VEGFR-2 | 241 | [9] |
| Compound 13a | VEGFR-2 | 258 | [9] |
Table 2: Anti-proliferative Activity of 2-Aminobenzothiazole Derivatives in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| OMS5 | A549 | Lung Cancer | 22.13 | [1][2] |
| MCF-7 | Breast Cancer | 24.31 | [1][2] | |
| OMS14 | A549 | Lung Cancer | 61.03 | [1][2] |
| MCF-7 | Breast Cancer | 27.08 | [1][2] | |
| Compound 8i | MCF-7 | Breast Cancer | 6.34 | [6] |
| Compound 8m | MCF-7 | Breast Cancer | 8.30 | [6] |
| Compound 21 | Various | - | 10.34 - 12.14 | [3] |
| Compound 40 | A549 | Lung Cancer | 3.55 | [3] |
| MCF-7 | Breast Cancer | 3.17 | [3] | |
| Hep3B | Liver Cancer | 4.32 | [3] | |
| Compound 4a | HCT-116 | Colon Cancer | 5.61 | [5] |
| HEPG-2 | Liver Cancer | 7.92 | [5] | |
| MCF-7 | Breast Cancer | 3.84 | [5] | |
| Compound 4e | MCF-7 | Breast Cancer | 6.11 | [5] |
| Compound 8a | MCF-7 | Breast Cancer | 10.86 | [5] |
| Compound 11 | HepG-2 | Liver Cancer | 9.52 | [9] |
| A549 | Lung Cancer | 10.61 | [9] | |
| Caco-2 | Colon Cancer | 12.45 | [9] | |
| MDA | Breast Cancer | 11.52 | [9] |
Experimental Protocols
The discovery and evaluation of 2-aminobenzothiazole derivatives as kinase inhibitors involve a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.
General Synthesis of 2-Aminobenzothiazole Derivatives
A common method for synthesizing substituted 2-aminobenzothiazoles is through the oxidative cyclization of N-arylthioureas.[10][11]
-
Preparation of N-arylthiourea: React the corresponding aniline derivative with a thiocyanate salt (e.g., ammonium thiocyanate) in the presence of an acid catalyst.
-
Cyclization: Treat the N-arylthiourea with an oxidizing agent, such as bromine in chloroform or a transition metal catalyst (e.g., RuCl3, Pd(OAc)2), to induce intramolecular cyclization and form the 2-aminobenzothiazole ring.[10][11]
-
Purification: The crude product is purified by recrystallization or column chromatography to yield the desired 2-aminobenzothiazole derivative.
For further functionalization, the 2-amino group can be acylated or reacted with various electrophiles. For instance, reaction with chloroacetyl chloride followed by amination with hydrazine hydrate can introduce a reactive hydrazinoacetyl group for further derivatization.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for measuring the inhibitory activity of a compound against a specific kinase by quantifying ADP production.[12]
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution (e.g., 1:3) to generate a 10-point dose-response curve. A "no inhibitor" control with DMSO only should be included.[12]
-
Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well. Add 2.5 µL of the kinase enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[12]
-
Initiation of Kinase Reaction: Start the reaction by adding 5 µL of a substrate/ATP mixture to each well. Incubate the plate at 30°C for 60 minutes.[12]
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[12]
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the produced ADP to ATP and generates a luminescent signal. Incubate for 30 minutes at room temperature.[12]
-
Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[12]
Cell-Based Proliferation Assay (MTT Assay)
The anti-proliferative activity of the synthesized compounds is often evaluated using an MTT assay.[2]
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 2-aminobenzothiazole derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value of the compound.
Visualizing the Mechanisms and Processes
Diagrams are essential for understanding the complex signaling pathways, experimental workflows, and structure-activity relationships involved in the discovery of these kinase inhibitors.
Caption: General experimental workflow for the discovery of 2-aminobenzothiazole kinase inhibitors.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by 2-aminobenzothiazole derivatives.
Caption: Key structure-activity relationships for 2-aminobenzothiazole derivatives.[1]
Conclusion
The 2-aminobenzothiazole scaffold continues to be a highly fruitful starting point for the development of novel kinase inhibitors. Its synthetic tractability and favorable pharmacological properties have led to the discovery of potent inhibitors against a range of important kinase targets. The detailed data and protocols presented in this guide offer a valuable resource for researchers in the field, facilitating further exploration and optimization of this promising class of therapeutic agents. Future efforts will likely focus on enhancing selectivity, overcoming drug resistance, and exploring new therapeutic applications for these versatile compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, biological evaluation, and in silico studies of 2-aminobenzothiazole derivatives as potent PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 2-amino-heteroaryl-benzothiazole-6-anilides as potent p56(lck) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. benchchem.com [benchchem.com]
Spectroscopic and Analytical Profile of 2-Aminobenzothiazole-6-carboxylic acid hydrochloride
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Aminobenzothiazole-6-carboxylic acid hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of specific data for the hydrochloride salt, this guide also incorporates and references data from the parent compound, 2-Aminobenzothiazole-6-carboxylic acid, and its derivatives to provide a thorough analytical profile.
Spectroscopic Data
The structural elucidation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.
NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. The data presented below is based on derivatives and is representative of the expected spectral patterns for the title compound.
¹H NMR Data (Predicted)
The proton NMR spectrum provides insights into the number and types of protons in the molecule. For this compound, the spectrum is expected to show signals for the aromatic protons, the amine protons, and the carboxylic acid proton.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.0-13.0 | Broad Singlet | 1H | -COOH |
| ~7.5-8.5 | Multiplet | 3H | Aromatic Protons |
| ~7.9 | Broad Singlet | 2H | -NH₂ |
Note: Data is predicted based on the analysis of 2-aminobenzothiazole and related carboxylic acid derivatives. The exact chemical shifts may vary. The amine protons may be further deshielded in the hydrochloride salt form.
¹³C NMR Data (Predicted)
The ¹³C NMR spectrum reveals the different carbon environments within the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~167.0 | C=O (Carboxylic Acid) |
| ~170.0 | C2 (Carbon attached to -NH₂) |
| ~155.0 | C7a (Quaternary carbon) |
| ~132.0 | C3a (Quaternary carbon) |
| ~120-130 | Aromatic CH |
| ~115-125 | Aromatic CH |
| ~125-135 | Aromatic CH |
Note: Data is predicted based on known values for 2-aminobenzothiazole derivatives and general chemical shift ranges for carboxylic acids.[1][2] The presence of the hydrochloride salt may cause slight shifts in the positions of the carbon atoms near the amino group.
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-3500 | N-H Stretch | Primary Amine |
| 2500-3300 (broad) | O-H Stretch | Carboxylic Acid |
| 1680-1710 | C=O Stretch | Carboxylic Acid |
| ~1640 | N-H Bend | Primary Amine |
| 1500-1600 | C=C Stretch | Aromatic Ring |
| ~1620 | C=N Stretch | Thiazole Ring |
| 1210-1320 | C-O Stretch | Carboxylic Acid |
Note: This data is predicted based on characteristic IR absorption frequencies for the functional groups present in the molecule.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular formula is C₈H₇ClN₂O₂S, with a molecular weight of approximately 230.67 g/mol .[3]
| m/z | Assignment |
| ~230/232 | [M]⁺ Molecular ion peak (with isotope pattern for Cl) |
| ~194 | [M-HCl]⁺ |
| ~149 | [M-HCl-COOH]⁺ |
Note: The fragmentation pattern is predicted. Electrospray ionization (ESI) is a common technique for such molecules.
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. 2-Aminobenzothiazole derivatives are known to absorb in the UV-Vis region.
| λmax (nm) | Electronic Transition |
| ~300-460 | π → π* and n → π* |
Note: The absorption maximum can be influenced by the solvent and the specific substitution pattern on the benzothiazole ring.[4][5]
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality spectroscopic data.
-
Sample Preparation : Dissolve 5-25 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆.[6] The sample should be placed in a clean, high-quality NMR tube.[7]
-
Internal Standard : Tetramethylsilane (TMS) is typically used as an internal reference for chemical shifts (δ = 0.00 ppm).[8]
-
Data Acquisition : Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. For ¹³C NMR, a higher sample concentration and a longer acquisition time may be necessary.[6]
-
Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
-
Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal.[6] Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with potassium bromide and pressing it into a thin disk.[9]
-
Background Spectrum : Record a background spectrum of the empty sample holder or a pure KBr pellet to subtract atmospheric and instrumental interferences.[6]
-
Sample Spectrum : Record the spectrum of the sample, typically over a range of 4000–400 cm⁻¹.[10]
-
Data Analysis : Identify the characteristic absorption bands corresponding to the molecule's functional groups.
-
Sample Preparation : Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable volatile solvent like methanol or acetonitrile.[6][11]
-
Ionization : Introduce the sample into the mass spectrometer. Electrospray Ionization (ESI) is a common technique for this type of molecule.[12]
-
Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole or Time-of-Flight).[13]
-
Detection : A detector records the abundance of each ion, which is then plotted against its m/z value to generate a mass spectrum.[13]
Visualizations
The following diagrams illustrate typical workflows for spectroscopic analysis.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Experimental workflow for Nuclear Magnetic Resonance (NMR) spectroscopy.
References
- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. This compound | C8H7ClN2O2S | CID 16236325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. High-Performance UV-Vis Light Induces Radical Photopolymerization Using Novel 2-Aminobenzothiazole-Based Photosensitizers [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. uwyo.edu [uwyo.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. webassign.net [webassign.net]
- 10. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Physicochemical Properties of 2-Aminobenzothiazole-6-carboxylic acid HCl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Aminobenzothiazole-6-carboxylic acid hydrochloride (HCl). The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, recognized for its capacity to form the basis of various biologically active compounds.[1] This particular derivative, featuring both an amine and a carboxylic acid group, presents a versatile platform for the synthesis of novel therapeutic agents, including kinase and protease inhibitors.[1] A thorough understanding of its physicochemical characteristics is paramount for drug design, formulation development, and predicting its pharmacokinetic profile.
Core Physicochemical Properties
The following tables summarize the available quantitative data for 2-Aminobenzothiazole-6-carboxylic acid and its hydrochloride salt. It is important to note that experimentally determined data for the hydrochloride salt is limited in publicly accessible literature. Therefore, some data is computed or derived from the parent compound.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Compound Name | This compound | N/A |
| CAS Number | 18330-76-2 | [2] |
| Molecular Formula | C₈H₇ClN₂O₂S | [2] |
| Molecular Weight | 230.67 g/mol | [2] |
| Appearance | Solid (predicted) | N/A |
| Melting Point | No experimental data available. Parent acid: 265 °C (decomposition) or >300 °C. | [3][4] |
Table 2: Calculated Physicochemical Parameters
| Property | Value | Source(s) |
| Hydrogen Bond Donors | 3 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Rotatable Bond Count | 1 | [2] |
| Topological Polar Surface Area (TPSA) | 104 Ų | [2] |
| LogP (Octanol-Water Partition Coefficient) | Data not available for HCl salt. Parent Acid: 1.57 (predicted). | N/A |
Table 3: Solubility and Acidity
| Property | Value | Source(s) |
| Solubility | No quantitative data available. The parent compound, 2-aminobenzothiazole, is very slightly soluble in water and freely soluble in alcohol and chloroform. Carboxylic acids with small carbon chains (up to C4) are generally soluble in water. | |
| pKa | No experimental data available. | N/A |
Spectroscopic Data
¹H NMR (Nuclear Magnetic Resonance)
-
Aromatic Protons: Signals expected in the aromatic region (approx. 7.0-8.5 ppm). The protons on the benzothiazole ring would likely appear as doublets and a singlet.
-
Amine and Carboxylic Acid Protons: These protons would likely be exchangeable with deuterium and may appear as broad singlets. The chemical shift of the carboxylic acid proton is typically downfield (>10 ppm).
¹³C NMR
-
Carbonyl Carbon: A signal for the carboxylic acid carbonyl group is expected in the range of 165-185 ppm.
-
Aromatic and Heterocyclic Carbons: Multiple signals are anticipated in the aromatic region (approx. 110-160 ppm).
IR (Infrared) Spectroscopy
-
O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 2500-3300 cm⁻¹.
-
N-H Stretch (Amine): Bands are expected in the region of 3100-3500 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp band is anticipated between 1760 and 1690 cm⁻¹.
-
C=N and C=C Stretching: Bands characteristic of the benzothiazole ring system are expected in the 1400-1600 cm⁻¹ region.
UV-Vis (Ultraviolet-Visible) Spectroscopy
-
Aromatic compounds like benzothiazoles typically exhibit strong absorbance in the UV region. Multiple absorption bands are expected due to π → π* transitions within the aromatic system.
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties are provided below. These are generalized protocols that can be adapted for the specific analysis of 2-Aminobenzothiazole-6-carboxylic acid HCl.
1. Melting Point Determination
-
Methodology: A small amount of the dried, powdered sample is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus. The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded.
2. Solubility Determination (Shake-Flask Method)
-
Methodology: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container. The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) until equilibrium is reached. The suspension is then filtered or centrifuged to remove undissolved solid. The concentration of the compound in the clear supernatant is determined by a suitable analytical method, such as HPLC or UV-Vis spectroscopy. This process is repeated for various solvents.
3. pKa Determination (Potentiometric Titration)
-
Methodology: A precisely weighed amount of the compound is dissolved in a suitable solvent (typically a water-cosolvent mixture for poorly soluble compounds). The solution is titrated with a standardized solution of a strong acid or base (e.g., 0.1 M HCl or 0.1 M NaOH). A calibrated pH electrode monitors the pH of the solution throughout the titration. The pKa is determined from the inflection point of the resulting titration curve (pH vs. volume of titrant).
4. NMR Spectroscopy
-
Methodology: A small amount of the sample (typically 5-20 mg for ¹H NMR) is dissolved in a deuterated solvent (e.g., DMSO-d₆, D₂O). The solution is transferred to an NMR tube. The spectrum is acquired on an NMR spectrometer. For ¹³C NMR, a larger sample amount and longer acquisition time may be necessary.
5. IR Spectroscopy
-
Methodology: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the ATR crystal. The spectrum is recorded using an FTIR spectrometer.
6. UV-Vis Spectroscopy
-
Methodology: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol, methanol) that does not absorb in the spectral region of interest. The absorbance of the solution is measured over a range of wavelengths (e.g., 200-400 nm) using a UV-Vis spectrophotometer. The solvent is used as a blank.
Visualizations
Due to the lack of specific information on signaling pathways involving 2-Aminobenzothiazole-6-carboxylic acid HCl, a logical workflow for its physicochemical characterization is presented.
Caption: Workflow for Physicochemical Characterization.
This comprehensive guide serves as a foundational resource for researchers engaged in the development of novel therapeutics based on the 2-Aminobenzothiazole-6-carboxylic acid scaffold. The provided data and protocols are essential for informed decision-making in the early stages of drug discovery and development.
References
- 1. China Intermediates 2-Aminobenzothiazole-6-carboxylic acid for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 2. This compound | C8H7ClN2O2S | CID 16236325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Aminobenzothiazole-6-carboxylic acid | 93-85-6 [chemicalbook.com]
- 4. H31512.03 [thermofisher.com]
The Pivotal Role of 2-Aminobenzothiazole-6-carboxylic Acid Hydrochloride in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurring presence in a multitude of biologically active compounds.[1] Its hydrochloride salt, 2-Aminobenzothiazole-6-carboxylic acid hydrochloride, serves as a crucial starting material and a versatile building block for the synthesis of a diverse array of therapeutic agents.[1] This technical guide provides an in-depth exploration of its synthesis, chemical properties, and its significant role in the discovery of novel drugs targeting a range of diseases, with a particular focus on oncology.
Chemical Properties and Synthesis
This compound is a heterocyclic organic compound with the molecular formula C₈H₇ClN₂O₂S.[2] The presence of both an amine and a carboxylic acid group on the benzothiazole core offers two reactive sites for chemical modification, enabling the generation of extensive compound libraries for drug screening.[1]
Synthesis of 2-Aminobenzothiazole-6-carboxylic Acid
A common synthetic route to 2-aminobenzothiazole-6-carboxylic acid involves the reaction of 4-aminobenzoic acid with sodium thiocyanate and bromine in methanol. The resulting intermediate is then cyclized in the presence of hydrochloric acid to yield the final product.[3][4][5]
A Versatile Scaffold in Drug Discovery
The rigid and planar structure of the 2-aminobenzothiazole nucleus is adept at interacting with biological targets, leading to its incorporation into drugs with a wide spectrum of activities, including antibacterial, antifungal, anticancer, and neuroprotective properties.[6][7] Derivatives of this scaffold have shown promise in targeting key signaling pathways implicated in various pathologies.
Focus on Anticancer Drug Discovery
A significant area of research for 2-aminobenzothiazole derivatives is in the development of novel anticancer agents.[8] These compounds have been shown to inhibit various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.
Targeting the PI3K/AKT/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is a frequently dysregulated signaling cascade in many human cancers, making it a prime target for therapeutic intervention.[3][6] Several 2-aminobenzothiazole derivatives have been identified as potent inhibitors of key kinases within this pathway, particularly PI3Kα.[9]
Below is a diagram illustrating the central role of the PI3K/AKT/mTOR signaling pathway in cancer and the points of inhibition by 2-aminobenzothiazole derivatives.
Targeting VEGFR-2 in Angiogenesis
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[10] Several 2-aminobenzothiazole derivatives have been developed as potent inhibitors of VEGFR-2 kinase activity.
Quantitative Data on Biological Activity
The following tables summarize the in vitro anticancer activity of various 2-aminobenzothiazole derivatives, presenting their half-maximal inhibitory concentrations (IC₅₀) against different cancer cell lines and protein kinases.
Table 1: Anticancer Activity of 2-Aminobenzothiazole Derivatives against various Cancer Cell Lines.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| OMS5 | MCF-7 (Breast) | 22.13 | [11] |
| OMS14 | MCF-7 (Breast) | 28.14 | [11] |
| OMS5 | A549 (Lung) | 34.21 | [11] |
| OMS14 | A549 (Lung) | 61.03 | [11] |
| Compound 20 | HCT-116 (Colon) | 7.44 | [1] |
| Compound 20 | HepG2 (Liver) | 9.99 | [1] |
| Compound 20 | MCF-7 (Breast) | 8.27 | [1] |
| Compound 21 | HCT-116 (Colon) | 12.14 | [1] |
| Compound 21 | HepG2 (Liver) | 10.34 | [1] |
| Compound 21 | MCF-7 (Breast) | 11.52 | [1] |
| Compound 13 | HCT-116 (Colon) | 6.43 | [1] |
| Compound 13 | A549 (Lung) | 9.62 | [1] |
| Compound 13 | A375 (Melanoma) | 8.07 | [1] |
| Compound 24 | C6 (Glioma) | 4.63 | [1] |
| Compound 24 | A549 (Lung) | 39.33 | [1] |
Table 2: Kinase Inhibitory Activity of 2-Aminobenzothiazole Derivatives.
| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |
| Compound 20 | VEGFR-2 | 0.15 | [1] |
| Compound 21 | VEGFR-2 | 0.19 | [1] |
| Compound 11 | VEGFR-2 | 0.192 | [10] |
| Compound 10e | VEGFR-2 | 0.241 | [10] |
| Compound 13a | VEGFR-2 | 0.258 | [10] |
| OMS1 | PI3Kγ | 47% inhibition @ 100 µM | [11] |
| OMS2 | PI3Kγ | 48% inhibition @ 100 µM | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. Below are outlines for key in vitro assays used to evaluate the anticancer potential of 2-aminobenzothiazole derivatives.
General Workflow for Drug Discovery and Evaluation
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel anticancer agents based on the 2-aminobenzothiazole scaffold.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete culture medium
-
2-Aminobenzothiazole derivative compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other suitable solvent
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[2]
-
Compound Treatment: Treat the cells with a serial dilution of the 2-aminobenzothiazole derivatives and incubate for a specified period (e.g., 48-72 hours).[7]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[2][6] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[2]
-
Formazan Solubilization: Carefully remove the culture medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[2][7]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.[6][12]
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.[2]
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
Substrate (e.g., a synthetic peptide)
-
2-Aminobenzothiazole derivative compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
96-well plates
-
Plate reader with luminescence or fluorescence detection
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compounds.
-
Reaction Setup: In a 96-well plate, add the VEGFR-2 enzyme, substrate, and the test compound.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.[13]
-
Incubation: Incubate the plate at a controlled temperature for a specific duration (e.g., 60 minutes).[13]
-
Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol to quantify the kinase activity.
-
Data Analysis: Measure the signal and calculate the percentage of kinase inhibition for each compound concentration to determine the IC₅₀ value.
In Vitro PI3K Kinase Inhibition Assay
This assay quantifies the inhibition of PI3K isoforms by the test compounds.
Materials:
-
Recombinant human PI3K isoforms (e.g., PI3Kα)
-
Kinase buffer
-
ATP
-
Lipid substrate (e.g., PIP2)
-
2-Aminobenzothiazole derivative compounds
-
Detection kit (e.g., ADP-Glo™ Kinase Assay)
-
96-well plates
-
Luminescence plate reader
Protocol:
-
Compound Dilution: Prepare serial dilutions of the 2-aminobenzothiazole derivatives.
-
Reaction Mixture: In a 96-well plate, combine the PI3K enzyme, lipid substrate, and the test compound.[4]
-
Initiation: Start the reaction by adding ATP.[4]
-
Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).[4]
-
Detection: Stop the reaction and measure the amount of ADP produced using a detection reagent.[4] The luminescent signal is inversely proportional to the PI3K inhibitory activity.[4]
-
IC₅₀ Determination: Plot the percentage of inhibition against the compound concentration to calculate the IC₅₀ value.
Conclusion
This compound and its derivatives represent a highly valuable and versatile class of compounds in drug discovery. Their "privileged" structural nature has led to the development of numerous potent inhibitors of key biological targets, particularly in the field of oncology. The ability to readily modify the core structure allows for extensive structure-activity relationship studies, paving the way for the discovery of next-generation therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to further explore the potential of this remarkable scaffold in the ongoing quest for novel and effective medicines.
References
- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. jchr.org [jchr.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. researchgate.net [researchgate.net]
- 12. researchhub.com [researchhub.com]
- 13. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of 2-Aminobenzothiazole-6-carboxylic acid hydrochloride from 4-aminobenzoic acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 2-Aminobenzothiazole-6-carboxylic acid hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis commences from the readily available starting material, 4-aminobenzoic acid. The described method involves a one-pot reaction followed by purification and salt formation. This protocol is intended to serve as a comprehensive guide for researchers, offering clear, step-by-step instructions and tabulated data for reproducibility.
Introduction
2-Aminobenzothiazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The specific derivative, 2-aminobenzothiazole-6-carboxylic acid, and its hydrochloride salt are particularly useful intermediates for the synthesis of more complex molecules, such as radioligands for imaging and novel therapeutic agents. The presence of the carboxylic acid group at the 6-position provides a convenient handle for further chemical modifications. This protocol details a reliable and scalable method for the preparation of this compound from 4-aminobenzoic acid.
Overall Reaction Scheme
The synthesis proceeds in two main stages:
-
Thiocyanation and Cyclization: 4-Aminobenzoic acid is reacted with a thiocyanate salt in the presence of bromine. This in-situ generated thiocyanogen electrophilically attacks the aromatic ring, followed by an intramolecular cyclization to form the 2-aminobenzothiazole ring system.
-
Hydrochloride Salt Formation: The resulting 2-aminobenzothiazole-6-carboxylic acid is then treated with hydrochloric acid to yield the corresponding hydrochloride salt, which often has improved solubility and stability.
Experimental Workflow
Figure 1. Experimental workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) |
| 4-Aminobenzoic acid | 137.14 |
| Sodium thiocyanate | 81.07 |
| Bromine | 159.81 |
| Methanol | 32.04 |
| Hydrochloric acid (1M and concentrated) | 36.46 |
Procedure:
-
Reaction Setup: In a suitable reaction vessel equipped with a magnetic stirrer and a cooling bath, suspend 4-aminobenzoic acid (1.0 eq) in methanol.
-
Addition of Reagents: To the suspension, add sodium thiocyanate (1.1 eq). Cool the mixture to -10 °C.
-
Thiocyanation: Slowly add a solution of bromine (1.0 eq) in methanol dropwise to the cooled suspension, ensuring the internal temperature is maintained below -5 °C.
-
Reaction: Stir the reaction mixture at this temperature for 2 hours. A precipitate will form during this time.
-
Isolation of Intermediate: Collect the precipitate by filtration and wash with cold methanol.
-
Cyclization and Hydrolysis: Suspend the collected precipitate in 1 M hydrochloric acid. Heat the suspension to reflux and maintain for 30 minutes.
-
Hot Filtration: Filter the hot reaction mixture to remove any insoluble impurities.
-
Hydrochloride Salt Formation: To the hot filtrate, add concentrated hydrochloric acid. A white precipitate of this compound will form upon cooling.
-
Isolation and Drying: Collect the white solid by filtration, wash with a small amount of cold water, and dry under vacuum to a constant weight.
Quantitative Data Summary
The following table summarizes the typical quantities and yields for the synthesis.
| Starting Material | Reagents | Product | Yield | Purity |
| 4-Aminobenzoic acid (100 g, 0.73 mol) | Sodium thiocyanate (65 g, 0.8 mol), Bromine (38 mL, 0.73 mol) | This compound | ~70 g (42%) | Used directly without further purification[1][2] |
Characterization Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 2-Aminobenzothiazole-6-carboxylic acid | C₈H₆N₂O₂S | 194.21 | >300 |
| This compound | C₈H₇ClN₂O₂S | 230.67 | Not reported |
Safety Precautions
-
Bromine is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Hydrochloric acid is corrosive. Handle with care and appropriate PPE.
-
The reaction is exothermic, especially during the addition of bromine. Maintain strict temperature control.
-
Dispose of all chemical waste according to institutional guidelines.
Discussion
This protocol describes a classical and effective method for the synthesis of 6-substituted 2-aminobenzothiazoles. The key transformation involves the electrophilic thiocyanation of the aniline derivative followed by an intramolecular cyclization. The use of 4-aminobenzoic acid directly leads to the desired 6-carboxylic acid functionality on the benzothiazole ring.
The yield of 42% is typical for this type of reaction and is generally considered acceptable for a multi-step, one-pot synthesis. The product is often of sufficient purity for use in subsequent synthetic steps without the need for extensive purification. For applications requiring higher purity, recrystallization from a suitable solvent system can be employed.
The formation of the hydrochloride salt is advantageous as it can improve the handling and solubility characteristics of the compound, which is particularly relevant for biological screening and further derivatization in aqueous media.
Conclusion
The provided application notes and protocol offer a detailed and reproducible method for the synthesis of this compound from 4-aminobenzoic acid. This guide is intended to be a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the synthesis of this important heterocyclic building block.
References
Application Notes and Protocols for In Vitro Evaluation of 2-Aminobenzothiazole-6-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminobenzothiazole derivatives represent a class of heterocyclic compounds with significant therapeutic potential, demonstrating a wide range of biological activities. These activities include anticancer, antimicrobial, and enzyme inhibitory properties. 2-Aminobenzothiazole-6-carboxylic acid hydrochloride, a specific derivative, is a subject of interest for in vitro investigation to elucidate its mechanism of action and potential as a therapeutic agent. This document provides detailed protocols for the in vitro evaluation of this compound, focusing on cytotoxicity, antimicrobial activity, and enzyme inhibition assays.
The 2-aminobenzothiazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with various biological targets.[1] Derivatives have shown activity against a variety of cancer cell lines and pathogenic microbes.[2][3] Some have been identified as inhibitors of enzymes such as PI3K, ALR2, and DNA gyrase. The hydrochloride salt of 2-Aminobenzothiazole-6-carboxylic acid is expected to have improved solubility, which is advantageous for in vitro studies.
Data Presentation
Quantitative data from in vitro assays are crucial for evaluating the potency and efficacy of a test compound. The following tables are provided as templates for presenting experimental results for this compound. Note: The values presented in these tables are for illustrative purposes only and should be replaced with experimentally determined data.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| MCF-7 | Breast Adenocarcinoma | [Insert experimental data] |
| A549 | Lung Carcinoma | [Insert experimental data] |
| HCT116 | Colon Carcinoma | [Insert experimental data] |
| HepG2 | Hepatocellular Carcinoma | [Insert experimental data] |
Table 2: In Vitro Antimicrobial Activity of this compound
| Microorganism | Strain ID | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | [Insert experimental data] |
| Escherichia coli | ATCC 25922 | [Insert experimental data] |
| Pseudomonas aeruginosa | ATCC 27853 | [Insert experimental data] |
| Candida albicans | ATCC 90028 | [Insert experimental data] |
Table 3: In Vitro Enzyme Inhibition by this compound
| Enzyme | Substrate | IC50 (µM) |
| PI3Kα | ATP | [Insert experimental data] |
| Aldose Reductase (ALR2) | DL-Glyceraldehyde | [Insert experimental data] |
| DNA Gyrase | Supercoiled plasmid DNA | [Insert experimental data] |
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the biological activity of this compound.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol determines the half-maximal inhibitory concentration (IC50) of the test compound against various cancer cell lines.
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7, A549, HCT116, HepG2)
-
Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Maintain cancer cell lines in appropriate culture medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Harvest cells using trypsin-EDTA and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO or sterile water. Perform serial dilutions in culture medium to obtain a range of final concentrations (e.g., 0.1 to 100 µM).
-
Compound Treatment: After 24 hours of cell seeding, replace the medium with 100 µL of fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO or water as the highest compound concentration) and a blank control (medium only).
-
Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of the test compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and/or fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile saline (0.85% NaCl)
-
96-well microtiter plates
-
Spectrophotometer
-
Microplate incubator
Procedure:
-
Inoculum Preparation: From a fresh culture, prepare a bacterial or fungal suspension in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, water).
-
Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the test compound in the appropriate broth to obtain a range of concentrations (e.g., 0.125 to 256 µg/mL).
-
Inoculation: Add the prepared inoculum to each well containing the serially diluted compound. Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.
Protocol 3: In Vitro PI3K Enzyme Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of the test compound against a kinase, such as PI3K. Commercially available kits are often used for this purpose.
Materials:
-
This compound
-
Recombinant human PI3K enzyme
-
PIP2 (substrate)
-
ATP
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions in assay buffer.
-
Reaction Setup: In the wells of the assay plate, add the kinase, the test compound at various concentrations, and the PIP2 substrate in the kinase assay buffer.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control. Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualizations
Signaling Pathway
Caption: Potential inhibition of the PI3K/Akt signaling pathway.
Experimental Workflow
Caption: General workflow for in vitro screening.
References
Application Note: HPLC Analysis of 2-Aminobenzothiazole-6-carboxylic acid hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the High-Performance Liquid Chromatography (HPLC) analysis of 2-Aminobenzothiazole-6-carboxylic acid hydrochloride, a key intermediate in pharmaceutical synthesis.
Introduction
2-Aminobenzothiazole-6-carboxylic acid and its derivatives are significant heterocyclic compounds in drug discovery, exhibiting a wide range of biological activities.[1] Accurate and reliable analytical methods are crucial for purity assessment and quality control during the synthesis and development of drug candidates based on this scaffold. This application note details a robust HPLC method for the analysis of this compound.
Experimental Protocol
This protocol is adapted from a method used for the analysis of related 2-aminobenzothiazole derivatives.[2]
2.1. Instrumentation and Materials
-
HPLC System: An Agilent Technologies 1260 Infinity II LC System or equivalent, equipped with a diode array detector (DAD) or a mass spectrometer (MS).[2]
-
Column: Waters XBridge C18 column (3.5 μm, 4.6 mm × 150 mm).[2]
-
Solvents:
-
Acetonitrile (HPLC grade)
-
Ultrapure water
-
Formic acid (0.1%)
-
-
Sample: this compound, accurately weighed and dissolved in a suitable solvent (e.g., a mixture of the mobile phase) to a known concentration.
2.2. Chromatographic Conditions
The following table summarizes the HPLC conditions for the analysis.
| Parameter | Value |
| Column | Waters XBridge C18, 3.5 μm, 4.6 mm x 150 mm[2] |
| Mobile Phase A | Acetonitrile[2] |
| Mobile Phase B | 0.1% Formic acid and 1% acetonitrile in ultrapure water[2] |
| Flow Rate | 1.5 mL/min[2] |
| Injection Volume | 10 μL[2] |
| Column Temperature | Ambient (or controlled at 25 °C for better reproducibility) |
| Detection | DAD at a suitable wavelength (e.g., 254 nm or 280 nm) or MS |
2.3. Gradient Elution Program
A gradient elution is employed to ensure the effective separation of the analyte from potential impurities.
| Time (minutes) | % Mobile Phase A (Acetonitrile) | % Mobile Phase B (Aqueous) |
| 0 - 1 | 25 | 75 |
| 1 - 6 | 25 → 98 | 75 → 2 |
| 6 - 6.5 | 98 | 2 |
| 6.5 - 7.5 | 98 → 25 | 2 → 75 |
| 7.5 - 10.5 | 25 | 75 |
2.4. Sample Preparation
-
Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., a 1:1 mixture of acetonitrile and water) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Solutions: Prepare a series of working standard solutions by diluting the stock solution to various concentrations to establish a calibration curve.
-
Sample Solution: Prepare the sample to be analyzed by dissolving it in the same solvent as the standard solutions to a concentration that falls within the range of the calibration curve.
-
Filtration: Filter all solutions through a 0.45 μm syringe filter before injection to prevent particulate matter from damaging the HPLC system.
Data Presentation
The following table is an example of how to present the quantitative data obtained from the HPLC analysis. The values are hypothetical and should be replaced with experimental data.
| Sample ID | Concentration (µg/mL) | Retention Time (min) | Peak Area |
| Standard 1 | 10 | 4.52 | 150000 |
| Standard 2 | 25 | 4.51 | 375000 |
| Standard 3 | 50 | 4.53 | 750000 |
| Standard 4 | 100 | 4.52 | 1500000 |
| Unknown Sample | To be determined | 4.52 | 525000 |
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow of the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
References
Application Notes and Protocols: NMR Spectroscopy of 2-Aminobenzothiazole-6-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Aminobenzothiazole-6-carboxylic acid hydrochloride. This compound is a key building block in medicinal chemistry, recognized for its versatile scaffold in the synthesis of pharmacologically active agents, including kinase inhibitors and receptor modulators.[1] The benzothiazole core is a "privileged structure" known to impart significant biological activity.[1] This document outlines the expected NMR spectral data, detailed experimental protocols for data acquisition, and illustrates a typical drug discovery workflow utilizing this compound.
Spectroscopic Data
The structural elucidation of this compound is critically supported by ¹H and ¹³C NMR spectroscopy. The data presented here are based on analyses of closely related analogs, providing a representative expectation for the spectral features of the title compound in DMSO-d₆. The hydrochloride salt form will influence the chemical shifts, particularly of the amine and aromatic protons, which are expected to be shifted downfield due to protonation and increased electron withdrawal.
¹H NMR Spectral Data
The proton NMR spectrum provides information on the chemical environment of each proton in the molecule.
| Proton Assignment | Expected Chemical Shift (δ) ppm | Expected Multiplicity | Expected Coupling Constant (J) Hz |
| H-7 | ~ 8.40 | d | ~ 1.5 |
| H-5 | ~ 7.95 | dd | ~ 8.5, 1.5 |
| H-4 | ~ 7.50 | d | ~ 8.5 |
| -NH₂ | ~ 8.00 | br s | - |
| -COOH | ~ 13.0 | br s | - |
Note: The broad singlets for the -NH₂ and -COOH protons are due to chemical exchange with the solvent and each other. Their chemical shifts can be highly variable and dependent on concentration and temperature.
¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.
| Carbon Assignment | Expected Chemical Shift (δ) ppm |
| C=O | ~ 167.0 |
| C-2 | ~ 170.0 |
| C-7a | ~ 156.0 |
| C-3a | ~ 132.0 |
| C-6 | ~ 128.0 |
| C-5 | ~ 124.0 |
| C-4 | ~ 123.0 |
| C-7 | ~ 118.0 |
Note: The chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.
Experimental Protocols
The following protocols are generalized for the acquisition of high-quality NMR spectra of this compound.
Sample Preparation
Proper sample preparation is crucial for obtaining high-resolution NMR spectra.
-
Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[2][3]
-
Solvent Selection: Use a high-purity deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to the compound's polarity.
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[3][4] Gently vortex or sonicate the vial to ensure complete dissolution.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.[5]
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small cotton plug in the Pasteur pipette into the NMR tube.[5]
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal reference for chemical shifts (δ = 0.00 ppm).[6]
NMR Data Acquisition
These are general parameters for data acquisition on a standard NMR spectrometer.
-
Spectrometer Setup: Tune and shim the spectrometer to the sample to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition:
-
Spectrometer Frequency: 300 MHz or higher.[2]
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Spectrometer Frequency: 75 MHz or higher.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C and potentially lower sample concentration.[2]
-
-
Data Processing:
-
Apply Fourier transformation to the raw data.
-
Perform phase and baseline corrections to obtain the final spectrum.
-
Application in Drug Discovery Workflow
2-Aminobenzothiazole derivatives are valuable scaffolds in drug discovery. The following diagram illustrates a typical workflow where this compound could be utilized as a starting material for the synthesis of a new chemical entity (NCE) targeting a specific biological pathway.
Caption: A typical drug discovery workflow starting from scaffold selection.
Structural Elucidation Workflow
The structural confirmation of newly synthesized derivatives of 2-Aminobenzothiazole-6-carboxylic acid is a critical step. The following diagram outlines a logical workflow for the spectroscopic analysis of such compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. scienceopen.com [scienceopen.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. beilstein-journals.org [beilstein-journals.org]
Application Notes and Protocols for In Vitro Assay Design Using 2-Aminobenzothiazole-6-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminobenzothiazole-6-carboxylic acid hydrochloride is a heterocyclic organic compound that serves as a versatile scaffold in medicinal chemistry. The benzothiazole core is recognized as a "privileged structure," known for its ability to form the basis of various pharmacologically active agents.[1][2] This structural motif is frequently utilized in the synthesis of kinase inhibitors, antimicrobial agents, and other therapeutic candidates.[1][2][3] The presence of both an amine and a carboxylic acid group provides two reactive sites for chemical modification, allowing for the generation of diverse compound libraries for drug discovery.[1][2]
These application notes provide detailed protocols for in vitro assays to evaluate the biological activity of this compound and its derivatives. The described assays are fundamental for characterizing the compound's potential as a kinase inhibitor, a cytotoxic agent against cancer cells, and an antimicrobial agent.
Data Presentation
The following tables summarize representative quantitative data for 2-aminobenzothiazole derivatives in various in vitro assays. This data is illustrative and serves as a reference for expected outcomes when testing this compound or its analogs.
Table 1: Kinase Inhibitory Activity of a Representative 2-Aminobenzothiazole Derivative
| Kinase Target | IC50 (nM) | Assay Type |
| PI3Kγ | 8 | Radiometric |
| PI3Kα | 60 | Radiometric |
| PI3Kβ | 270 | Radiometric |
| PI3Kδ | 300 | Radiometric |
Data is hypothetical and for illustrative purposes, based on the activity of similar compounds.[4]
Table 2: Cytotoxicity of a Representative 2-Aminobenzothiazole Derivative against Human Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h | Assay Type |
| HEp-2 (Laryngeal Carcinoma) | 5 | MTT Assay |
| A549 (Lung Carcinoma) | 9.62 | MTT Assay |
| HCT116 (Colon Carcinoma) | 6.43 | MTT Assay |
Data is based on published results for similar 2-aminobenzothiazole derivatives to provide a reference for expected potency.[5]
Table 3: Antimicrobial Activity of a Representative 2-Aminobenzothiazole Derivative
| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Candida albicans | 64 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Preparation of Stock Solution
A critical first step in any in vitro assay is the accurate preparation of a stock solution of the test compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Protocol:
-
Weigh out a precise amount of this compound using an analytical balance.
-
Dissolve the powder in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM).
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming in a water bath (up to 37°C) may be necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
In Vitro Kinase Inhibition Assay (PI3Kγ)
This protocol describes a luminescent kinase assay to measure the inhibition of PI3Kγ, a common target for 2-aminobenzothiazole derivatives.[4][6] The ADP-Glo™ Kinase Assay is used as an example, which quantifies the amount of ADP produced during the kinase reaction.[1]
Materials:
-
Recombinant human PI3Kγ enzyme
-
PI3K Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/ml BSA)[1]
-
Lipid substrate (e.g., PIP2)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
This compound stock solution
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Plate reader capable of measuring luminescence
Protocol:
-
Compound Dilution: Prepare a serial dilution of the this compound stock solution in PI3K Reaction Buffer.
-
Assay Plate Preparation: Add 2.5 µL of the diluted compound or vehicle (DMSO) to the wells of the assay plate.
-
Enzyme and Substrate Addition: Prepare a mixture of PI3Kγ enzyme and lipid substrate in PI3K Reaction Buffer. Add 5 µL of this mixture to each well.
-
Reaction Initiation: Add 2.5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition: Incubate for 30-60 minutes at room temperature and measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of the compound on cell metabolic activity, which is an indicator of cell viability.[5]
Materials:
-
Human cancer cell line (e.g., HEp-2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear flat-bottom plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the old medium with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same percentage of DMSO as the highest compound concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the Minimum Inhibitory Concentration (MIC) of the compound against a specific microorganism.[7]
Materials:
-
Bacterial or fungal strain
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well plates
-
This compound stock solution
-
Positive control antibiotic
-
Spectrophotometer
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Compound Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate. Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate.
-
Inoculation: Inoculate each well (except for a sterility control) with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a growth control (inoculum without compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the absorbance at 600 nm.
Mandatory Visualizations
Caption: PI3K/Akt signaling pathway with potential inhibition by 2-Aminobenzothiazole-6-carboxylic acid HCl.
Caption: General workflow for an in vitro kinase inhibition assay.
Caption: Workflow for determining cytotoxicity using the MTT assay.
References
- 1. promega.es [promega.es]
- 2. China Intermediates 2-Aminobenzothiazole-6-carboxylic acid for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 3. 2-Aminobenzothiazole-6-carboxylic acid | 93-85-6 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. europeanreview.org [europeanreview.org]
- 6. Measuring PI3K lipid kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-Aminobenzothiazole-6-carboxylic acid hydrochloride as a Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminobenzothiazole-6-carboxylic acid hydrochloride is a heterocyclic organic compound featuring a benzothiazole core, a privileged scaffold in medicinal chemistry known for its presence in a wide array of biologically active compounds.[1] The dual functionalization with an amino and a carboxylic acid group makes it a versatile building block for the synthesis of various therapeutic agents, including kinase and protease inhibitors.[1] Its inherent biological activities and that of its derivatives suggest its potential use as a molecular probe to investigate specific biological pathways and identify novel drug targets. These application notes provide detailed protocols for utilizing this compound as a molecular probe in enzyme inhibition studies and for potential use in cellular imaging.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₇ClN₂O₂S | [2] |
| Molecular Weight | 230.67 g/mol | [2] |
| Appearance | Light brown or yellow powder | [3][4] |
| Purity | ≥94.0% | [4] |
| CAS Number | 93-85-6 (for the free base) | [3][4] |
Application 1: Probe for Enzyme Inhibition Studies
The 2-aminobenzothiazole scaffold is a core component of numerous enzyme inhibitors, targeting kinases, dihydroorotate dehydrogenase (DHODH), and urokinase-type plasminogen activator (uPA).[3] 2-Aminobenzothiazole-6-carboxylic acid has been specifically noted for its synthetic antibacterial activity through the inhibition of uPA.[3] This suggests its utility as a molecular probe for identifying and characterizing inhibitors of these and other related enzymes.
Protocol 1: In Vitro Enzyme Inhibition Assay
This protocol describes a general procedure to assess the inhibitory effect of this compound on a target enzyme in vitro.
Materials:
-
This compound
-
Target enzyme and its specific substrate
-
Assay buffer (optimized for the target enzyme)
-
96-well microplate
-
Microplate reader (e.g., spectrophotometer or fluorometer)
-
Positive control inhibitor (if available)
-
DMSO (for compound dilution)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of concentrations for testing.
-
Enzyme Reaction Setup: In a 96-well microplate, add the assay buffer, the target enzyme, and the various concentrations of the this compound or the positive control. Include a vehicle control (DMSO) and a no-enzyme control.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme for a predetermined period to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Signal Detection: Measure the product formation or substrate depletion over time using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Affinity-Based Target Identification
This protocol outlines a workflow to identify the direct protein targets of this compound from a complex biological sample using a chemical proteomics approach.
Materials:
-
This compound
-
Reagents for probe synthesis (e.g., NHS-activated beads for immobilization)
-
Cell or tissue lysate
-
Lysis buffer (non-denaturing)
-
Wash buffers
-
Elution buffer
-
SDS-PAGE gels and reagents
-
Mass spectrometer
Procedure:
-
Probe Immobilization: Covalently attach 2-Aminobenzothiazole-6-carboxylic acid to activated beads (e.g., NHS-activated sepharose) via its carboxylic acid or amino group to create an affinity matrix.
-
Protein Lysate Preparation: Prepare a protein lysate from cells or tissues of interest using a non-denaturing lysis buffer to maintain native protein conformations.
-
Target Capture: Incubate the immobilized probe with the protein lysate to allow for the binding of target proteins.
-
Washing: Wash the beads extensively with wash buffers to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the affinity matrix. This can be achieved by competitive elution with an excess of free this compound or by changing the buffer conditions (e.g., pH or salt concentration).
-
Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest by in-gel digestion followed by mass spectrometry analysis.
Quantitative Data
The following table can be used to summarize quantitative data from enzyme inhibition assays.
| Target Enzyme | Assay Type | IC50 / Ki | Reference |
| User-defined | e.g., FRET, Absorbance | User-defined | User-defined |
| uPA | e.g., Chromogenic | User-defined | Based on[3] |
| Kinase X | e.g., Kinase-Glo | User-defined | |
| DHODH | e.g., Spectrophotometric | User-defined |
Application 2: Potential as a Fluorescent Probe for Cellular Imaging
The benzothiazole core is a component of several fluorescent dyes.[5][6] With appropriate chemical modification, this compound could be converted into a fluorescent probe for cellular imaging, allowing for the visualization of its subcellular localization and interaction with target molecules.
Protocol 3: Fluorescent Labeling of 2-Aminobenzothiazole-6-carboxylic acid
This protocol provides a general method for conjugating a fluorophore to 2-Aminobenzothiazole-6-carboxylic acid.
Materials:
-
2-Aminobenzothiazole-6-carboxylic acid
-
A suitable fluorophore with a reactive group (e.g., an NHS-ester or isothiocyanate)
-
Anhydrous DMF or DMSO
-
Triethylamine (TEA) or another suitable base
-
Reaction vessel
-
Purification system (e.g., HPLC or column chromatography)
Procedure:
-
Reaction Setup: Dissolve 2-Aminobenzothiazole-6-carboxylic acid in anhydrous DMF or DMSO. Add a stoichiometric equivalent of the reactive fluorophore.
-
Base Addition: Add a slight excess of TEA to the reaction mixture to facilitate the conjugation reaction.
-
Reaction: Stir the reaction mixture at room temperature in the dark for several hours to overnight.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Purification: Once the reaction is complete, purify the fluorescently labeled probe using HPLC or column chromatography to remove unreacted starting materials and byproducts.
-
Characterization: Confirm the identity and purity of the final product using techniques such as mass spectrometry and NMR.
Protocol 4: Cellular Imaging with the Fluorescent Probe
This protocol describes the use of the synthesized fluorescent probe for imaging in cultured cells.
Materials:
-
Fluorescently labeled 2-aminobenzothiazole probe
-
Cultured cells on coverslips or in imaging dishes
-
Cell culture medium
-
PBS (Phosphate-Buffered Saline)
-
Fixative (e.g., 4% paraformaldehyde)
-
Mounting medium with DAPI (for nuclear counterstaining)
-
Confocal or fluorescence microscope
Procedure:
-
Cell Culture: Plate cells on a suitable imaging substrate and allow them to adhere and grow.
-
Probe Incubation: Treat the cells with the fluorescent probe at a predetermined concentration in cell culture medium for a specific duration.
-
Washing: Wash the cells with PBS to remove the excess probe.
-
Fixation (Optional): For fixed-cell imaging, fix the cells with 4% paraformaldehyde.
-
Counterstaining: Stain the cell nuclei with DAPI.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the fluorescent probe's subcellular localization using a confocal or fluorescence microscope with the appropriate filter sets.
Visualizations
Caption: Workflow of enzyme inhibition by the molecular probe.
Caption: Experimental workflow for target protein identification.
Caption: Workflow for fluorescent probe development and use.
References
- 1. China Intermediates 2-Aminobenzothiazole-6-carboxylic acid for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 2. This compound | C8H7ClN2O2S | CID 16236325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Aminobenzothiazole-6-carboxylic acid | 93-85-6 [chemicalbook.com]
- 4. 2-Aminobenzothiazole-6-carboxylic acid, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Evaluation of Fluorescent Properties of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Derivatization of 2-Aminobenzothiazole-6-carboxylic acid hydrochloride for Bioactivity
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Aminobenzothiazole and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry due to their presence in a wide range of biologically active compounds.[1] These structures are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antifungal, anti-inflammatory, and anthelmintic properties.[2][3][4] The derivatization of the 2-aminobenzothiazole core, particularly at the amino and carboxylic acid groups of 2-aminobenzothiazole-6-carboxylic acid, allows for the exploration of chemical space and the development of novel therapeutic agents.[1][5] This document provides detailed protocols for the synthesis of bioactive derivatives and summarizes their biological activities.
The core structure of 2-aminobenzothiazole-6-carboxylic acid offers two primary points for chemical modification: the amino group at the 2-position and the carboxylic acid group at the 6-position.[1] This dual functionality enables the synthesis of a diverse library of compounds, such as amides, esters, and more complex heterocyclic systems.[6][7] These modifications can significantly influence the compound's interaction with biological targets, leading to enhanced potency and selectivity.[8]
I. Synthesis Protocols
A. General Synthesis of 2-Aminobenzothiazole-6-carboxylic acid
A common route for the synthesis of the 2-aminobenzothiazole-6-carboxylic acid scaffold involves the cyclization of p-aminobenzoic acid.[9]
Protocol 1: Synthesis of 2-Aminobenzothiazole-6-carboxylic acid [9]
-
Suspend 4-aminobenzoic acid (100 g, 0.73 mol) in methanol.
-
Add sodium thiocyanate (NaSCN) (65 g, 0.8 mol) to the suspension.
-
Cool the solution to -10°C.
-
Add bromine (38 ml, 0.73 mol) in portions, ensuring the internal temperature remains below -5°C.
-
Stir the mixture for 2 hours.
-
Filter the precipitate and suspend it in 350 ml of 1 M HCl.
-
Heat the suspension to reflux for 30 minutes.
-
Filter the hot solution immediately.
-
To the hot filtrate, add 150 ml of concentrated HCl to precipitate the product.
-
Dry the resulting white solid to obtain 2-aminobenzothiazole-6-carboxylic acid (yield: 42%).
B. Derivatization at the 2-Amino Group: Amide Synthesis
A frequent and effective derivatization strategy involves the acylation of the 2-amino group to form amide derivatives. This can be achieved through reaction with various acyl chlorides or carboxylic acids.
Protocol 2: Synthesis of N-(6-substituted-1,3-benzothiazol-2-yl) amides [10]
-
To a stirred solution of a 2-aminobenzothiazole derivative (1.0 mmol) in a suitable dry solvent (e.g., CH2Cl2, benzene), add an equimolar amount of an acid chloride (1.0 mmol).[10] Triethylamine (TEA) can be added as a base to neutralize the HCl formed during the reaction.[11]
-
The reaction can be performed at 0-5°C and then allowed to warm to room temperature.[10]
-
Stir the reaction mixture for several hours (e.g., 3-6 hours).[10]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, the reaction mixture can be worked up by washing with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography.
A specific example is the reaction with chloroacetyl chloride to form an intermediate that can be further modified.[11]
Protocol 3: Synthesis of (1'-chloroacetyl)-2-aminobenzothiazole
-
To a stirred solution of 2-aminobenzothiazole (8 g, 0.05 mole) and triethylamine (7.40 mL, 0.05 mole) in dry benzene (50 mL), add chloroacetyl chloride (4.24 mL, 0.05 mole) dropwise under ice-cold conditions.
-
Stir the reaction mixture for about 6 hours.
-
Filter off the separated amine hydrochloride.
-
The filtrate can then be used for further reactions, such as condensation with amines or other nucleophiles.[2]
II. Bioactivity of 2-Aminobenzothiazole Derivatives
Derivatives of 2-aminobenzothiazole have demonstrated significant potential in various therapeutic areas, with anticancer and antimicrobial activities being the most prominent.
A. Anticancer Activity
Numerous studies have reported the potent anticancer effects of 2-aminobenzothiazole derivatives against a range of cancer cell lines.[2][12] These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as protein kinases (e.g., PI3K, VEGFR-2).[8][12]
| Compound Type | Cell Line(s) | Bioactivity (IC50/Inhibition) | Reference |
| 2-Aminobenzothiazole-piperazine hybrids | A549 (Lung), MCF-7 (Breast) | OMS5: 22.13-61.03 µM | [12] |
| 2-Aminobenzothiazole-piperazine hybrids | HCT-116 (Colon), MCF-7 (Breast), Liver Cancer | Cytotoxic activity observed | [2] |
| Optically active thiourea derivatives | EAC, MCF-7, HeLa | IVe, IVf, IVh: 10-48 µM | [13] |
| Pyrimidine-based derivatives | Colo205, U937 | Compound E showed notable efficacy | [14] |
| 2-Aminobenzothiazole-TZD hybrids | HepG2, HCT-116, MCF-7 | Compound 20: 7.44-9.99 µM | [8] |
| VEGFR-2 inhibitors | HT-29, PC-3, A549, U87MG | Compound 23: 97 nM (enzymatic) | [8] |
B. Antimicrobial and Antifungal Activity
The 2-aminobenzothiazole scaffold is also a key component in the development of new antimicrobial and antifungal agents.[3][15]
| Compound Type | Organism(s) | Bioactivity (MIC/Zone of Inhibition) | Reference |
| 6-substituted 2-aminobenzothiazoles | Candida albicans, C. parapsilosis, C. tropicalis | Compounds 1n,o: 4-8 µg/mL | [15] |
| Thiazolyl aminobenzothiazole derivatives | E. coli, P. aeruginosa, S. aureus, B. subtilis, C. albicans, A. niger | Compounds 18, 20 showed good activity | [3] |
| N-benzothiazol-2-yl)-2-chloracetamide derivatives | Bacillus subtilis | Compound A1: 22-33 mm zone of inhibition | [11] |
| Thiazolidinone derivatives | B. subtilis, E. coli, K. pneumoniae, S. aureus, A. niger, A. flavus, F. oxisporum, T. viride | Evaluated for activity |
III. Visualizations
A. Experimental Workflow: Synthesis of Amide Derivatives
The following diagram illustrates a general workflow for the synthesis of bioactive amide derivatives from 2-aminobenzothiazole-6-carboxylic acid.
Caption: General workflow for synthesis and bioactivity screening.
B. Signaling Pathway: PI3K/Akt/mTOR Inhibition
Several 2-aminobenzothiazole derivatives have been shown to exhibit anticancer activity by inhibiting the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[8][12]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Conclusion
The derivatization of 2-aminobenzothiazole-6-carboxylic acid hydrochloride represents a fruitful avenue for the discovery of novel bioactive compounds. The synthetic protocols provided herein offer a foundation for the creation of diverse chemical libraries. The significant anticancer and antimicrobial activities reported for various derivatives underscore the therapeutic potential of this scaffold. Further investigation into the structure-activity relationships and mechanisms of action of these compounds is warranted to guide the development of new and effective therapeutic agents.
References
- 1. China Intermediates 2-Aminobenzothiazole-6-carboxylic acid for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sciencemadness Discussion Board - 2-Amino benzothiazole 6-carboxylic acid synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In the pursuit of novel therapeutic agents: synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-Aminobenzothiazole derivatives: search for new antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-based Assays with 2-Aminobenzothiazole-6-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminobenzothiazole-6-carboxylic acid hydrochloride is a heterocyclic organic compound belonging to the 2-aminobenzothiazole class.[1] This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide range of biologically active compounds.[2] Derivatives of 2-aminobenzothiazole have demonstrated significant potential in various therapeutic areas, including oncology and infectious diseases.[1][3] The presence of both an amine and a carboxylic acid group on the benzothiazole core offers two reactive sites for chemical modification, making it a versatile building block in drug discovery for the synthesis of kinase inhibitors, protease inhibitors, and other pharmacologically active molecules.[2]
These application notes provide detailed protocols for cell-based assays to evaluate the cytotoxic and antimicrobial properties of this compound and its derivatives. The provided methodologies are based on established techniques to ensure reproducibility and reliability of results.
Anticancer Activity: Cytotoxicity and Apoptosis Induction
Derivatives of 2-aminobenzothiazole have been shown to exhibit potent anti-proliferative and cytotoxic effects against various cancer cell lines.[4] The proposed mechanism of action often involves the inhibition of critical signaling pathways, such as the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer.[5] Furthermore, studies have indicated that these compounds can induce apoptosis, or programmed cell death, in cancer cells.[4][6]
Data Presentation: Cytotoxicity of 2-Aminobenzothiazole
The following table summarizes the cytotoxic effects of 2-aminobenzothiazole on human laryngeal carcinoma (HEp-2) cells. It is important to note that this data is for the parent compound, 2-aminobenzothiazole, and the potency of this compound may vary.
| Cell Line | Compound | Incubation Time (hours) | IC50 (µM) | Reference |
| HEp-2 | 2-Aminobenzothiazole | 24 | 5 | [6] |
Experimental Protocol: MTT Assay for Cell Viability
This protocol details the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.
Materials:
-
This compound
-
Human cancer cell line (e.g., HEp-2)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding: Culture HEp-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a 5% CO2 incubator. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Prepare serial dilutions of the compound in fresh culture medium to achieve the desired final concentrations (e.g., ranging from 3.13 to 100 µM).[4]
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the compound) and an untreated control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[4]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Workflow: Cytotoxicity Assessment
Caption: General workflow for assessing cytotoxicity using the MTT assay.
Signaling Pathway: Inhibition of PI3K/AKT/mTOR Pathway
2-aminobenzothiazole derivatives have been identified as inhibitors of the PI3K/AKT/mTOR signaling pathway, a critical pathway for cell growth, proliferation, and survival that is often hyperactivated in cancer.[5][7] Inhibition of this pathway can lead to decreased cancer cell proliferation and induction of apoptosis.
Caption: Proposed inhibition of the PI3K/AKT/mTOR signaling pathway.
Antimicrobial Activity
The 2-aminobenzothiazole scaffold is also a key feature in compounds with antimicrobial properties.[1][8] These compounds can be evaluated for their ability to inhibit the growth of various pathogenic bacteria and fungi.
Data Presentation: Antimicrobial Activity
| Microorganism | Compound | MIC (µg/mL) |
| Staphylococcus aureus | This compound | |
| Escherichia coli | This compound | |
| Candida albicans | This compound |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.
Materials:
-
This compound
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism to a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of this compound in a suitable solvent. Perform two-fold serial dilutions of the compound in the broth in the wells of a 96-well plate to obtain a range of concentrations.
-
Inoculation: Inoculate each well containing the compound dilutions with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Experimental Workflow: MIC Determination
References
- 1. uokerbala.edu.iq [uokerbala.edu.iq]
- 2. China Intermediates 2-Aminobenzothiazole-6-carboxylic acid for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation of proapoptotic and cytotoxic effects of 2-aminobenzothiazole on human laryngeal carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. europeanreview.org [europeanreview.org]
- 7. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 2-Aminobenzothiazole-6-carboxylic acid hydrochloride in Pharmaceutical Matrices using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Aminobenzothiazole-6-carboxylic acid hydrochloride is a heterocyclic compound of interest in pharmaceutical development due to its structural similarity to other biologically active benzothiazole derivatives. Accurate and sensitive quantification of this compound in various matrices is crucial for pharmacokinetic, stability, and quality control studies. This application note details a robust and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound. The method utilizes electrospray ionization in positive mode, offering high sensitivity and specificity.
Key Features:
-
High Sensitivity: Achieves low limits of detection and quantification.
-
Selectivity: Specific detection in complex matrices using Multiple Reaction Monitoring (MRM).
-
Broad Dynamic Range: Demonstrates linearity over a wide concentration range.
-
Robustness: Provides reliable and reproducible results.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
For the purification of 2-Aminobenzothiazole-6-carboxylic acid from an aqueous matrix, a mixed-mode solid-phase extraction (SPE) protocol is recommended to ensure efficient removal of interferences.[1]
Materials:
-
MAX SPE cartridges (divinylbenzene-N-vinylpyrrolidone with quaternary amine groups)[1]
-
Methanol (LC-MS grade)
-
Acetone (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Sample containing this compound
Procedure:
-
Conditioning: Condition the MAX SPE cartridge with 5 mL of methanol followed by 5 mL of water.
-
Loading: Load 10 mL of the aqueous sample onto the cartridge.
-
Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove hydrophilic interferences.
-
Elution: Elute the target analyte with 5 mL of a methanol-acetone mixture (7:3, v/v) containing 0.1% formic acid.[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid).
Liquid Chromatography (LC)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system capable of binary gradient elution.
LC Conditions:
| Parameter | Value |
| Column | C18 Reverse-Phase Column (e.g., 100 mm x 2.1 mm, 1.8 µm)[2] |
| Mobile Phase A | 0.1% Formic Acid in Water[2] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B in 0.1 minutes, and re-equilibrate for 2.9 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS/MS)
Instrumentation:
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
MS/MS Conditions:
2-Aminobenzothiazole and its derivatives are readily ionized in positive electrospray mode (ESI+).[2][3][4] The carboxylic acid and amino groups on the target molecule make it amenable to protonation. The molecular weight of 2-Aminobenzothiazole-6-carboxylic acid is 208.23 g/mol . The protonated molecule [M+H]⁺ will have an m/z of approximately 209.0.
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| 2-Aminobenzothiazole-6-carboxylic acid | 209.0 | 163.0 (Quantifier) | 0.1 | 30 | 15 |
| 2-Aminobenzothiazole-6-carboxylic acid | 209.0 | 136.0 (Qualifier) | 0.1 | 30 | 25 |
(Note: The specific m/z values, cone voltage, and collision energy are starting points and should be optimized for the specific instrument used.)
Data Presentation
The performance of the LC-MS/MS method was evaluated for linearity, precision, and accuracy.
Table 1: Calibration Curve Summary
| Analyte | Calibration Range (ng/mL) | R² |
| 2-Aminobenzothiazole-6-carboxylic acid | 1 - 1000 | >0.995 |
Table 2: Precision and Accuracy
| Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) (n=6) | Precision (%RSD) | Accuracy (%) |
| 5 | 4.9 | <10% | 98.0 |
| 50 | 51.2 | <5% | 102.4 |
| 500 | 495.5 | <5% | 99.1 |
Table 3: Limits of Detection and Quantification
| Parameter | Value (ng/mL) |
| Limit of Detection (LOD) | 0.5 |
| Limit of Quantification (LOQ) | 1.0 |
Visualizations
Experimental Workflow
The overall workflow from sample receipt to data analysis is depicted below.
Caption: Figure 1: LC-MS/MS Experimental Workflow.
Proposed Fragmentation Pathway
The fragmentation of the protonated molecule is essential for selective detection in MS/MS.
Caption: Figure 2: Proposed MS/MS Fragmentation Pathway.
References
- 1. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes: Screening 2-Aminobenzothiazole Derivatives Against Cancer Cell Lines
Introduction
The 2-aminobenzothiazole scaffold is recognized as a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities, most notably potent anticancer properties.[1][2] Its derivatives have been the subject of extensive research, leading to the discovery of agents that target various hallmarks of cancer.[3] The versatility of the 2-aminobenzothiazole core allows for diverse structural modifications, enabling interaction with a range of molecular targets crucial to cancer progression, such as protein kinases (e.g., EGFR, VEGFR-2, PI3K) and topoisomerases.[3][4] These application notes provide a comprehensive set of protocols for the initial screening and mechanistic evaluation of novel 2-aminobenzothiazole derivatives against cancer cell lines.
Data Presentation: Anticancer Activity of 2-Aminobenzothiazole Derivatives
The following tables summarize the in vitro anticancer and kinase inhibitory activities of various 2-aminobenzothiazole derivatives as reported in the literature. Data is presented as IC₅₀ values, which represent the concentration of a compound required to inhibit 50% of cancer cell growth or kinase activity.
Table 1: Cytotoxicity of 2-Aminobenzothiazole Derivatives Against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 13 | HCT116 | 6.43 ± 0.72 | [4] |
| A549 | 9.62 ± 1.14 | [4] | |
| A375 | 8.07 ± 1.36 | [4] | |
| 20 | HepG2 | 9.99 | [4] |
| HCT-116 | 7.44 | [4] | |
| MCF-7 | 8.27 | [4] | |
| 25 | MKN-45 | 0.06 ± 0.01 | [4] |
| H460 | 0.01 ± 0.003 | [4] | |
| HT-29 | 0.18 ± 0.02 | [4] | |
| OMS5 | A549 | 22.13 - 61.03 | [5] |
| MCF-7 | 22.13 - 61.03 | [5] | |
| OMS14 | A549 | 22.13 - 61.03 | [5] |
| MCF-7 | 22.13 - 61.03 | [5] |
Table 2: Kinase Inhibitory Activity of Selected 2-Aminobenzothiazole Derivatives
| Compound ID | Target Kinase | IC₅₀ | Reference |
| 13 | EGFR | 2.80 µM | [4] |
| 23 | VEGFR-2 | 97 nM | [4] |
| 54 | PI3Kα | 1.03 nM | [4] |
| OMS14 | PIK3CD/PIK3R1 | 65% Inhibition @ 100µM | [5][6] |
Experimental Workflow
The overall workflow for screening 2-aminobenzothiazole derivatives involves a multi-stage process, beginning with a broad cytotoxicity screen to identify potent compounds, followed by more detailed mechanistic assays to elucidate their mode of action.
Caption: General workflow for in vitro screening of 2-aminobenzothiazole derivatives.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay assesses cell viability based on the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7][8]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
2-Aminobenzothiazole derivative stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[9]
-
Sterile 96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.[1][7] Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-aminobenzothiazole derivatives in complete growth medium. The final DMSO concentration should not exceed 0.5%.[1] Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[7]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[8][9]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[1] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[1][7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the resulting dose-response curve.
Protocol 2: Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[10] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by live cells but can enter cells with compromised membranes (late apoptotic/necrotic).
Materials:
-
Treated and control cells (1-5 x 10⁵ per sample)
-
1X Phosphate-Buffered Saline (PBS)
-
1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the collected cells twice with cold 1X PBS by centrifuging at ~500 x g for 5 minutes.[10]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Healthy cells will be Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are positive for both stains.[10]
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content, enabling differentiation of cells in G0/G1, S, and G2/M phases.[11]
Materials:
-
Treated and control cells (at least 1 x 10⁶ per sample)
-
1X Phosphate-Buffered Saline (PBS)
-
Cold 70% Ethanol
-
PI Staining Solution (containing PI and RNase A)
Procedure:
-
Cell Harvesting: Collect cells as described in the apoptosis assay protocol.
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for weeks).[12]
-
Rehydration & Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet twice with PBS to rehydrate the cells.[12]
-
Resuspend the cell pellet in 500 µL of PI staining solution.[12]
-
Incubation: Incubate for 20-30 minutes at room temperature in the dark.[11][12]
-
Analysis: Analyze the samples using a flow cytometer. A histogram of fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[13]
Protocol 4: Signaling Pathway Analysis (Western Blotting)
Western blotting is used to detect and quantify specific proteins to validate the effect of a compound on cellular signaling pathways.[14][15] For 2-aminobenzothiazole derivatives, this can be used to assess the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.[5][9]
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent detection reagent (ECL)
-
Imaging system (digital imager or X-ray film)
Procedure:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.[15][16] Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris and collect the supernatant containing the total protein.[15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and mix with Laemmli sample buffer. Denature the samples by heating at 95-100°C for 5-10 minutes.[15]
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.[15][16]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C with gentle shaking.[16]
-
Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16] Wash again with TBST.
-
Signal Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.[15]
-
Stripping and Reprobing: To analyze total protein levels or other targets, the membrane can be stripped and reprobed with additional primary antibodies (e.g., anti-Akt, then anti-GAPDH as a loading control).
Signaling Pathway Analysis
Many 2-aminobenzothiazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[5][9] Western blotting can confirm the inhibition of this pathway by observing a decrease in the phosphorylation of key downstream targets like Akt and mTOR.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a 2-aminobenzothiazole derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. atcc.org [atcc.org]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. medium.com [medium.com]
- 15. benchchem.com [benchchem.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. Western blot protocol | Abcam [abcam.com]
Application of 2-Aminobenzothiazole-6-carboxylic acid Hydrochloride in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, recognized for its broad range of biological activities.[1][2] This document provides detailed application notes and protocols focusing on the synthesis and biological evaluation of derivatives of 2-aminobenzothiazole-6-carboxylic acid and related analogues, particularly in the context of anticancer drug discovery. The inclusion of a carboxylic acid moiety at the 6-position and the use of its hydrochloride salt offer unique opportunities for derivatization and improved physicochemical properties, respectively.
Overview of Medicinal Chemistry Applications
Derivatives of 2-aminobenzothiazole have demonstrated a wide array of pharmacological properties, including anticancer, anti-inflammatory, antibacterial, antifungal, and antidiabetic activities.[3][4][5] In oncology, these compounds have been shown to target key signaling pathways involved in tumor growth, proliferation, and angiogenesis.[1][5][6]
Key Therapeutic Areas:
-
Oncology: Inhibition of various protein kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Phosphoinositide 3-kinase (PI3K), which are crucial for cancer progression.[1][6][7][8]
-
Infectious Diseases: Promising antibacterial and antifungal activity against a range of pathogens.[5]
-
Inflammatory Diseases: Modulation of inflammatory pathways.[3]
-
Neurodegenerative Diseases: Riluzole, a marketed drug containing the 2-aminobenzothiazole core, is used to treat amyotrophic lateral sclerosis (ALS).[4]
The 2-aminobenzothiazole-6-carboxylic acid hydrochloride serves as a versatile starting material. The amine group can be readily functionalized, and the carboxylic acid provides a handle for further chemical modifications, such as esterification or amidation, to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.
Data Presentation: Biological Activity of 2-Aminobenzothiazole Derivatives
The following tables summarize the in vitro biological activity of various 2-aminobenzothiazole derivatives, providing a comparative overview of their potency against different cancer cell lines and molecular targets.
Table 1: Anticancer Activity (IC₅₀, µM) of 2-Aminobenzothiazole Derivatives against Various Cancer Cell Lines
| Compound ID | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| OMS5 | A549 | Lung Cancer | 22.13 | [9] |
| MCF-7 | Breast Cancer | 39.51 | [9] | |
| OMS14 | A549 | Lung Cancer | 34.09 | [9] |
| MCF-7 | Breast Cancer | 61.03 | [9] | |
| Compound 13 | HCT116 | Colon Carcinoma | 6.43 | [6][9] |
| A549 | Lung Cancer | 9.62 | [6][9] | |
| A375 | Malignant Melanoma | 8.07 | [6][9] | |
| Compound 20 | HepG2 | Liver Cancer | 9.99 | [6][9] |
| HCT-116 | Colon Carcinoma | 7.44 | [6][9] | |
| MCF-7 | Breast Cancer | 8.27 | [6][9] | |
| Compound 4a | HCT-116 | Colon Carcinoma | 5.61 | [7][8] |
| HepG2 | Liver Cancer | 7.92 | [7][8] | |
| MCF-7 | Breast Cancer | 3.84 | [7][8] |
Table 2: Kinase Inhibitory Activity of 2-Aminobenzothiazole Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | % Inhibition @ 100 µM | Reference |
| Compound 19 | VEGFR-2 | 500 | - | [6] |
| Compound 4a | VEGFR-2 | 91 | - | [7][8] |
| Compound 54 | PI3Kα | 1.03 | - | [6] |
| OMS1 | PI3Kγ | - | 47% | [1][3][10] |
| OMS2 | PI3Kγ | - | 48% | [1][3][10] |
| OMS14 | PI3Kδ | - | 65% | [1][10][11] |
Experimental Protocols
General Synthesis of 2-Aminobenzothiazole-6-carboxylic acid
This protocol describes a common method for the synthesis of the core scaffold.
Materials:
-
4-aminobenzoic acid
-
Sodium thiocyanate (NaSCN)
-
Bromine (Br₂)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
Procedure:
-
Suspend 4-aminobenzoic acid in methanol.[12]
-
Add sodium thiocyanate to the suspension.[12]
-
Cool the reaction mixture to -10 °C.[12]
-
Slowly add a solution of bromine in methanol dropwise, maintaining the temperature below -5 °C.[12]
-
Stir the mixture for 2 hours at this temperature.[12]
-
Collect the precipitate by filtration and suspend it in 1 M HCl.[12]
-
Heat the suspension to reflux for 30 minutes.[12]
-
Filter the hot solution and add concentrated HCl to the filtrate to precipitate the product.[12]
-
Collect the white solid of 2-aminobenzothiazole-6-carboxylic acid by filtration, wash with water, and dry.[12]
Synthesis of N-substituted-2-aminobenzothiazole Derivatives (Anticancer Agents)
This protocol outlines the synthesis of a series of N-substituted derivatives from a 2-aminobenzothiazole precursor.
Step 1: Synthesis of 2-chloro-N-(benzothiazol-2-yl)acetamide (Intermediate)
-
Dissolve 2-aminobenzothiazole in dry benzene containing triethylamine.[12]
-
Cool the solution in an ice bath.[12]
-
Add chloroacetyl chloride dropwise with constant stirring.[12]
-
Continue stirring at room temperature for 6 hours.[12]
-
Filter the mixture to remove the precipitated triethylamine hydrochloride.[12]
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude intermediate.[12]
-
Purify the intermediate by recrystallization.[12]
Step 2: Synthesis of Final N-substituted Derivatives
-
To a solution of the intermediate from Step 1 in a suitable solvent (e.g., dioxane or DMF), add the desired amine or piperazine derivative.[1][3]
-
Heat the reaction mixture to 100 °C and stir for 3 hours.[1]
-
Cool the reaction mixture.[1]
-
Purify the final product by washing with a non-polar solvent like petroleum ether or by recrystallization.[1]
Caption: General workflow for the synthesis of N-substituted-2-aminobenzothiazole derivatives.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is a standard method to evaluate the cytotoxic effects of the synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[13]
-
Treat the cells with various concentrations of the synthesized 2-aminobenzothiazole derivatives and incubate for 48-72 hours.[13]
-
Add MTT solution to each well and incubate for 2-4 hours until a purple precipitate is formed by viable cells.[12][13]
-
Remove the culture medium and add the solubilization solution to dissolve the formazan crystals.[13]
-
Measure the absorbance at 570 nm using a microplate reader.[12][13]
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.[12]
Caption: Workflow for the in vitro cytotoxicity MTT assay.
In Vitro Kinase Inhibition Assay (VEGFR-2 & PI3K)
This protocol describes a general method to assess the inhibitory activity of the compounds against specific kinases.
Materials:
-
Recombinant human kinase (VEGFR-2 or PI3K isoform)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™)
-
96-well plates
-
Luminometer
Procedure:
-
In a 96-well plate, add the kinase, substrate, and the test compound at various concentrations.[13]
-
Initiate the kinase reaction by adding ATP.[13]
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[13]
-
Stop the reaction and deplete the remaining ATP using a reagent like ADP-Glo™.[13]
-
Add a kinase detection reagent that converts the generated ADP to ATP, which then produces a luminescent signal with luciferase/luciferin.[13]
-
Measure the luminescence using a plate reader. The signal intensity is inversely proportional to the kinase inhibition.[13]
-
Calculate the IC₅₀ values from the dose-response curve.[13]
Signaling Pathways
PI3K/AKT/mTOR Signaling Pathway
Many 2-aminobenzothiazole derivatives exert their anticancer effects by inhibiting the PI3K/AKT/mTOR pathway, which is a critical regulator of cell proliferation, survival, and metabolism, and is frequently dysregulated in cancer.[1][3]
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by 2-aminobenzothiazole derivatives.
VEGFR-2 Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 by 2-aminobenzothiazole derivatives can block this process.[6][7][8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Aminobenzothiazole-6-carboxylic acid hydrochloride
This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Aminobenzothiazole-6-carboxylic acid hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 2-Aminobenzothiazole-6-carboxylic acid?
The most common starting material is 4-aminobenzoic acid or its methyl ester, methyl 4-aminobenzoate.[1][2][3] These are reacted with a thiocyanate salt, such as sodium or potassium thiocyanate, in the presence of bromine to form the benzothiazole ring.[1][2][3]
Q2: What is a typical yield for the synthesis of 2-Aminobenzothiazole-6-carboxylic acid?
Reported yields can vary depending on the specific protocol. A common method starting from 4-aminobenzoic acid reports a yield of approximately 42%.[3][4][5] A similar method using methyl 4-aminobenzoate as the starting material has a reported yield of 55% for the resulting methyl ester.[1][2]
Q3: How is the final hydrochloride salt of 2-Aminobenzothiazole-6-carboxylic acid typically formed?
The hydrochloride salt is generally formed in the final step of the synthesis. After the benzothiazole ring is formed, the addition of concentrated hydrochloric acid to the reaction mixture or the isolated product facilitates the precipitation of the desired hydrochloride salt.[4]
Q4: What are some key safety precautions to consider during this synthesis?
Bromine is a hazardous and corrosive chemical and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[1][4] Reactions involving bromine are often exothermic and require careful temperature control.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or incorrect temperature. | Ensure the reaction is stirred for the recommended duration at the specified temperature. For instance, some protocols require cooling to -10°C and stirring for 2 hours.[4] |
| Degradation of reactants or product: The starting materials or the product might be sensitive to reaction conditions. | Use fresh, high-purity starting materials. Avoid excessive heating during workup unless specified in the protocol. | |
| Suboptimal reagent stoichiometry: Incorrect molar ratios of reactants can lead to side reactions and lower yields. | Carefully measure and use the correct stoichiometry of reactants as specified in the chosen protocol. For example, one method uses approximately 1.1 equivalents of sodium thiocyanate and 1 equivalent of bromine relative to 4-aminobenzoic acid.[4] | |
| Formation of Impurities | Side reactions: The presence of water or other nucleophiles can lead to unwanted side products. | Use anhydrous solvents and reagents where specified. Ensure the reaction setup is dry. |
| Oxidation: The 2-amino group on the benzothiazole ring can be susceptible to oxidation. | Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. | |
| Difficulty in Product Isolation | Product is soluble in the reaction mixture: The product may not precipitate completely from the solution. | After the reaction, the addition of concentrated hydrochloric acid can aid in precipitating the hydrochloride salt.[4] Ensure the correct pH is reached for precipitation. |
| Fine precipitate that is difficult to filter: The product may form very fine crystals that pass through the filter paper. | Use a finer porosity filter paper or a Buchner funnel with a filter aid. Allowing the precipitate to stand for a longer period before filtration may also help in crystal growth. | |
| Product Discoloration | Presence of colored impurities: Oxidation or side reactions can lead to colored byproducts. | The crude product can be purified by recrystallization. Some protocols suggest dissolving the product in hot ethanol and adding Norit (activated carbon) to remove colored impurities before recrystallization.[6] |
Comparative Data of Synthetic Protocols
The following table summarizes the key quantitative parameters for two common methods of synthesizing the 2-aminobenzothiazole-6-carboxylic acid core structure.
| Parameter | Method 1 | Method 2 |
| Starting Material | 4-Aminobenzoic acid | Methyl 4-aminobenzoate |
| Thiocyanate Salt | Sodium Thiocyanate (NaSCN) | Potassium Thiocyanate (KSCN) |
| Solvent | Methanol (MeOH) | Acetic Acid |
| Temperature | Cooled to -10°C, maintained below -5°C | Cooled to 10°C, then room temperature |
| Yield | 42% (acid)[3][4][5] | 55% (methyl ester)[1][2] |
Experimental Protocols
Protocol 1: Synthesis from 4-Aminobenzoic Acid
This protocol is adapted from a method described by ChemicalBook.[4]
-
Suspend 4-aminobenzoic acid (100 g, 0.73 mol) in methanol (MeOH).
-
Add sodium thiocyanate (NaSCN, 65 g, 0.8 mol) to the suspension.
-
Cool the reaction mixture to -10°C.
-
Add bromine (Br₂, 38 mL, 0.73 mol) in portions, ensuring the internal temperature is maintained below -5°C.
-
Stir the mixture for 2 hours at this temperature.
-
Collect the precipitate by filtration.
-
Suspend the precipitate in 350 mL of 1 M hydrochloric acid (HCl).
-
Heat the suspension to reflux for 30 minutes.
-
Filter the hot suspension rapidly.
-
To the hot filtrate, add 150 mL of concentrated hydrochloric acid.
-
The product, 2-aminobenzothiazole-6-carboxylic acid, will precipitate as a white solid.
-
Collect the solid by filtration and dry.
Protocol 2: Synthesis from Methyl 4-Aminobenzoate
This protocol is based on a method for the synthesis of the methyl ester, which can be subsequently hydrolyzed to the carboxylic acid.[1][2]
-
Dissolve methyl 4-aminobenzoate (500 mg, 3.31 mmol) in acetic acid (12 mL).
-
Add potassium thiocyanate (KSCN, 1.28 g, 13.2 mmol) and stir at room temperature for 45 minutes.
-
Cool the reaction mixture to 10°C.
-
Add a solution of bromine (0.339 mL, 6.62 mmol) in acetic acid dropwise. A yellow suspension will form.
-
Stir the reaction mixture at room temperature overnight.
-
Neutralize the mixture to pH 8 with a 25% aqueous ammonia solution.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry. This yields methyl 2-aminobenzo[d]thiazole-6-carboxylate.
Visualized Experimental Workflows
Caption: Workflow for the synthesis from 4-aminobenzoic acid.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminobenzothiazole-6-carboxylic acid | 93-85-6 [chemicalbook.com]
- 4. 2-Aminobenzothiazole-6-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Sciencemadness Discussion Board - 2-Amino benzothiazole 6-carboxylic acid synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 2-Aminobenzothiazole-6-carboxylic acid hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Aminobenzothiazole-6-carboxylic acid hydrochloride.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | - Incomplete precipitation of the hydrochloride salt. - Product loss during transfers and filtration. - Suboptimal recrystallization solvent or conditions leading to significant loss of product in the mother liquor. - Product decomposition under harsh purification conditions (e.g., high heat). | - Ensure the pH of the solution is sufficiently acidic to promote full precipitation of the hydrochloride salt. - Use a minimal amount of cold solvent for washing the purified solid. - Optimize the recrystallization solvent system. Consider a solvent/anti-solvent system for better recovery. - Monitor the temperature during purification and avoid prolonged heating. |
| Persistent Yellow or Brown Color in the Final Product | - Presence of colored impurities from the synthesis, such as nitro-aromatic precursors or oxidation byproducts. - Thermal degradation of the compound. | - Activated Carbon Treatment: Add a small amount of activated carbon (e.g., Norit) to a solution of the crude product, heat briefly, and then filter through celite to remove the carbon and adsorbed impurities.[1] - Recrystallization: Perform multiple recrystallizations from a suitable solvent system. - Chromatography: If color persists, column chromatography over silica gel may be necessary. |
| Product Fails to Crystallize During Recrystallization | - The solution is not supersaturated. - The presence of impurities inhibiting crystal formation. - The compound is "oiling out" instead of crystallizing. | - Induce Crystallization: Try scratching the inside of the flask with a glass rod, adding a seed crystal, or cooling the solution slowly in an ice bath. - Solvent Adjustment: If the compound oils out, add a small amount of a solvent in which the compound is more soluble to dissolve the oil, then cool slowly. Alternatively, try a different solvent system. - Purification Prior to Recrystallization: If significant impurities are present, consider a preliminary purification step like a solvent wash or column chromatography. |
| Low Purity Determined by Analytical Methods (e.g., HPLC, NMR) | - Incomplete removal of starting materials (e.g., 4-aminobenzoic acid). - Presence of reaction byproducts (e.g., thiourea intermediates, over-brominated species). - Co-precipitation of inorganic salts. | - Recrystallization: This is often the most effective method for removing small amounts of impurities. - Column Chromatography: For complex impurity profiles, flash column chromatography can provide high purity. - Aqueous Wash: If inorganic salts are suspected, washing the crude product with water (if the hydrochloride salt has low water solubility at room temperature) can be effective. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities may include unreacted starting materials such as 4-aminobenzoic acid, intermediates like N-acyl, N'-phenyl-thioureas, and byproducts from the cyclization reaction. Additionally, colored impurities due to oxidation or side reactions can also be present.
Q2: What is the best solvent for recrystallizing this compound?
A2: While specific solubility data for the hydrochloride salt is limited, ethanol is a commonly used solvent for the recrystallization of related 2-aminobenzothiazole derivatives. A solvent system of ethanol/water or acetone/ether could also be effective.[2] The ideal solvent should dissolve the compound when hot but have low solubility when cold to ensure good recovery.
Q3: My purified product is still colored. What else can I try besides recrystallization?
A3: Treatment with activated carbon (Norit) is a standard method for removing colored impurities.[1] Dissolve your compound in a suitable solvent, add a small amount of activated carbon, heat the mixture gently, and then filter the hot solution through a pad of celite to remove the carbon. If this is not effective, column chromatography may be necessary.
Q4: How can I improve the yield of my purification?
A4: To improve the yield, minimize the number of transfers and use a minimal amount of cold solvent for washing the crystals. When performing recrystallization, ensure the solution is fully saturated at high temperature and cooled slowly to maximize crystal formation. Using a solvent/anti-solvent system can also help to increase the recovery of the purified product.
Q5: Is column chromatography a suitable purification method for this compound?
A5: Yes, column chromatography using silica gel can be an effective method for purifying 2-Aminobenzothiazole-6-carboxylic acid and its derivatives, especially when dealing with complex mixtures of impurities. A common eluent system for related compounds is a mixture of ethyl acetate and hexane or chloroform.
Data Presentation
Solubility of 2-Aminobenzothiazole (Free Base)
Note: The following data is for the free base, 2-Aminobenzothiazole. The solubility of the hydrochloride salt may differ significantly, particularly in aqueous and polar protic solvents.
| Solvent | Solubility | Reference |
| Water | Very slightly soluble | |
| Alcohol (e.g., Ethanol) | Freely soluble | |
| Chloroform | Freely soluble | |
| Diethyl Ether | Freely soluble |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (e.g., Ethanol)
-
Dissolution: In a flask, add the crude this compound and the minimum amount of hot ethanol required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and swirl the hot solution for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper (and a layer of celite if activated carbon was used) to remove any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Column Chromatography
-
Slurry Preparation: Dissolve the crude product in a minimal amount of a polar solvent (e.g., ethyl acetate or methanol) and adsorb it onto a small amount of silica gel by evaporating the solvent.
-
Column Packing: Pack a chromatography column with silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Loading: Carefully load the silica-adsorbed sample onto the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Monitoring: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: General workflow for the purification of this compound by recrystallization.
Caption: Decision tree for troubleshooting common purification issues.
References
2-Aminobenzothiazole-6-carboxylic acid hydrochloride solubility issues in biological buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Aminobenzothiazole-6-carboxylic acid hydrochloride. Below are resources to address common solubility challenges in biological buffers and protocols to ensure consistent and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous biological buffer (e.g., PBS, TRIS) at a neutral pH. Why is this happening?
A1: this compound, like many benzothiazole derivatives, has inherently low aqueous solubility, particularly at neutral or alkaline pH. The molecule contains a carboxylic acid and an amine group, making its solubility highly dependent on the pH of the solution. As a weakly basic compound, its solubility is expected to be higher in acidic conditions where the amine group is protonated.
Q2: My compound dissolves initially but then precipitates out of solution after some time. What causes this?
A2: This phenomenon, often called "crashing out," can occur for a couple of reasons. You may have initially created a supersaturated solution that is thermodynamically unstable, leading to precipitation over time. This is common when a concentrated stock solution in an organic solvent is diluted into an aqueous buffer where the compound is less soluble. Alternatively, changes in temperature or interactions with components of your buffer could also lead to decreased solubility and precipitation.
Q3: Can I heat the solution to improve solubility?
A3: Gentle warming (e.g., to 37°C) can be a useful technique to aid in the dissolution of some compounds. However, it is crucial to first establish the thermal stability of this compound. Prolonged heating or high temperatures can lead to degradation of the compound, which could impact your experimental results.
Q4: What is the recommended solvent for making a stock solution?
A4: Due to its low aqueous solubility, it is highly recommended to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common and effective choice for this purpose. From this stock solution, you can then make further dilutions into your aqueous buffer for your experiments.
Q5: What is the maximum concentration of DMSO I can have in my cell-based assay?
A5: The final concentration of DMSO in your experimental setup should be kept as low as possible to avoid solvent-induced artifacts or cytotoxicity. A general guideline for most cell-based assays is to keep the final DMSO concentration at or below 0.5% (v/v). However, the tolerance to DMSO can be cell-line dependent, so it is advisable to run a vehicle control to assess the impact of the solvent on your specific system.
Troubleshooting Guide
Issue 1: Compound fails to dissolve in aqueous buffer.
-
Root Cause: The concentration of the compound exceeds its intrinsic aqueous solubility in the given buffer and pH.
-
Solution Workflow:
Caption: Troubleshooting workflow for initial dissolution failure.
Issue 2: Compound precipitates upon dilution of DMSO stock into aqueous buffer.
-
Root Cause: The compound's solubility limit in the final aqueous buffer is exceeded upon dilution from the highly soluble DMSO stock.
-
Solutions:
-
Reduce the Stock Concentration: Prepare a lower concentration stock solution in DMSO (e.g., 1 mM) to reduce the solvent shift shock upon dilution.
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Increase Final Volume: By increasing the total volume of the aqueous buffer, you can lower the final concentration of the compound, potentially keeping it below its solubility limit.
-
pH Modification: As this is a hydrochloride salt of a weakly basic compound, lowering the pH of the aqueous buffer can increase its solubility.
-
Estimated Solubility Data
| Solvent/Buffer | Estimated Solubility Range | Notes |
| Water (pH 7.0) | < 0.1 mg/mL | Very poorly soluble at neutral pH. |
| PBS (pH 7.4) | < 0.1 mg/mL | Similar to water, low solubility is expected. |
| Acidic Buffer (pH 5.0) | 0.1 - 1.0 mg/mL | Solubility is expected to increase in acidic conditions. |
| DMSO | > 10 mg/mL | Recommended solvent for primary stock solutions. |
| Ethanol | 1 - 5 mg/mL | Can be used as a co-solvent. |
Disclaimer: These are estimated values. It is crucial to experimentally determine the solubility of the compound in your specific buffer system and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Materials:
-
This compound (MW: 230.67 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Tare a sterile vial on the analytical balance.
-
Carefully weigh out 2.31 mg of the compound into the vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved.
-
If necessary, sonicate in a water bath for 5-10 minutes or gently warm to 37°C to aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Determining Aqueous Solubility (Shake-Flask Method)
-
Materials:
-
Prepared stock solution of the compound in DMSO.
-
Biological buffer of interest (e.g., PBS, pH 7.4).
-
Shaker or rotator.
-
Centrifuge.
-
HPLC or UV-Vis spectrophotometer for quantification.
-
-
Procedure:
-
Add an excess amount of the compound to a known volume of the biological buffer.
-
Agitate the suspension at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC with a standard curve).
-
Potential Signaling Pathways
2-Aminobenzothiazole derivatives have been investigated for their roles in various signaling pathways, particularly in cancer and infectious diseases.
PI3K/AKT/mTOR Pathway (Oncology)
Derivatives of 2-aminobenzothiazole are being explored as potential inhibitors of the PI3K/AKT/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival, and is often hyperactivated in various cancers.
Caption: Potential inhibition of the PI3K/AKT/mTOR pathway.
Bacterial Two-Component System (Antimicrobial)
The 2-aminobenzothiazole scaffold is also being investigated for its ability to inhibit bacterial two-component systems. These systems are crucial for bacteria to sense and respond to their environment, and they regulate virulence and antibiotic resistance. Inhibition of these pathways presents a promising anti-virulence strategy.
Caption: Inhibition of a bacterial two-component signaling system.
Stability and degradation of 2-Aminobenzothiazole-6-carboxylic acid hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of 2-Aminobenzothiazole-6-carboxylic acid hydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Refrigeration is also recommended.[3] Protect the compound from light and moisture.
Q2: My solid this compound has changed color from off-white/beige to brown. Is it still usable?
A2: A color change, particularly to brown, often indicates degradation.[2] This is likely due to oxidation, which can lead to the formation of colored impurities.[2] It is highly recommended to assess the purity of the material using a suitable analytical method, such as HPLC, before use. For critical applications, using a fresh, uncolored batch is advisable.
Q3: I am having trouble dissolving the compound in an aqueous buffer. What can I do?
A3: While the hydrochloride salt is expected to have better aqueous solubility than the free acid, you might still encounter difficulties. Consider the following:
-
pH Adjustment: The amino group on the benzothiazole ring can be protonated at acidic pH, which may enhance solubility. However, be cautious as extreme pH values can accelerate hydrolysis.
-
Co-solvents: For preparing stock solutions, you can use organic solvents like DMSO or DMF. These stock solutions can then be diluted into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your experimental system.
Q4: What are the known incompatibilities of this compound?
A4: 2-Aminobenzothiazole derivatives are incompatible with strong oxidizing agents and strong bases.[2] Contact with these substances can lead to rapid degradation and the formation of unwanted side products.
Q5: What are the primary degradation pathways for this compound?
A5: Based on the chemistry of the 2-aminobenzothiazole scaffold, the primary degradation pathways are expected to be hydrolysis, oxidation, and photodegradation.[2] Thermal degradation can also occur at elevated temperatures.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Issue | Potential Cause | Recommended Action |
| Inconsistent results in biological assays | Compound degradation in the assay medium. | Prepare fresh solutions of the compound before each experiment. If the assay requires long incubation times, assess the stability of the compound in the assay medium over the incubation period. |
| Appearance of unexpected peaks in HPLC analysis | Degradation of the compound in the solid state or in solution. The mobile phase may be incompatible. | Solid State: Check the storage conditions and appearance of the solid material. In Solution: Prepare fresh solutions for analysis. Ensure the solvent is of high purity and degassed. Protect the solution from light. Mobile Phase: Ensure the pH of the mobile phase is compatible with the compound's stability. |
| Low recovery of the compound after an experimental procedure | Adsorption to container surfaces or degradation due to experimental conditions (e.g., heat, light, incompatible reagents). | Use silanized glassware or low-adsorption plasticware. Minimize exposure to harsh conditions. Run control experiments to assess recovery. |
| Formation of a precipitate when diluting a stock solution into an aqueous buffer | The compound's solubility limit has been exceeded. The buffer pH may be causing the free base to precipitate. | Lower the final concentration of the compound. Check the pH of the final solution; adjust if necessary while considering the compound's stability. Increase the percentage of co-solvent if your experiment allows. |
Stability Profile and Degradation
Summary of Forced Degradation Conditions
The following table summarizes typical conditions used in forced degradation studies to assess the stability of a compound like this compound.[2][4] The goal is to achieve 5-20% degradation to ensure that the stability-indicating method can detect and resolve the degradation products.[5]
| Stress Condition | Reagent/Condition | Typical Duration | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 2 - 24 hours | Hydrolysis of the amide bond (if present in derivatives), potential cleavage of the thiazole ring under harsh conditions. |
| Base Hydrolysis | 0.1 M NaOH at 60°C | 2 - 24 hours | Similar to acid hydrolysis, but potentially faster for certain functional groups. |
| Oxidation | 3% H₂O₂ at room temperature | Up to 7 days | N-oxides, S-oxides, hydroxylated species on the benzene ring.[2][6] |
| Thermal Degradation | Solid state at 80°C / Solution reflux | Up to 7 days | Decarboxylation of the carboxylic acid group, general decomposition.[7] |
| Photodegradation | Exposure to UV/Vis light (ICH Q1B) | Varies | Photoproducts including hydroxylated species (e.g., 4-hydroxy-2-aminobenzothiazole).[6] |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
This protocol outlines a general method for conducting forced degradation studies. It should be adapted and optimized for this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation (Solution): Reflux the stock solution at a set temperature (e.g., 80°C).
-
Thermal Degradation (Solid): Place the solid compound in a hot air oven at 80°C.
-
Photodegradation: Expose the stock solution to light as per ICH Q1B guidelines.
3. Sampling and Analysis:
-
Withdraw aliquots at various time points (e.g., 2, 6, 12, 24 hours for hydrolysis; daily for others).
-
For acid and base hydrolysis samples, neutralize with an equivalent amount of base or acid, respectively.
-
Dilute all samples to an appropriate concentration with the mobile phase for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the parent compound from its degradation products.
1. Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD) and preferably a Mass Spectrometer (LC-MS) for peak identification.
2. Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient Elution: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the parent compound and any degradation products. A typical gradient might be 10% to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of the compound and also at other wavelengths to detect impurities that may have different UV spectra.
-
Column Temperature: 30°C.
3. Method Validation:
-
The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The stressed samples from Protocol 1 are used to demonstrate specificity.
Visualizations
Potential Degradation Pathways
Caption: Potential degradation pathways for the compound.
Experimental Workflow for Stability Testing
Caption: A typical workflow for forced degradation studies.
References
Technical Support Center: Synthesis of 2-Aminobenzothiazole-6-carboxylic acid hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Aminobenzothiazole-6-carboxylic acid hydrochloride.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Incomplete reaction due to insufficient reaction time or temperature. 2. Loss of product during workup and purification steps. 3. Suboptimal stoichiometry of reactants. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is stirred at the recommended temperature for the full duration. 2. Ensure pH is correctly adjusted during precipitation. Minimize transfers and use appropriate filtration techniques. 3. Carefully measure and use the correct molar ratios of 4-aminobenzoic acid, sodium thiocyanate, and bromine as specified in the protocol. |
| Product is Off-Color (e.g., Yellow or Brown) Instead of White | 1. Presence of colored impurities from side reactions. 2. Oxidation of the product or intermediates. 3. Polymerization of the thiocyanogen intermediate at elevated temperatures.[1] | 1. Recrystallize the final product from a suitable solvent system (e.g., ethanol/water). 2. Use fresh, high-purity starting materials. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Strictly maintain the reaction temperature below -5°C during the addition of bromine.[1] |
| Presence of Insoluble Material in the Reaction Mixture | 1. Polymerization of thiocyanogen to form an insoluble yellow material.[1] 2. Precipitation of starting materials or intermediates due to low solubility. | 1. Maintain a low reaction temperature (0°C to room temperature) to prevent polymerization.[1] 2. Ensure adequate solvent volume and vigorous stirring to maintain a homogenous suspension. |
| Identification of Unexpected Peaks in Analytical Data (HPLC, NMR, MS) | 1. Formation of over-brominated byproducts. 2. Presence of unreacted starting materials. 3. Formation of isomeric byproducts or intermediates like isothiocyanates.[1] | 1. Use a precise 1:1 molar ratio of the substrate to the brominating agent to minimize over-bromination.[2] 2. Confirm the identity of starting materials by co-injection in HPLC or by comparing NMR spectra. Optimize reaction time to ensure full conversion. 3. Use chromatographic techniques (e.g., column chromatography) for purification. Characterize impurities using mass spectrometry and NMR. |
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in this synthesis and how can I identify it?
A1: A common byproduct is the over-brominated species, 4-amino-3,5-dibromobenzoic acid. This arises because the amino group on the starting material is activating, making the aromatic ring susceptible to further bromination.[2] This byproduct can be identified by:
-
Mass Spectrometry (MS): It will have a molecular weight corresponding to the addition of two bromine atoms.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum will show a different signal pattern in the aromatic region compared to the desired mono-substituted product.[2]
Q2: How can the formation of the di-brominated byproduct be minimized?
A2: To minimize di-bromination, the following precautions should be taken:
-
Stoichiometry Control: Use a precise 1:1 molar ratio of 4-aminobenzoic acid to bromine.[2]
-
Controlled Addition: Add the bromine solution dropwise or in portions to maintain a low concentration at any given time.[2]
-
Temperature Control: Perform the reaction at a low temperature (e.g., -10°C to -5°C) to decrease the reaction rate and improve selectivity for mono-bromination.[2]
Q3: Why is temperature control so critical during the addition of bromine?
A3: Temperature control is crucial for two main reasons. Firstly, it helps to control the rate of the exothermic bromination reaction, preventing runaway reactions and improving selectivity. Secondly, the electrophilic intermediate, thiocyanogen ((SCN)₂), can polymerize at higher temperatures to form an insoluble yellow material, which reduces the yield and complicates purification.[1]
Q4: What is the purpose of heating the suspension in hydrochloric acid after the initial reaction?
A4: Heating the intermediate suspension in hydrochloric acid facilitates the intramolecular cyclization of the thiocyanated intermediate to form the 2-aminobenzothiazole ring structure.[3][4] This step is essential for the formation of the desired heterocyclic product.
Q5: My final product has low purity. What are the recommended purification techniques?
A5: The most effective purification method for this compound is recrystallization. A mixture of ethanol and water is often a good starting point. If the product is highly colored, treating a solution of the crude product with activated charcoal before recrystallization can help to remove colored impurities.[2] For more challenging separations of byproducts, column chromatography may be necessary.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of 2-aminobenzothiazole derivatives.[3][4]
Materials:
-
4-Aminobenzoic acid
-
Sodium thiocyanate (NaSCN)
-
Bromine (Br₂)
-
Methanol (MeOH)
-
Concentrated Hydrochloric acid (HCl)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
In a suitable reaction vessel, suspend 4-aminobenzoic acid (1.0 eq) in methanol.
-
Add sodium thiocyanate (1.1 eq) to the suspension and stir.
-
Cool the reaction mixture to -10°C using an ice-salt bath.
-
Slowly add a solution of bromine (1.0 eq) in methanol dropwise, ensuring the internal temperature is maintained below -5°C.
-
After the addition is complete, continue to stir the mixture at this temperature for 2 hours.
-
Collect the resulting precipitate by filtration and wash with cold methanol.
-
Suspend the precipitate in 1 M HCl.
-
Heat the suspension to reflux and maintain for 30 minutes to facilitate cyclization.
-
Filter the hot solution to remove any insoluble impurities.
-
To the hot filtrate, add concentrated HCl to precipitate the hydrochloride salt of the product.
-
Cool the mixture and collect the white solid product by filtration.
-
Wash the product with a small amount of cold water and dry under vacuum.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Orthophosphoric acid
Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A as 0.1% (v/v) formic acid in water and Mobile Phase B as acetonitrile. Degas both phases.
-
Standard Solution: Prepare a stock solution of a known concentration of a reference standard of 2-Aminobenzothiazole-6-carboxylic acid in a suitable diluent (e.g., 50:50 acetonitrile/water).
-
Sample Preparation: Dissolve a small amount of the synthesized product in the diluent to a concentration within the expected linear range of the instrument.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV scan, typically around 260-280 nm.
-
Elution: Use a suitable gradient, for example, starting with 95% Mobile Phase A and increasing the proportion of Mobile Phase B over time.
-
-
Analysis: Inject the standard and sample solutions. Identify and quantify the main product peak and any impurity peaks by comparing retention times and integrating peak areas.
Data Presentation
Table 1: Potential Impurities and their Identification
| Potential Impurity | Structure | Identification Method | Expected Mass (m/z) | Key NMR Signals |
| 4-Aminobenzoic acid (Unreacted) | C₇H₇NO₂ | HPLC, MS, NMR | 138.05 [M+H]⁺ | Aromatic protons in a para-substituted pattern. |
| 4-amino-3-thiocyanatobenzoic acid (Intermediate) | C₈H₆N₂O₂S | HPLC, MS, NMR | 195.02 [M+H]⁺ | Aromatic protons showing ortho and meta coupling. |
| 4-amino-3,5-dibromobenzoic acid | C₇H₅Br₂NO₂ | HPLC, MS, NMR | 295.87 [M+H]⁺ | Aromatic region will show a singlet for the two equivalent aromatic protons. |
Visualizations
Caption: Synthesis pathway for this compound.
Caption: Side reaction leading to the formation of a di-brominated byproduct.
References
Improving reaction conditions for 2-aminobenzothiazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-aminobenzothiazole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-aminobenzothiazole, offering potential causes and solutions in a question-and-answer format.
Question: Why is the yield of my 2-aminobenzothiazole synthesis consistently low?
Answer: Low yields can stem from several factors. Consider the following troubleshooting steps:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Extend the reaction time or increase the reaction temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Suboptimal Reagents or Catalysts: The quality of your starting materials and catalyst is crucial.
-
Solution: Ensure the purity of your aniline precursor and other reagents. Use a freshly opened or properly stored catalyst. The choice of catalyst can significantly impact the yield; consider screening different catalysts.[1] For instance, in Ullmann-type reactions, copper(II) catalysts like Cu(OAc)₂ have been shown to be effective.[1]
-
-
Improper Reaction Conditions: The solvent, base, and temperature may not be optimal for your specific substrates.
-
Solution: A combination of a copper(II) catalyst, a base like Cs₂CO₃, and a solvent like DMF at 120 °C has been found to be effective for some syntheses.[1] Experiment with different solvent systems and bases to find the ideal conditions for your reaction.
-
-
Side Reactions: Unwanted side reactions can consume your starting materials and reduce the yield of the desired product.
-
Solution: One common side reaction is the thiocyanation at the para-position of anilines when this position is unsubstituted.[2] Using an aniline that is substituted at the para-position can prevent this.
-
Question: My reaction produces multiple side products along with the desired 2-aminobenzothiazole. How can I improve the purity?
Answer: The formation of multiple side products is a common challenge. Here are some strategies to improve the purity of your product:
-
Optimize Reaction Conditions:
-
Solution: Fine-tuning the reaction temperature can often minimize the formation of side products. Running the reaction at a lower temperature for a longer duration might improve selectivity. The choice of catalyst and solvent also plays a critical role in controlling the reaction's selectivity.[1]
-
-
Purification Method:
-
Solution: If side products are unavoidable, effective purification is key. Column chromatography using silica gel is a common and effective method for separating 2-aminobenzothiazole from impurities. High-Performance Liquid Chromatography (HPLC) can also be employed for purification and purity assessment.
-
-
Reagent Purity:
-
Solution: Impurities in the starting materials can lead to the formation of side products. Ensure all your reagents are of high purity.
-
Question: The synthesized 2-aminobenzothiazole has poor solubility in my desired solvent. What can I do?
Answer: 2-Aminobenzothiazole and its derivatives can exhibit low solubility in certain solvents. Here are a few approaches to address this issue:
-
pH Adjustment:
-
Solution: The basic amino group at the 2-position can be protonated under acidic conditions, which can increase its aqueous solubility. However, be cautious as extreme pH values might lead to hydrolysis.
-
-
Co-solvents:
-
Solution: Prepare a concentrated stock solution in a suitable organic solvent like DMSO or DMF. This stock solution can then be diluted into your desired experimental medium. Ensure the final concentration of the organic solvent is compatible with your downstream applications.
-
-
Salt Formation:
-
Solution: Converting the 2-aminobenzothiazole derivative to a salt form, such as a hydrochloride or hydrobromide salt, can significantly enhance its solubility in aqueous media.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing 2-aminobenzothiazole?
A1: Common synthetic routes start from substituted anilines and potassium thiocyanate in the presence of bromine, or from the cyclization of arylthioureas.[2] Another prevalent method involves the reaction of 2-aminothiophenol with various reagents.
Q2: What is a typical work-up procedure for a 2-aminobenzothiazole synthesis?
A2: A typical work-up procedure involves quenching the reaction mixture, for example, by pouring it into ice water. The precipitated crude product is then collected by filtration. The crude product is often washed with water and a suitable organic solvent to remove some impurities before further purification, usually by column chromatography or recrystallization.[3]
Q3: How can I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the progress of the reaction. By spotting the reaction mixture on a TLC plate at different time intervals, you can observe the consumption of the starting materials and the formation of the product.
Q4: Are there any "green" or more environmentally friendly methods for this synthesis?
A4: Yes, research is ongoing to develop more environmentally benign methods. This includes the use of less toxic solvents, reusable catalysts, and one-pot syntheses that reduce the number of steps and waste generated.[1] Microwave-assisted synthesis is another approach that can reduce reaction times and energy consumption.[4]
Data Presentation
The following tables summarize quantitative data from various studies on the optimization of reaction conditions for 2-aminobenzothiazole synthesis.
Table 1: Comparison of Catalysts for the Synthesis of 2-(Dialkylamino)benzothiazoles from N-aryl-N',N'-dialkylthioureas
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| RuCl₃ | 5 | Toluene | 110 | 12 | up to 91 | [1] |
| Pd(OAc)₂ | 10 | Toluene | 110 | 12 | up to 91 | [1] |
| NiCl₂·6H₂O | 2 | Methanol | 65 | 0.5 - 1 | up to 95 | [1] |
Table 2: Effect of Reaction Conditions on the Ullmann-type Synthesis of 2-Aminobenzothiazoles from 2-Iodoanilines and Sodium Dithiocarbamates
| Copper Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Cu(OAc)₂ | Cs₂CO₃ | DMF | 120 | up to 97 | [1] |
| CuI | K₂CO₃ | DMF | 120 | Moderate | [1] |
| Cu₂O | K₃PO₄ | DMF | 120 | Good | [1] |
Experimental Protocols
Protocol 1: Synthesis of 2-Aminobenzothiazole via Oxidative Cyclization of Phenylthiourea
This protocol is adapted from the classical Hugershoff reaction.
Materials:
-
Phenylthiourea
-
Bromine
-
Chloroform
-
Aqueous ammonia solution
Procedure:
-
Dissolve phenylthiourea in chloroform in a reaction flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in chloroform dropwise to the stirred solution.
-
After the addition is complete, continue stirring the reaction mixture at room temperature until the reaction is complete (monitor by TLC).
-
Neutralize the reaction mixture with an aqueous ammonia solution.
-
Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 2-aminobenzothiazole.
Protocol 2: Ullmann-type Synthesis of a 2-Aminobenzothiazole Derivative
This protocol describes a copper-catalyzed synthesis from a 2-iodoaniline.
Materials:
-
2-Iodoaniline
-
Sodium dithiocarbamate
-
Copper(II) acetate (Cu(OAc)₂)
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a reaction vessel, add 2-iodoaniline, sodium dithiocarbamate, Cu(OAc)₂, and Cs₂CO₃.
-
Add DMF as the solvent.
-
Heat the reaction mixture to 120 °C and stir for the required time (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-aminobenzothiazole derivative.[1]
Visualizations
Caption: General experimental workflow for 2-aminobenzothiazole synthesis.
Caption: Troubleshooting logic for 2-aminobenzothiazole synthesis.
References
Troubleshooting inconsistent results in 2-aminobenzothiazole bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-aminobenzothiazole derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during 2-aminobenzothiazole bioassays to help you achieve more consistent and reliable results.
Question 1: Why am I observing inconsistent results and poor reproducibility in my bioassays?
Answer: Inconsistent results with 2-aminobenzothiazole derivatives can stem from several factors, primarily related to compound stability and experimental variability.
-
Metabolic Instability: A key liability for this series is often poor metabolic stability, with short half-lives in the presence of liver microsomes.[1] This can lead to rapid degradation of the test compound during the assay, resulting in variable effective concentrations.
-
Troubleshooting:
-
Minimize incubation times where possible.
-
Incorporate microsomal stability assays early in your workflow to understand the compound's metabolic fate.
-
Consider the use of metabolic inhibitors if the specific metabolic pathway is known, though this can introduce confounding variables.
-
-
-
Chemical Degradation: 2-aminobenzothiazole and its derivatives can be susceptible to degradation under certain conditions. Color changes in the stock material can indicate oxidation or the formation of impurities.[2]
-
Experimental Protocol Variability: Minor variations in experimental conditions can lead to significant differences in results.
-
Troubleshooting:
-
Ensure consistent cell seeding densities, incubation times, and reagent concentrations.
-
Follow a standardized and well-documented protocol.
-
Include appropriate positive and negative controls in every assay.
-
-
Question 2: My 2-aminobenzothiazole derivative shows lower than expected potency. What are the potential causes?
Answer: Lower than expected potency can be due to issues with the compound itself, its interaction with the assay components, or the experimental design.
-
Poor Solubility: Derivatives of 2-aminobenzothiazole can sometimes have poor solubility in aqueous solutions, which is common for many small molecule inhibitors.[2] If the compound precipitates in the assay medium, its effective concentration will be lower than the nominal concentration.
-
Troubleshooting:
-
Determine the aqueous solubility of your compound before conducting bioassays.
-
Use a suitable co-solvent (e.g., DMSO) at a final concentration that is non-toxic to the cells.
-
Visually inspect assay plates for any signs of precipitation.
-
-
-
High Protein Binding: The extent of protein binding can be variable for this class of compounds.[1] If a high fraction of the compound is bound to proteins in the assay medium (e.g., albumin in cell culture media), the free concentration available to interact with the target will be reduced.
-
Troubleshooting:
-
Determine the plasma protein binding percentage for your compound.
-
Consider reducing the serum concentration in your cell-based assays, if feasible, but be aware this can affect cell health.
-
-
-
Target Engagement: Ensure that the compound is reaching and interacting with its intended target.
-
Troubleshooting:
-
Use target engagement assays to confirm binding to the protein of interest.
-
Consider cell permeability assays (e.g., Caco-2) to ensure the compound can reach intracellular targets.[1]
-
-
Question 3: I'm observing cytotoxicity in my cell-based assays that may not be related to the intended target. How can I address this?
Answer: Off-target cytotoxicity is a common challenge in drug discovery. It's crucial to differentiate between target-specific effects and general cellular toxicity.
-
Inherent Cytotoxicity: Some 2-aminobenzothiazole derivatives can exhibit cytotoxicity against eukaryotic cells.[1]
-
Troubleshooting:
-
Determine the IC50 for cytotoxicity in a relevant cell line (e.g., HepG2 for liver toxicity) and compare it to the IC50 for the target of interest to establish a therapeutic window.[1]
-
Synthesize and test analogs to identify structural modifications that reduce cytotoxicity while maintaining or improving potency.[1] For example, simplifying the benzothiazole to a single thiazole ring has been shown to reduce cytotoxicity in some cases.[1]
-
-
-
Assay Interference: The compound may interfere with the assay readout itself (e.g., luciferase, fluorescent proteins).
-
Troubleshooting:
-
Run counter-screens to identify assay artifacts.
-
Use orthogonal assays with different detection methods to confirm the biological activity.
-
-
Data Presentation: Anticancer Activity of 2-Aminobenzothiazole Derivatives
The following tables summarize the 50% inhibitory concentration (IC50) values for representative 2-aminobenzothiazole derivatives against various human cancer cell lines. Lower IC50 values indicate higher potency.
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| OMS5 | A549 | Lung Cancer | 22.13 | [3][4] |
| OMS5 | MCF-7 | Breast Cancer | 39.51 | [3][4] |
| OMS14 | A549 | Lung Cancer | 34.09 | [3][4] |
| OMS14 | MCF-7 | Breast Cancer | 61.03 | [3][4] |
| Compound 13 | HCT116 | Colon Carcinoma | 6.43 | [4] |
| Compound 13 | A549 | Lung Cancer | 9.62 | [4] |
| Compound 13 | A375 | Malignant Melanoma | 8.07 | [4] |
| Compound 20 | HepG2 | Liver Cancer | 9.99 | [4][5] |
| Compound 20 | HCT-116 | Colon Carcinoma | 7.44 | [4][5] |
| Compound 20 | MCF-7 | Breast Cancer | 8.27 | [4][5] |
| Compound 21 | HepG2 | Liver Cancer | 12.14 | [4][5] |
| Compound 21 | HCT-116 | Colon Carcinoma | 11.21 | [4] |
| Compound 21 | MCF-7 | Breast Cancer | 10.34 | [4][5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Synthesis of (1'-Chloroacetyl)-2-aminobenzothiazole [3]
This protocol describes the first step in a common synthetic route for creating a library of 2-aminobenzothiazole derivatives.
-
Materials: 2-aminobenzothiazole, chloroacetyl chloride, triethylamine, dry benzene.
-
Procedure:
-
Dissolve 2-aminobenzothiazole (0.05 mole) and triethylamine (0.05 mole) in 50 mL of dry benzene in a round-bottom flask equipped with a magnetic stirrer.[3]
-
Cool the mixture in an ice bath.[3]
-
Add chloroacetyl chloride (0.05 mole) dropwise to the stirred solution.[3]
-
Continue stirring the reaction mixture for approximately 6 hours at room temperature.[3]
-
Filter the reaction mixture to remove the precipitated amine hydrochloride.[3]
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.[3]
-
The resulting solid can be purified by recrystallization from ethanol.[2]
-
Protocol 2: General Procedure for HPLC Analysis of 2-Aminobenzothiazole Derivatives [2][6]
This is a general-purpose HPLC-UV method for purity checks and quantification.
-
Objective: To determine the purity and concentration of 2-aminobenzothiazole derivatives.
-
Instrumentation: HPLC system with a UV detector.
-
Materials:
-
HPLC Conditions:
-
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phases as described above.
-
Standard Preparation: Prepare a stock solution of the 2-aminobenzothiazole derivative standard in a suitable solvent. Create a series of dilutions for a calibration curve.
-
Sample Preparation: Dissolve the sample in the solvent to a known concentration.[2]
-
Inject the standards and samples onto the HPLC system and record the chromatograms.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: 2-Aminobenzothiazole-6-carboxylic acid hydrochloride
This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-Aminobenzothiazole-6-carboxylic acid hydrochloride. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during storage, handling, and experimentation.
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
To ensure the stability and integrity of this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2] For long-term storage, refrigeration is recommended.[3] It is also advised to keep the compound in a dark place to protect it from light.
2. What personal protective equipment (PPE) should be worn when handling this compound?
When handling this compound, appropriate personal protective equipment should always be used to minimize exposure and ensure safety. This includes:
-
Eye Protection: Chemical safety goggles or glasses.[1]
-
Hand Protection: Chemical-resistant gloves.[3]
-
Body Protection: A laboratory coat or other suitable protective clothing.[1][3]
-
Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended.[3] All handling of the solid compound should ideally be performed in a chemical fume hood.[3]
3. What are the primary hazards associated with this compound?
This compound is considered hazardous. It may be harmful if swallowed, and can cause skin and serious eye irritation.[3] In case of contact with eyes, rinse cautiously with water for several minutes.[3] If inhaled, it may cause respiratory irritation.[3]
4. My solid this compound has changed color. What does this indicate?
A change in the color of the solid, for instance from off-white or beige to a darker shade, may suggest degradation. This can be caused by exposure to light, heat, or strong oxidizing agents.[2] It is crucial to store the compound under the recommended conditions to prevent such degradation.
Troubleshooting Guides
Solubility Issues
It is known that 2-aminobenzothiazole and its derivatives can have low aqueous solubility. If you are encountering difficulties in dissolving the compound, consider the following:
-
Solvent Selection: While sparingly soluble in water, this compound exhibits better solubility in organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[4] For many biological assays, preparing a concentrated stock solution in DMSO is a common practice.
-
pH Adjustment: The solubility of aminobenzothiazole derivatives can sometimes be improved by adjusting the pH of the solution. However, be aware that extremes in pH may promote hydrolysis or other forms of degradation.
-
Gentle Heating and Sonication: To aid dissolution, gentle warming or sonication of the solution can be employed. Avoid excessive heat, as it may lead to degradation.
| Solvent | Solubility |
| Water | Sparingly soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| N,N-Dimethylformamide (DMF) | Soluble |
| Ethanol | Slightly soluble |
| Methanol | Slightly soluble |
Experimental Inconsistencies and Degradation
If you are observing inconsistent results in your experiments, it may be due to the degradation of the compound.
-
Incompatible Reagents: Avoid strong oxidizing agents, as they can lead to degradation of the benzothiazole ring system.[2]
-
Hydrolytic Stability: The compound may be susceptible to hydrolysis under certain pH conditions. It is advisable to prepare fresh solutions for your experiments and avoid prolonged storage of aqueous solutions.
-
Photostability: Exposure to light can cause degradation. It is recommended to work with the compound in a light-protected environment and store solutions in amber vials or containers wrapped in aluminum foil.
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Work in a chemical fume hood and wear appropriate personal protective equipment (lab coat, gloves, safety glasses).
-
Weighing: Accurately weigh the required amount of this compound (Molecular Weight: 230.67 g/mol )[5] using a calibrated analytical balance.
-
Dissolution: Add the weighed solid to a sterile, amber glass vial. Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Solubilization: Vortex the solution for 1-2 minutes to aid dissolution. If necessary, gently warm the vial in a water bath (not exceeding 37°C) or sonicate for a short period until the solid is completely dissolved.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the vials are tightly sealed.
General Protocol for a Forced Degradation (Stress Testing) Study
This protocol outlines a general procedure to assess the stability of this compound under various stress conditions.
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide.
-
Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%).
-
Thermal Degradation: Incubate the solid compound and the stock solution at an elevated temperature (e.g., 60°C).
-
Photodegradation: Expose the solid compound and the stock solution to a light source (e.g., a photostability chamber).
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 6, 12, and 24 hours).
-
Neutralization: For the acid and base hydrolysis samples, neutralize them with an equimolar amount of base or acid, respectively, before analysis.
-
Analysis: Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect the formation of any degradation products.
Visualizations
References
Minimizing side reactions in the synthesis of 2-aminobenzothiazole compounds
Technical Support Center: Synthesis of 2-Aminobenzothiazole Compounds
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions during the synthesis of 2-aminobenzothiazole compounds.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction of an aniline with potassium thiocyanate and bromine is giving a low yield of the desired 2-aminobenzothiazole and a major isomeric byproduct. What is happening and how can I fix it?
A: This is a classic issue, particularly with 4-unsubstituted anilines. The primary side reaction is the electrophilic thiocyanation at the para position of the aniline ring, which competes with the desired cyclization reaction.[1]
-
Problem: Direct thiocyanation of the aromatic ring is often the predominant reaction when the para position on the aniline is available.[1]
-
Solution:
-
Use a 4-substituted aniline: The most effective way to prevent this side reaction is to use an aniline that is already substituted at the para-position. This physically blocks the site of undesired thiocyanation.
-
Two-step approach: Instead of a one-pot reaction, first synthesize the N-arylthiourea intermediate from the aniline and an isothiocyanate. Then, cyclize the purified N-arylthiourea in a separate step using an oxidizing agent like bromine in acetic acid or sulfuric acid with a catalytic amount of a bromine compound.[1][2] This method provides better control and higher regioselectivity.
-
Q2: During the oxidative cyclization of an N-arylthiourea using concentrated sulfuric acid, I'm observing a sulfonated byproduct. How can this be prevented?
A: Sulfonation of the benzene ring is a known side reaction when using concentrated sulfuric acid at elevated temperatures.[2]
-
Problem: High reaction temperatures (e.g., above 70-100°C, depending on the substrate) in the presence of concentrated H₂SO₄ can lead to electrophilic aromatic sulfonation.[2]
-
Solution:
-
Temperature Control: Carefully control the reaction temperature. For most arylthioureas without strong electron-withdrawing groups, temperatures between 30°C and 60°C are sufficient for cyclization and will minimize sulfonation.[2]
-
Acid Concentration: Use sulfuric acid with a concentration of at least 85%, preferably 95-100%, as lower concentrations may require higher temperatures to achieve a reasonable reaction rate.[2]
-
Alternative Methods: Consider cyclization using bromine in a solvent like acetic acid or chloroform, which avoids the use of sulfuric acid altogether.[1]
-
Q3: My reaction mixture turns very dark or forms a tar-like substance, making product isolation difficult. What causes this and what can I do?
A: This is typically due to over-oxidation or polymerization of the starting materials or products.
-
Problem: The use of strong oxidizing agents like bromine can lead to uncontrolled side reactions, including the formation of polymeric materials and decomposition, especially if the oxidant is added too quickly or the temperature is not controlled.
-
Solution:
-
Controlled Addition of Oxidant: Add the oxidizing agent (e.g., bromine in acetic acid) dropwise to the reaction mixture at a controlled temperature, often at room temperature or below, to manage the exothermic reaction.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes help, especially if starting with sensitive compounds like 2-aminothiophenols which can oxidatively dimerize.
-
Milder Oxidants: Explore alternative, milder catalytic systems. Modern methods utilize catalysts based on copper, ruthenium, or nickel, which can promote cyclization under less harsh conditions and minimize the formation of side products.[3]
-
Data Presentation: Reaction Condition Optimization
The choice of synthetic route significantly impacts yield and purity. The following table summarizes conditions that favor the desired product versus the formation of common side products.
| Synthesis Method | Key Parameter | Condition Favoring 2-Aminobenzothiazole | Condition Leading to Side Reactions | Major Side Product |
| Hugershoff Reaction (Aniline + KSCN + Br₂) | Aniline Substitution | Aniline is substituted at the 4-position. | Aniline is unsubstituted at the 4-position. | 4-Thiocyanoaniline |
| Phenylthiourea Cyclization (in H₂SO₄) | Temperature | 30°C - 60°C[2] | > 70°C - 100°C[2] | Sulfonated Benzothiazole |
| Phenylthiourea Cyclization (in Acetic Acid) | Bromine Addition | Slow, dropwise addition with cooling. | Rapid addition at elevated temperature. | Tar/Polymeric materials |
| General Synthesis | Solvent Choice | Use of "green" solvents like water or ionic liquids can improve yields and reduce byproducts.[3][4] | Harsh organic solvents may require more stringent purification. | Various impurities |
Experimental Protocols
Protocol 1: Two-Step Synthesis of 2-Amino-6-chlorobenzothiazole (Minimizing Side Reactions)
This protocol first prepares the phenylthiourea intermediate, which is then cyclized.
Step A: Synthesis of 1-(4-chlorophenyl)thiourea
-
Dissolve 4-chloroaniline (0.1 mol) in a mixture of 100 mL of ethanol and 10 mL of concentrated hydrochloric acid.
-
Add ammonium thiocyanate (0.1 mol) to the solution.
-
Reflux the mixture for 4-5 hours.
-
Pour the hot solution into 400 mL of cold water with stirring.
-
The white precipitate of 1-(4-chlorophenyl)thiourea is collected by filtration, washed with cold water, and dried. Recrystallize from ethanol if necessary.
Step B: Oxidative Cyclization to 2-Amino-6-chlorobenzothiazole
-
Suspend the purified 1-(4-chlorophenyl)thiourea (0.05 mol) in 150 mL of glacial acetic acid.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine (0.05 mol) in 20 mL of glacial acetic acid dropwise with constant stirring, ensuring the temperature remains below 10°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours, then heat to 60-70°C for 1 hour.[5]
-
Cool the mixture and pour it into 500 mL of ice water.
-
Neutralize the solution with a base (e.g., ammonium hydroxide) to precipitate the product.
-
Filter the solid, wash thoroughly with water to remove salts, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-6-chlorobenzothiazole.[5]
Visualizations
Reaction Pathways and Side Reactions
Caption: Controlled two-step synthesis vs. one-pot side reaction.
Troubleshooting Workflow
Caption: Troubleshooting guide for common synthesis issues.
References
- 1. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 3. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. sphinxsai.com [sphinxsai.com]
Validation & Comparative
Validation of 2-Aminobenzothiazole-6-carboxylic acid hydrochloride bioactivity
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-Aminobenzothiazole Derivatives Against Established Agents.
The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[2] This guide provides a comparative analysis of the bioactivity of 2-aminobenzothiazole derivatives, with a focus on anticancer and antibacterial activities, benchmarked against established therapeutic agents. While specific bioactivity data for 2-Aminobenzothiazole-6-carboxylic acid hydrochloride is not extensively available in public literature, this guide will utilize data from the parent compound, 2-aminobenzothiazole, and other close derivatives to provide a valuable reference for researchers.
Anticancer Activity: A Comparative Look
Derivatives of 2-aminobenzothiazole have shown significant potential as anticancer agents, targeting various cancer cell lines and key signaling pathways. To contextualize their efficacy, we compare the cytotoxic effects of the parent compound, 2-aminobenzothiazole, and a well-studied derivative, Riluzole, against the standard chemotherapeutic drug, Doxorubicin.
Table 1: Comparative Anticancer Activity (IC50, µM)
| Compound/Drug | A549 (Lung Carcinoma) | MCF-7 (Breast Carcinoma) | HEp-2 (Laryngeal Carcinoma) | HeLa (Cervical Carcinoma) | HepG2 (Liver Carcinoma) |
| 2-Aminobenzothiazole | - | - | 5[3] | - | - |
| Riluzole | - | 7.72[4] | - | 7.76[4] | 17.97[4] |
| Doxorubicin | > 20[5] | 2.5[5] | - | 2.9[5] | 12.2[5] |
IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates a higher potency.
Antibacterial Activity: Benchmarking Against a Standard
The 2-aminobenzothiazole scaffold has also been a template for the development of novel antibacterial agents. Some derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, with mechanisms often attributed to the inhibition of DNA gyrase. Below is a comparison of the Minimum Inhibitory Concentration (MIC) of a 2-aminobenzothiazole derivative against the widely used antibiotic, Ciprofloxacin.
Table 2: Comparative Antibacterial Activity (MIC, µg/mL)
| Compound/Drug | Escherichia coli | Staphylococcus aureus | Pseudomonas aeruginosa |
| 2-Azidobenzothiazole derivative (2d) | - | 8 | 64 |
| Ciprofloxacin | 0.013[6] | 0.6[6] | 0.15[6] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.
Experimental Protocols
To ensure the reproducibility and validation of the cited bioactivity data, detailed experimental methodologies are crucial. The following are protocols for the key assays used to determine the cytotoxic and antibacterial activities of the compounds discussed.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 2-aminobenzothiazole derivatives, Doxorubicin) and a vehicle control (e.g., DMSO). The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The culture medium is carefully removed, and 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.
Procedure:
-
Preparation of Inoculum: A standardized bacterial suspension is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This is then further diluted to achieve the final desired inoculum concentration in the assay.
-
Serial Dilution of Compounds: The test compounds (e.g., 2-aminobenzothiazole derivatives, Ciprofloxacin) are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing the Mechanisms of Action
To further understand the biological context of the 2-aminobenzothiazole scaffold's activity, the following diagrams illustrate a key anticancer pathway and the general workflow for bioactivity validation.
Experimental workflow for bioactivity validation.
Inhibition of the PI3K/Akt/mTOR signaling pathway.
References
- 1. China Intermediates 2-Aminobenzothiazole-6-carboxylic acid for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. europeanreview.org [europeanreview.org]
- 4. brieflands.com [brieflands.com]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
Vergleichende Studie von 2-Aminobenzothiazol-Derivaten als Enzyminhibitoren: Ein Leitfaden für Forscher
Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet eine vergleichende Analyse von 2-Aminobenzothiazol-Derivaten als potente Inhibitoren für eine Reihe von wichtigen Enzymen. Die hier zusammengefassten Daten, Protokolle und Signalweg-Visualisierungen sollen die Forschung und Entwicklung neuartiger Therapeutika unterstützen.
Der 2-Aminobenzothiazol-Kern ist eine privilegierte Struktur in der medizinischen Chemie, die eine bemerkenswerte Vielseitigkeit bei der Interaktion mit verschiedenen biologischen Zielen zeigt.[1] Derivate dieses Grundgerüsts wurden umfassend auf ihre hemmende Wirkung auf verschiedene Enzymklassen untersucht, was sie zu vielversprechenden Kandidaten für die Behandlung von Krankheiten wie Krebs, Alzheimer und bakteriellen Infektionen macht.
Leistungsvergleich von 2-Aminobenzothiazol-Derivaten
Die Wirksamkeit von 2-Aminobenzothiazol-Derivaten als Enzyminhibitoren wird typischerweise durch ihren halbmaximalen Hemmkonzentrations-Wert (IC50) oder ihre Hemmkonstante (Ki) quantifiziert. Ein niedrigerer Wert weist auf eine höhere Potenz hin. Nachfolgend finden Sie eine Zusammenfassung der inhibitorischen Aktivitäten ausgewählter Derivate gegen Schlüsselenzyme.
Kinase-Inhibitoren
Proteinkinasen sind entscheidende Regulatoren von Zellsignalwegen, und ihre anomale Aktivität ist ein Kennzeichen von Krebs. 2-Aminobenzothiazol-Derivate haben sich als wirksame Inhibitoren verschiedener Kinasen erwiesen.[2][3]
Tabelle 1: Inhibitorische Aktivität von 2-Aminobenzothiazol-Derivaten gegen Kinasen
| Enzym | Derivat | IC50 / Ki | Referenz |
| PI3Kα | Verbindung 54 | 1.03 nM (IC50) | [2] |
| PI3Kβ | Verbindung 53 | 0.35 µM (IC50 in PC-3 Zellen) | [2] |
| PI3Kγ | OMS1 | 47% Hemmung bei 100 µM | [4][5] |
| PI3Kγ | OMS2 | 48% Hemmung bei 100 µM | [4][5] |
| PIK3CD/PIK3R1 | OMS14 | 65% Hemmung | [4][5] |
| CDK2 | Verbindung 37 | 37.8 nM (IC50) | [2] |
| CDK2 | Verbindung 38 | 21.7 nM (IC50) | [2] |
| CDK2 | Verbindung 40 | 4.29 µM (IC50) | [2] |
| VEGFR-2 | Verbindung 19 | 0.5 µM (IC50) | [2] |
| EGFR | Verbindung 10 | 94.7 nM (IC50) | [2] |
| EGFR | Verbindung 11 | 54.0 nM (IC50) | [2] |
Carboanhydrase-Inhibitoren
Carboanhydrasen (CAs) sind an verschiedenen physiologischen Prozessen beteiligt, einschließlich der pH-Regulierung und des CO2-Transports.[6][7] Ihre Hemmung hat therapeutisches Potenzial bei Erkrankungen wie Glaukom und bestimmten Krebsarten.[6]
Tabelle 2: Inhibitorische Aktivität von 2-Aminobenzothiazol-Derivaten gegen Carboanhydrasen
| Enzym | Derivat | Ki | Referenz |
| hCA I | Benzothiazol-6-sulfonamide | Nanomolarer Bereich | [8] |
| hCA II | Benzothiazol-6-sulfonamide | 3.5 - 45.4 nM | [8][9] |
| hCA IX | Benzothiazol-6-sulfonamide | Nanomolarer Bereich | [8] |
| hCA XII | Benzothiazol-6-sulfonamide | Nanomolarer Bereich | [8] |
Urease-Inhibitoren
Urease ist ein bakterielles Enzym, das Harnstoff hydrolysiert und eine Schlüsselrolle bei der Pathogenese von Infektionen, die durch Helicobacter pylori verursacht werden, spielt.[10] Inhibitoren dieses Enzyms sind potenzielle Therapeutika zur Behandlung von Magengeschwüren.[11]
Tabelle 3: Inhibitorische Aktivität von 2-Aminobenzothiazol-Derivaten gegen Urease
| Enzym | Derivat | IC50 | Referenz |
| Urease (Jack bean) | 6-Phenylbenzo[d]thiazol-2-amin (3e) | 26.35 µg/mL | [12][13] |
| Urease (Jack bean) | 2-Amino-6-bromobenzothiazol (2) | 28.4 µg/mL | [13] |
| Urease (Jack bean) | 6-p-Tolylbenzo[d]thiazol-2-amin (3a) | 27.27 µg/mL | [13] |
Acetylcholinesterase-Inhibitoren
Die Hemmung der Acetylcholinesterase (AChE), des Enzyms, das für den Abbau des Neurotransmitters Acetylcholin verantwortlich ist, ist eine primäre Behandlungsstrategie für die Alzheimer-Krankheit.[14][15]
Tabelle 4: Inhibitorische Aktivität von 2-Aminobenzothiazol-Derivaten gegen Acetylcholinesterase
| Enzym | Derivat | IC50 | Referenz |
| AChE (Elektrischer Aal) | Verbindung 4f | 23.4 ± 1.1 nM | [11] |
| AChE (Elektrischer Aal) | Verbindung 4m | 27.8 ± 1.0 nM | [11] |
| AChE (Elektrischer Aal) | Verbindung 4g | 36.7 ± 1.4 nM | [11] |
| AChE (Elektrischer Aal) | Verbindung 4n | 42.1 ± 1.8 nM | [11] |
Visualisierung von Signalwegen und Arbeitsabläufen
Die folgenden Diagramme veranschaulichen die Schlüssel-Signalwege, die durch die Hemmung der jeweiligen Enzyme moduliert werden, sowie einen allgemeinen experimentellen Arbeitsablauf für die Bewertung von Enzyminhibitoren.
Abbildung 1: Vereinfachter PI3K/AKT/mTOR-Signalweg, der durch 2-Aminobenzothiazol-Derivate gehemmt wird.
Abbildung 2: VEGF/VEGFR-2-Signalweg, ein Ziel für die antiangiogene Therapie mit 2-Aminobenzothiazolen.
Abbildung 3: Allgemeiner experimenteller Arbeitsablauf für einen Enzyminhibitions-Assay.
Detaillierte experimentelle Protokolle
Die genaue und reproduzierbare Bewertung der inhibitorischen Potenz ist entscheidend. Nachfolgend finden Sie detaillierte Protokolle für die wichtigsten zitierten Assays.
Protokoll für den PI3K-Enzymhemmungs-Assay (Lumineszenz-basiert)
Dieses Protokoll misst die Menge des nach der Kinase-Reaktion verbleibenden ATPs; ein niedrigeres Lumineszenzsignal zeigt eine höhere Kinaseaktivität an.
-
Materialien:
-
Rekombinantes aktives PI3K-Enzym
-
Kinase-Assay-Puffer
-
Substrat (z. B. Phosphatidylinositol-4,5-bisphosphat, PIP2)
-
ATP
-
Test-2-Aminobenzothiazol-Derivate in DMSO gelöst
-
ADP-Glo™ Kinase Assay Kit
-
Weiße 384-Well-Platte
-
Plattenlesegerät mit Lumineszenz-Detektion
-
-
Vorgehensweise:
-
Vorbereitung: Stellen Sie serielle Verdünnungen der Testverbindungen in DMSO her und verdünnen Sie diese anschließend im Assay-Puffer.
-
Reaktionsansatz: Geben Sie 2,5 µL der verdünnten Testverbindung oder DMSO (Vehikelkontrolle) in die Wells der 384-Well-Platte. Fügen Sie 2,5 µL der PI3K-Enzymlösung zu jedem Well hinzu.
-
Reaktionsstart: Initiieren Sie die Reaktion durch Zugabe von 5 µL der Substrat/ATP-Mischung.
-
Inkubation: Inkubieren Sie die Platte 60 Minuten bei Raumtemperatur.
-
Reaktionsstopp und Detektion: Stoppen Sie die Reaktion durch Zugabe des ADP-Glo™ Reagenz. Fügen Sie das Kinase-Detektionsreagenz hinzu, um ADP in ATP umzuwandeln und ein Lumineszenzsignal zu erzeugen.
-
Messung: Messen Sie die Lumineszenz mit einem Plattenlesegerät.
-
Analyse: Berechnen Sie die prozentuale Hemmung für jede Konzentration und bestimmen Sie den IC50-Wert durch Anpassung der Daten an eine Dosis-Wirkungs-Kurve.[16]
-
Protokoll für den Carboanhydrase-Hemmungs-Assay (Kolorimetrisch)
Dieser Assay basiert auf der Fähigkeit der CA, die Hydrolyse von p-Nitrophenylacetat (p-NPA) zu dem gelb gefärbten p-Nitrophenol (p-NP) zu katalysieren.[17]
-
Materialien:
-
Carboanhydrase (CA)-Enzym
-
Substrat: p-Nitrophenylacetat (p-NPA)
-
Test-2-Aminobenzothiazol-Derivate und ein bekannter CA-Inhibitor (z. B. Acetazolamid)
-
Puffer: Tris-HCl (50 mM, pH 7,4)
-
96-Well-Platte
-
Mikroplattenlesegerät
-
-
Vorgehensweise:
-
Vorbereitung: Lösen Sie die Testverbindungen und den Kontrollinhibitor in DMSO. Bereiten Sie eine Arbeitslösung des CA-Enzyms im Puffer vor.
-
Enzym-Inhibitor-Vorinkubation: Geben Sie 158 µL Assay-Puffer, 2 µL der jeweiligen Inhibitorverdünnung (oder DMSO für die Kontrolle der maximalen Aktivität) und 20 µL der CA-Arbeitslösung in die entsprechenden Wells. Inkubieren Sie die Platte 10-15 Minuten bei Raumtemperatur.[17]
-
Reaktionsstart: Initiieren Sie die Reaktion durch Zugabe von 20 µL der p-NPA-Substratlösung in alle Wells.
-
Messung: Messen Sie sofort die Extinktion bei 400-405 nm im kinetischen Modus in regelmäßigen Abständen (z. B. alle 30 Sekunden) für 10-30 Minuten.[17]
-
Analyse: Bestimmen Sie die Reaktionsgeschwindigkeit (V) durch Berechnung der Steigung des linearen Teils der Extinktions-Zeit-Kurve. Berechnen Sie die prozentuale Hemmung und bestimmen Sie die Ki-Werte.
-
Protokoll für den Urease-Hemmungs-Assay (Berthelot-Methode)
Die Berthelot-Methode ist ein kolorimetrischer Assay zur Bestimmung der Urease-Aktivität durch Quantifizierung des produzierten Ammoniaks.[2][5]
-
Materialien:
-
Urease-Enzymlösung (z. B. aus Jackbohnen)
-
Harnstofflösung (Substrat)
-
Test-2-Aminobenzothiazol-Derivate
-
Phenol-Hypochlorit-Reagenz (Berthelot-Reagenz)
-
Phosphatpuffer (z. B. 20 mM Natriumphosphat, pH 7,5)
-
96-Well-Mikrotiterplatte
-
Mikrotiterplattenlesegerät
-
-
Vorgehensweise:
-
Reaktionsansatz: Mischen Sie in den Wells einer 96-Well-Platte die Urease-Enzymlösung, den Phosphatpuffer und die Testverbindung in verschiedenen Konzentrationen.
-
Vorinkubation: Inkubieren Sie die Mischung für eine definierte Zeit bei 37°C.
-
Reaktionsstart: Fügen Sie die Harnstofflösung hinzu, um die Reaktion zu starten.
-
Inkubation: Inkubieren Sie die Reaktionsmischung für eine weitere definierte Zeit bei 37°C.
-
Farbentwicklung: Fügen Sie das Phenol-Hypochlorit-Reagenz hinzu. Diese Reaktion erzeugt in Gegenwart von Ammoniak eine blau-grüne Farbe.
-
Messung: Messen Sie die Extinktion bei einer Wellenlänge zwischen 625 und 670 nm.[8]
-
Analyse: Berechnen Sie die prozentuale Hemmung für jede Konzentration der Testverbindung im Vergleich zur Kontrolle ohne Inhibitor und bestimmen Sie den IC50-Wert.
-
Protokoll für den Acetylcholinesterase-Hemmungs-Assay (Ellman-Methode)
Diese Methode ist ein weit verbreiteter kolorimetrischer Assay zur Messung der AChE-Aktivität.
-
Materialien:
-
Acetylcholinesterase (AChE)-Enzym
-
Acetylthiocholin (ATCh) als Substrat
-
5,5'-Dithiobis-(2-nitrobenzoesäure) (DTNB, Ellman-Reagenz)
-
Test-2-Aminobenzothiazol-Derivate
-
Phosphatpuffer (pH 8,0)
-
96-Well-Platte
-
Mikroplattenlesegerät
-
-
Vorgehensweise:
-
Reaktionsansatz: Geben Sie in die Wells einer 96-Well-Platte den Phosphatpuffer, DTNB, die Testverbindung in verschiedenen Konzentrationen und die AChE-Enzymlösung.
-
Vorinkubation: Inkubieren Sie die Platte für eine kurze Zeit bei einer kontrollierten Temperatur.
-
Reaktionsstart: Starten Sie die Reaktion durch Zugabe des Substrats Acetylthiocholin.
-
Messung: Die Hydrolyse von ATCh durch AChE erzeugt Thiocholin, das mit DTNB reagiert und ein gelbes Produkt (5-Thio-2-nitrobenzoat) bildet. Messen Sie den Anstieg der Extinktion bei 412 nm über die Zeit.
-
Analyse: Berechnen Sie die Enzymaktivität aus der Geschwindigkeit des Extinktionsanstiegs. Bestimmen Sie die prozentuale Hemmung für jede Inhibitorkonzentration und berechnen Sie den IC50-Wert.
-
References
- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 4. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 5. static.igem.wiki [static.igem.wiki]
- 6. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Urease - Wikipedia [en.wikipedia.org]
- 11. Chemistry and mechanism of urease inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cusabio.com [cusabio.com]
- 13. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
A Comparative Guide to 2-Aminobenzothiazole-6-carboxylic acid hydrochloride and Other Benzothiazole Compounds in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its "privileged" structure that imparts a wide range of biological activities.[1] This guide provides a comparative overview of 2-Aminobenzothiazole-6-carboxylic acid hydrochloride and other benzothiazole derivatives, with a focus on their anticancer properties. While direct comparative experimental data for this compound is limited in the available literature, this document synthesizes data from various studies on related compounds to offer valuable insights for researchers.
Introduction to Benzothiazoles
Benzothiazole derivatives are a class of heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory activities.[2] The planar structure of the benzothiazole ring system allows for effective interaction with various biological targets, making it a versatile scaffold for the design of novel therapeutic agents.
Comparative Analysis of Anticancer Activity
Numerous studies have demonstrated the potential of 2-aminobenzothiazole derivatives as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[3]
Table 1: In Vitro Anticancer Activity of Selected 2-Aminobenzothiazole Derivatives
| Compound ID | Target/Mechanism of Action | Cancer Cell Line | IC50 (µM) |
| OMS5 | PI3Kδ Inhibition | A549 (Lung Cancer) | 22.13 |
| MCF-7 (Breast Cancer) | 39.51 | ||
| OMS14 | PI3Kδ Inhibition | A549 (Lung Cancer) | 34.09 |
| MCF-7 (Breast Cancer) | 61.03 | ||
| Compound 13 | EGFR Inhibition | HCT116 (Colon Carcinoma) | 6.43 |
| A549 (Lung Cancer) | 9.62 | ||
| A375 (Malignant Melanoma) | 8.07 | ||
| Compound 20 | VEGFR-2 Inhibition | HepG2 (Liver Cancer) | 9.99 |
| HCT-116 (Colon Carcinoma) | 7.44 | ||
| MCF-7 (Breast Cancer) | 8.27 |
Note: The data presented is a compilation from various research articles and is intended for comparative purposes. Experimental conditions may vary between studies.[4]
Structure-Activity Relationship (SAR) Insights
The biological activity of 2-aminobenzothiazole derivatives is significantly influenced by the nature and position of substituents on the benzothiazole ring.
-
Position 2: The amino group at the 2-position is a common feature and is often a site for further derivatization to modulate activity and selectivity.
-
Position 6: Substitutions at the 6-position, such as the carboxylic acid group in the topic compound, can significantly impact the molecule's physicochemical properties and its interaction with biological targets. For instance, the introduction of a nitro or ethoxyl group at this position has been shown to influence EGFR inhibition activity.[5]
Experimental Protocols
Synthesis of this compound
The synthesis of 2-Aminobenzothiazole-6-carboxylic acid typically involves the reaction of 4-aminobenzoic acid with a thiocyanate salt in the presence of bromine.[1][6] The hydrochloride salt can then be formed by treatment with hydrochloric acid.
Materials:
-
4-Aminobenzoic acid
-
Sodium thiocyanate (NaSCN)
-
Methanol (MeOH)
-
Bromine (Br2)
-
Hydrochloric acid (HCl)
Procedure:
-
A suspension of 4-aminobenzoic acid in methanol is prepared.
-
Sodium thiocyanate is added to the suspension.
-
The reaction mixture is cooled to -10 °C.
-
Bromine is added dropwise while maintaining the temperature below -5 °C, and the mixture is stirred for 2 hours.
-
The resulting precipitate is collected by filtration.
-
The precipitate is then suspended in 1 M hydrochloric acid and heated to reflux for 30 minutes.
-
After rapid filtration of the hot solution, concentrated hydrochloric acid is added to the filtrate to precipitate 2-Aminobenzothiazole-6-carboxylic acid.[1][6]
-
To obtain the hydrochloride salt, the isolated 2-Aminobenzothiazole-6-carboxylic acid can be suspended in a suitable solvent and treated with a solution of hydrochloric acid. The resulting precipitate is then collected and dried.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to evaluate the cytotoxic effects of compounds on cancer cell lines.[7][8]
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (including this compound and other benzothiazole derivatives) in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability can be calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined.
Signaling Pathway Visualization
The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several 2-aminobenzothiazole derivatives have been shown to exert their anticancer effects by inhibiting components of this pathway.[3]
Caption: PI3K/Akt signaling pathway and potential points of inhibition by benzothiazole derivatives.
Conclusion
This compound belongs to a class of compounds with significant potential in anticancer drug discovery. While direct comparative data for this specific molecule is not extensively available, the broader family of 2-aminobenzothiazole derivatives has demonstrated promising in vitro activity against various cancer cell lines, often through the inhibition of critical signaling pathways like PI3K/Akt. The provided experimental protocols for synthesis and cytotoxicity testing offer a framework for researchers to further investigate the therapeutic potential of this compound and other novel benzothiazole compounds. Future research should focus on direct comparative studies to elucidate the specific advantages and mechanisms of action of different derivatives, ultimately guiding the development of more effective and selective cancer therapies.
References
- 1. 2-Aminobenzothiazole-6-carboxylic acid | 93-85-6 [chemicalbook.com]
- 2. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. 2-Aminobenzothiazole-6-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Comparative Analysis of 2-Aminobenzothiazole Derivatives: A Guide to Potential Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
Structure-Activity Relationship and Potential for Cross-Reactivity
The 2-aminobenzothiazole scaffold is a core component in numerous biologically active compounds, including kinase inhibitors and other therapeutic agents.[1][2][3] Cross-reactivity in immunoassays or off-target effects in biological systems often arise from structural similarities between molecules. Therefore, understanding the SAR of 2-aminobenzothiazole derivatives is crucial for predicting potential cross-reactants.
The following table summarizes the biological activity of several 2-aminobenzothiazole derivatives against various targets. Compounds with similar substitution patterns to 2-Aminobenzothiazole-6-carboxylic acid hydrochloride may have a higher likelihood of cross-reactivity in assays developed for this molecule.
| Compound/Analog Name | Structure | Target/Assay | IC50/ED50 | Reference |
| This compound | (Target Compound) | - | - | - |
| Riluzole | 6-(trifluoromethoxy)-1,3-benzothiazol-2-amine | Anticonvulsant activity (in vivo) | 2.5 mg/kg i.p. | [4] |
| 6-CF3 analog of Riluzole | 6-(trifluoromethyl)-1,3-benzothiazol-2-amine | Anticonvulsant activity (in vivo) | 3.2 mg/kg i.p. | [4] |
| 6-OCF2CF3 analog of Riluzole | 6-(pentafluoroethoxy)-1,3-benzothiazol-2-amine | Anticonvulsant activity (in vivo) | 2.8 mg/kg i.p. | [4] |
| Compound 3 | 2-amino-N-(3-(1H-indol-3-yl)-1-phenyl-1H-pyrazol-4-yl)benzo[d]thiazole-6-carboxamide | CSF1R kinase | 1.4 nM | [5] |
| Compound 10 | 4-(2-amino-1,3-benzothiazol-6-yl)-6-(4-chlorophenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile | EGFR kinase | 94.7 nM | [5] |
| Compound 11 | 4-(2-amino-1,3-benzothiazol-6-yl)-6-(4-methoxyphenyl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile | EGFR kinase | 54.0 nM | [5] |
| Compound 40 | 5-((2-aminobenzo[d]thiazol-6-yl)methyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | CDK2 | 4.29 µM | [5] |
Experimental Protocols
To experimentally determine the cross-reactivity of this compound with its analogs, a competitive enzyme-linked immunosorbent assay (ELISA) is a standard method.[6][7][8]
Protocol: Competitive ELISA for Small Molecule Cross-Reactivity
This protocol outlines the general steps to assess the cross-reactivity of related compounds against an antibody raised towards the target compound (this compound).
1. Reagent Preparation:
-
Coating Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBST.
-
Antibody Diluent: 0.5% BSA in PBST.
-
Substrate Solution: TMB (3,3',5,5'-Tetramethylbenzidine).
-
Stop Solution: 2 M Sulfuric Acid.
-
Analyte Standard: A stock solution of this compound of known concentration.
-
Potential Cross-Reactants: Stock solutions of test compounds (structurally similar analogs) of known concentrations.
2. Plate Coating:
-
Dilute the capture antibody (specific to this compound) in coating buffer to a predetermined optimal concentration.
-
Add 100 µL of the diluted antibody to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
3. Washing and Blocking:
-
Wash the plate three times with 200 µL of wash buffer per well.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
4. Competitive Reaction:
-
Prepare serial dilutions of the analyte standard and each potential cross-reactant in antibody diluent.
-
In separate tubes, mix equal volumes of the diluted standards/cross-reactants with a constant, predetermined concentration of the enzyme-conjugated target molecule.
-
Incubate this mixture for 1-2 hours at room temperature.
-
Wash the coated and blocked plate three times with wash buffer.
-
Transfer 100 µL of the pre-incubated analyte/conjugate mixture to the appropriate wells.
-
Incubate for 1-2 hours at room temperature.
5. Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Stop the reaction by adding 50 µL of stop solution to each well.
6. Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Generate a standard curve by plotting the absorbance versus the concentration of the analyte standard.
-
Determine the concentration of each cross-reactant that causes a 50% reduction in signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-reactivity = (IC50 of Analyte Standard / IC50 of Cross-reactant) x 100
Signaling Pathways and Experimental Workflows
Many 2-aminobenzothiazole derivatives have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell proliferation, survival, and metabolism.[3][9][10][11] Understanding the interaction of these compounds with this pathway can provide insights into their mechanism of action and potential off-target effects.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by 2-aminobenzothiazole derivatives.
The following diagram illustrates a typical workflow for screening and confirming the cross-reactivity of small molecules.
Caption: Experimental workflow for assessing small molecule cross-reactivity.
References
- 1. Design of Aminobenzothiazole Inhibitors of Rho Kinases 1 and 2 by Using Protein Kinase A as a Structure Surrogate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Riluzole series. Synthesis and in vivo "antiglutamate" activity of 6-substituted-2-benzothiazolamines and 3-substituted-2-imino-benzothiazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biossusa.com [biossusa.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. microbenotes.com [microbenotes.com]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility and Performance of Biological Assays with 2-Aminobenzothiazole Derivatives
For researchers and professionals in drug development, the reproducibility of biological assays is paramount for the reliable assessment of novel therapeutic compounds. This guide provides a comparative analysis of the performance of 2-aminobenzothiazole derivatives in key biological assays, with a focus on anticancer and antimicrobial activities. While direct comparative data on the reproducibility of assays involving the specific salt, 2-Aminobenzothiazole-6-carboxylic acid hydrochloride, is limited in publicly available literature, this guide leverages data from structurally related 2-aminobenzothiazole compounds to provide a broader understanding of their performance against established alternatives.
The robustness of an assay is often quantified by the Z'-factor, a statistical measure of the separation between positive and negative controls.[1][2] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for high-throughput screening (HTS), indicating a high degree of reproducibility and reliability.[1] The experimental data presented herein is derived from studies employing well-established assay formats that are amenable to achieving high Z'-factors.
Anticancer Activity: A Focus on PI3K Inhibition
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[3] Several 2-aminobenzothiazole derivatives have been developed as potent inhibitors of this pathway. The following tables compare the in vitro efficacy of these compounds against Alpelisib, an FDA-approved PI3Kα inhibitor, and other standard chemotherapeutic agents.
Data Presentation: Quantitative Comparison of Inhibitory Activity
Table 1: Comparative Inhibitory Activity against PI3K Isoforms
| Compound | PI3Kα (IC50, nM) | PI3Kδ (% inhibition @ 100 µM) | Reference(s) |
| Alpelisib (BYL719) | 5 | - | [4] |
| Compound 8i | 1.03 | - | [4][5] |
| OMS14 | - | 65% | [3] |
| '-' indicates data not available. |
Table 2: Comparative Cytotoxic Activity (IC50, µM) in Cancer Cell Lines
| Compound/Drug | Mechanism of Action | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT-116 (Colon Cancer) | Reference(s) |
| Compound 8i | PI3Kα Inhibition | 6.34 | - | - | [5] |
| OMS5 | PI3Kδ Inhibition | 22.13 | 34.21 | - | [4] |
| OMS14 | PI3Kδ Inhibition | 28.14 | 61.03 | - | [4] |
| Alpelisib (BYL719) | PI3Kα Inhibition | 0.5 - 1.5 | - | - | [4] |
| Doxorubicin | Topoisomerase II Inhibitor | ~0.9 | ~1.2 | ~0.5 - 1.0 | [6] |
| Sorafenib | VEGFR-2 Inhibition | - | - | 5.61 (for a Series 2 derivative) | [6] |
| '-' indicates data not available. IC50 values for standard drugs are approximate and can vary between studies. |
Antimicrobial Activity
The 2-aminobenzothiazole scaffold has also been explored for its potential in combating bacterial infections, a critical area of research due to rising antimicrobial resistance.[7] The following table presents the minimum inhibitory concentration (MIC) values for novel benzothiazole derivatives against clinically relevant bacterial strains, compared to the standard antibiotic, Ciprofloxacin.
Data Presentation: Quantitative Comparison of Antimicrobial Efficacy
Table 3: Comparative Minimum Inhibitory Concentration (MIC, µg/mL)
| Compound/Drug | Escherichia coli | Pseudomonas aeruginosa | Staphylococcus aureus | Bacillus cereus | Reference(s) |
| Compound 41c | 3.1 | 6.2 | 12.5 | 12.5 | [7] |
| Compound 66c | 6.2 | 3.1 | 6.2 | - | [7] |
| Ciprofloxacin | 12.5 | 12.5 | 12.5 | 12.5 | [7] |
| '-' indicates data not available. |
Experimental Protocols
The reproducibility of the data presented is contingent on the meticulous execution of standardized experimental protocols. Below are detailed methodologies for the key assays cited.
In Vitro PI3K Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This luminescent assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[4]
-
Compound Preparation : A serial dilution of the test compounds is prepared in DMSO and further diluted in kinase buffer.
-
Reaction Setup : In a 96-well plate, the PI3K enzyme, a lipid substrate (e.g., PIP2), and the test compound solution are combined.
-
Reaction Initiation : The kinase reaction is initiated by the addition of ATP. The plate is then incubated at room temperature for approximately 60 minutes.
-
Reaction Termination : ADP-Glo™ Reagent is added to each well to terminate the kinase reaction and deplete any remaining ATP. This is followed by a 40-minute incubation at room temperature.
-
Signal Generation : A Kinase Detection Reagent is added, which converts the generated ADP to ATP and, through a luciferase/luciferin reaction, produces a luminescent signal. The plate is incubated for an additional 30-60 minutes.
-
Data Acquisition : Luminescence is measured using a plate reader.
-
Data Analysis : IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (e.g., MTT Assay)
This colorimetric assay assesses the cytotoxic effects of compounds on cancer cell lines by measuring the metabolic activity of the cells.[6]
-
Cell Seeding : Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment : Cells are treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubation : The plates are incubated for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition : MTT reagent is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization : A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Data Acquisition : The absorbance is measured on a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis : The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[6]
-
Compound Preparation : The 2-aminobenzothiazole derivatives and standard antibiotics are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Bacterial Inoculation : A standardized suspension of the target bacteria is added to each well.
-
Incubation : The plate is incubated at 37°C for 18-24 hours.
-
Data Acquisition : The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Mandatory Visualizations
To further elucidate the context of these assays, the following diagrams illustrate the targeted signaling pathway and a general experimental workflow.
Caption: PI3K/AKT/mTOR signaling pathway with the inhibitory action of 2-aminobenzothiazole derivatives.
Caption: General experimental workflow for the evaluation of kinase inhibitors.[8]
References
- 1. htds.wordpress.ncsu.edu [htds.wordpress.ncsu.edu]
- 2. Z’-Factor: Uses in High-throughput Sequencing and its Association to Metabolic Engineering for Sustainability – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, biological evaluation, and in silico studies of 2-aminobenzothiazole derivatives as potent PI3Kα inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationships of 2-Aminobenzothiazole Analogs
The 2-aminobenzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2][3] Its versatile core allows for diverse structural modifications, enabling interaction with a range of molecular targets crucial in the progression of various diseases.[1][4] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aminobenzothiazole analogs, with a focus on their anticancer and antimicrobial activities, supported by quantitative experimental data and detailed methodologies.
Anticancer Activity of 2-Aminobenzothiazole Analogs
Derivatives of 2-aminobenzothiazole have shown significant promise as anticancer agents by targeting critical pathways involved in tumor proliferation and survival.[1][5] Notably, these compounds have been developed as inhibitors of protein kinases such as those in the PI3K/AKT/mTOR signaling cascade, which is frequently dysregulated in various cancers.[1][6]
The in vitro anticancer activities of selected 2-aminobenzothiazole analogs are summarized below. The half-maximal inhibitory concentration (IC50) indicates the potency of a compound in inhibiting cellular growth.
| Compound | Target/Cell Line | IC50 (µM) | Key Structural Features & SAR Insights | Reference |
| OMS5 | A549 (Lung Cancer) | 22.13 | Combination of a 4-nitroaniline moiety with the 2-aminobenzothiazole core. | [1][6] |
| MCF-7 (Breast Cancer) | 24.31 | Activity is potent but not primarily through PI3Kγ inhibition. | [1][6] | |
| OMS14 | A549 (Lung Cancer) | 61.03 | Contains a piperazine-4-nitroaniline moiety. | [1][6] |
| MCF-7 (Breast Cancer) | 27.08 | Potently inhibits PIK3CD/PIK3R1 (65% inhibition at 100 µM). | [6] | |
| Compound 7 | A-375 (Melanoma) | 16 | Derived from a clathrodin scaffold. | [1][7] |
| BALB/c 3T3 (Fibroblast) | 71 | Demonstrates four-fold selectivity for cancer cells over noncancerous fibroblasts. | [1][7] | |
| Compound 12 | MCF-7 (Breast Cancer) | 2.49 | Nitro or ethoxy group at the C6 position enhances activity. | [5] |
| PC9 (Mutant EGFR) | 1.05 | Shows significant activity against mutant EGFR cell lines. | [5] | |
| Compound 20 | HCT-116 (Colon Cancer) | 7.44 | A thiazolidinedione (TZD) hybrid; substitution on the phenyl ring is crucial. | [5] |
| MCF-7 (Breast Cancer) | 8.27 | Shifting the substituent from C4 to C2 on the phenyl ring decreases activity. | [5] | |
| IVe | EAC (Mouse Cancer) | 10-24 | Optically active thiourea derivative. | [8] |
| MCF-7 (Breast Cancer) | 15-30 | Shows dose-dependent DNA damaging activity. | [8] | |
| IVf | EAC (Mouse Cancer) | 10-24 | Optically active thiourea derivative. | [8] |
| MCF-7 (Breast Cancer) | 15-30 | Shows dose-dependent DNA damaging activity. | [8] |
Many 2-aminobenzothiazole analogs exert their anticancer effects by inhibiting kinases in the PI3K/AKT/mTOR pathway, a key regulator of cell growth, proliferation, and survival.
Caption: PI3K/AKT/mTOR pathway inhibited by 2-aminobenzothiazole analogs.
Antimicrobial Activity of 2-Aminobenzothiazole Analogs
The benzothiazole core is also integral to compounds with significant antimicrobial properties.[9] Analogs have been developed that show potent activity against a range of bacteria, including resistant strains like MRSA, and various fungi.[10] A key mechanism of action for some of these compounds is the dual inhibition of bacterial DNA gyrase and topoisomerase IV.[10]
The in vitro antimicrobial activities of selected 2-aminobenzothiazole derivatives are presented below, with the Minimum Inhibitory Concentration (MIC) used to quantify potency.
| Compound | Target Organism | MIC (µg/mL) | Key Structural Features & SAR Insights | Reference |
| 4b | MRSA | Low µM | Dual inhibitor of DNA gyrase and topoisomerase IV. | [10] |
| 7a | E. faecium (MDR) | Low µM | Dual inhibitor of DNA gyrase and topoisomerase IV. | [10] |
| C. albicans | Low µM | Equipotent to nystatin against a clinical isolate. | [10] | |
| 41c | E. coli | 3.1 | Benzothiazole-isatin conjugate; more active than ciprofloxacin. | |
| P. aeruginosa | 6.2 | Better activity against Gram-negative than Gram-positive bacteria. | ||
| 66c | P. aeruginosa | 3.1 - 6.2 | Sulfonamide analog; equipotent to chloramphenicol. | |
| S. aureus | 3.1 - 6.2 | |||
| 46a/46b | E. coli | 15.62 | Schiff base analog; hydroxyl group at the 2-position of the benzylidene ring improves activity. | |
| 11a | L. monocytogenes | 0.10 - 0.25 mg/mL | Thiazolidinone derivative; 2,3-dichlorophenyl moiety enhances activity. | |
| A1 | B. subtilis | ZOI: 22-33 mm | N-(benzothiazol-2-yl)-2-chloroacetamide derivative. | [11][12] |
| A2 | B. subtilis | ZOI: 21-33 mm | N-(benzothiazol-2-yl)-2-chloroacetamide derivative. | [11][12] |
ZOI: Zone of Inhibition
Systematic modifications of the 2-aminobenzothiazole scaffold have revealed key structural requirements for biological activity.[1]
Caption: Key structure-activity relationships for 2-aminobenzothiazole analogs.
Experimental Protocols
Detailed and reproducible methodologies are critical for the comparative evaluation of chemical compounds. Below are protocols for key assays cited in the evaluation of 2-aminobenzothiazole analogs.
Protocol 1: MTT Cytotoxicity Assay
This assay is widely used to assess the in vitro cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[13][14]
Caption: Experimental workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Plate cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight at 37°C in a 5% CO2 incubator.[13]
-
Compound Preparation: Prepare a stock solution of the 2-aminobenzothiazole analog in DMSO. Create a series of dilutions of the test compound in a complete culture medium.[14]
-
Treatment: Remove the overnight culture medium from the wells and add 100 µL of the various compound dilutions. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., doxorubicin).[13]
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[13]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals.[13]
-
Data Acquisition: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 570 nm using a microplate reader.[13]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against the logarithm of the compound concentration.[14]
Protocol 2: In Vitro Kinase Inhibition Assay (General)
This protocol outlines a general method to determine the inhibitory activity of compounds against a specific protein kinase, such as PI3K.[13]
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test 2-aminobenzothiazole analog in a kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the diluted compound, the recombinant kinase enzyme, and its corresponding substrate.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the remaining ATP level using a luminescence-based kit (e.g., ADP-Glo™ Kinase Assay). The amount of ATP consumed is directly proportional to the kinase activity.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control and determine the IC50 value.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15]
Methodology:
-
Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to all wells containing the test compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[16]
References
- 1. benchchem.com [benchchem.com]
- 2. iajesm.in [iajesm.in]
- 3. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Biological Evaluation of 2-Aminobenzothiazole and Benzimidazole Analogs Based on the Clathrodin Structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jchr.org [jchr.org]
- 10. Synthesis of novel 2-aminobenzothiazole derivatives as potential antimicrobial agents with dual DNA gyrase/topoisomerase IV inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. benchchem.com [benchchem.com]
- 14. europeanreview.org [europeanreview.org]
- 15. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Anticancer Potential: A Comparative Analysis of 2-Aminobenzothiazole Derivatives Across Diverse Cancer Cell Lines
For Immediate Release
In the relentless pursuit of novel and effective cancer therapeutics, the scientific community has turned a keen eye towards heterocyclic compounds, with 2-aminobenzothiazole derivatives emerging as a particularly promising class. These compounds have demonstrated significant cytotoxic effects against a spectrum of cancer cell lines, sparking further investigation into their mechanisms of action and therapeutic potential. This guide offers a comprehensive comparison of the efficacy of various 2-aminobenzothiazole derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in this critical field.
The anticancer activity of 2-aminobenzothiazole derivatives is often attributed to their ability to inhibit key signaling pathways involved in cell proliferation, survival, and angiogenesis. Notably, these compounds have been shown to target kinases such as Phosphoinositide 3-kinase (PI3K), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), and Epidermal Growth Factor Receptor (EGFR), which are frequently dysregulated in cancer.[1][2][3]
Comparative Efficacy: A Quantitative Overview
The cytotoxic potential of 2-aminobenzothiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. Lower IC50 values are indicative of higher potency. The following tables summarize the IC50 values of several promising 2-aminobenzothiazole derivatives against a panel of human cancer cell lines.
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| OMS5 | A549 | Lung Cancer | 22.13 | [2] |
| MCF-7 | Breast Cancer | 39.51 | [2] | |
| OMS14 | A549 | Lung Cancer | 34.09 | [2] |
| MCF-7 | Breast Cancer | 61.03 | [2] | |
| Compound 13 | HCT116 | Colon Carcinoma | 6.43 | [2] |
| A549 | Lung Cancer | 9.62 | [2] | |
| A375 | Malignant Melanoma | 8.07 | [2] | |
| Compound 20 | HepG2 | Liver Cancer | 9.99 | [2] |
| HCT-116 | Colon Carcinoma | 7.44 | [2] | |
| MCF-7 | Breast Cancer | 8.27 | [2] | |
| Compound 21 | HepG2 | Liver Cancer | 12.14 | [2] |
| HCT-116 | Colon Carcinoma | 11.21 | [2] | |
| MCF-7 | Breast Cancer | 10.34 | [2] | |
| Compound 24 | C6 | Rat Glioma | 4.63 | [2] |
| A549 | Human Lung Cancer | 39.33 | [3] | |
| Thiourea Derivative IVf | EAC | Mouse Ehrlich Ascites Carcinoma | 10-24 | [2] |
| MCF-7 | Breast Cancer | 15-30 | [2] | |
| HeLa | Cervical Cancer | 33-48 | [2] |
Delving Deeper: Apoptosis and Cell Cycle Arrest
Beyond cytotoxicity, the efficacy of an anticancer agent is also determined by its ability to induce programmed cell death (apoptosis) and halt the uncontrolled proliferation of cancer cells by arresting the cell cycle.
One study demonstrated that a specific 2-aminobenzothiazole derivative induced G2/M phase cell cycle arrest and apoptosis in HeLa cells in a concentration-dependent manner.[2] Another investigation into the effects of 2-aminobenzothiazole on human laryngeal carcinoma (HEp-2) cells revealed a significant induction of apoptosis. After a 24-hour exposure to an IC50 concentration, 25.99% of HEp-2 cells were in early apoptosis and 16.69% were in late apoptosis, with only 56.93% of cells remaining viable.[4]
Unraveling the Mechanism: Key Signaling Pathways
The anticancer effects of 2-aminobenzothiazole derivatives are intricately linked to their modulation of critical signaling pathways. The PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival, is a primary target.[2][5] Inhibition of PI3K by these derivatives prevents the activation of Akt and mTOR, ultimately leading to apoptosis and cell cycle arrest.[2] Other key targets include EGFR and VEGFR, receptor tyrosine kinases that, when inhibited, block downstream signaling cascades promoting tumor growth and angiogenesis.[2]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, detailed methodologies for key experiments are provided below.
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the 2-aminobenzothiazole derivatives or standard drugs and incubated for 48-72 hours.[1]
-
MTT Addition: Following the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2 to 4 hours.[6] During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The culture medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.[1][5]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[3][5]
Apoptosis Assay (Annexin V-FITC Staining)
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane.
-
Cell Preparation: Both adherent and suspension cells are collected following treatment. Adherent cells are first washed with PBS and then trypsinized.
-
Washing: The collected cells are washed twice with cold PBS.
-
Resuspension: Cells are resuspended in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to 100 µL of the cell suspension.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Analysis: 400 µL of 1X Binding Buffer is added to each tube, and the cells are analyzed by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered to be in early apoptosis.
Western Blot Analysis for PI3K/Akt/mTOR Pathway
This technique is used to detect and quantify specific proteins in a sample, providing insight into the activation status of signaling pathways.
-
Protein Extraction: Following treatment with 2-aminobenzothiazole derivatives, cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each sample is determined using a BCA assay.
-
Gel Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for the total and phosphorylated forms of PI3K, Akt, and mTOR.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The intensity of the bands corresponding to the phosphorylated proteins relative to the total protein levels indicates the activation state of the pathway.[5][7]
Conclusion
The data presented in this guide underscore the significant potential of 2-aminobenzothiazole derivatives as a versatile scaffold for the development of novel anticancer agents. Their demonstrated efficacy across a range of cancer cell lines, coupled with their ability to modulate key oncogenic signaling pathways, warrants further preclinical and clinical investigation. The detailed experimental protocols provided herein offer a foundation for researchers to build upon, fostering a more standardized and comparative approach to the evaluation of these promising compounds. As the scientific community continues to unravel the complexities of cancer, 2-aminobenzothiazole derivatives represent a hopeful avenue in the ongoing quest for more effective and targeted therapies.
References
- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. europeanreview.org [europeanreview.org]
- 5. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atcc.org [atcc.org]
- 7. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
Spectroscopic Analysis for Confirming the Structure of 2-Aminobenzothiazole Derivatives: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
The structural elucidation of 2-aminobenzothiazole derivatives, a core scaffold in many pharmacologically active compounds, is a critical step in chemical synthesis and drug development. A multi-pronged spectroscopic approach is typically employed to unambiguously confirm the molecular structure of these compounds. This guide provides a comparative overview of the most common spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—supported by experimental data and protocols.
Comparison of Spectroscopic Techniques
Each spectroscopic technique provides unique and complementary information about the molecular structure of 2-aminobenzothiazole derivatives. While NMR spectroscopy offers a detailed map of the carbon-hydrogen framework, mass spectrometry provides the molecular weight and fragmentation patterns. FT-IR spectroscopy is invaluable for identifying functional groups, and UV-Vis spectroscopy gives insights into the electronic structure and conjugation within the molecule.
| Spectroscopic Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Number, environment, and connectivity of protons. | Provides detailed information about the substitution pattern on the aromatic ring and the nature of substituents on the amino group. | Can have overlapping signals in complex molecules. |
| ¹³C NMR | Number and chemical environment of carbon atoms. | Confirms the carbon skeleton and the presence of quaternary carbons. | Lower sensitivity and longer acquisition times compared to ¹H NMR.[1] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Provides the molecular formula (with high-resolution MS) and structural clues from fragmentation. | Isomeric compounds can be difficult to distinguish. |
| FT-IR Spectroscopy | Presence of functional groups. | Excellent for identifying key functional groups like N-H (amine) and C=N (thiazole). | The "fingerprint region" can be complex and difficult to interpret fully. |
| UV-Vis Spectroscopy | Electronic transitions and conjugation. | Simple, rapid, and useful for confirming the presence of the benzothiazole chromophore. | Provides limited structural detail on its own. |
Quantitative Spectroscopic Data
The following tables summarize typical spectroscopic data for 2-aminobenzothiazole and its derivatives. Note that the exact values can vary depending on the specific derivative and the solvent used.
Table 1: ¹H and ¹³C NMR Spectral Data for 2-Aminobenzothiazole Derivatives
Data is a composite from analyses of 2-aminobenzothiazole and its derivatives.[1]
| ¹H NMR | Chemical Shift (δ) ppm (Solvent: DMSO-d₆) | Multiplicity | Assignment |
| Aromatic Protons | ~6.90 - 7.70 | m | Benzene ring protons |
| Amine Protons | ~7.85 | br s | -NH₂ |
| ¹³C NMR | Chemical Shift (δ) ppm (Solvent: DMSO-d₆) | Assignment |
| C2 | ~167.6 | Carbon attached to -NH₂ |
| C7a | ~151.3 | Quaternary carbon |
| C3a | ~132.1 | Quaternary carbon |
| Aromatic CH | ~110.9 - 129.2 | Carbons of the benzene ring |
Table 2: Mass Spectrometry Data for 2-Aminobenzothiazole
Data is based on the expected fragmentation pattern and ESI-MS results.[1] For 2-aminobenzothiazole (Molecular Weight: 150.2 g/mol ), electrospray ionization (ESI) typically shows a protonated molecular ion [M+H]⁺.[1]
| m/z | Relative Intensity | Assignment |
| 151 | 100% | [M+H]⁺ (Protonated Molecular Ion) |
| 150 | High | [M]⁺ (Molecular Ion)[2] |
| 123 | Moderate | [M - HCN]⁺ |
| 108 | Moderate | [M - C₂H₂N]⁺ |
| 96 | Moderate | [M - C₃H₂S]⁺ |
Table 3: FT-IR and UV-Vis Spectral Data for 2-Aminobenzothiazole Derivatives
| FT-IR Spectroscopy | Wavenumber (cm⁻¹) | Intensity | Assignment |
| N-H Stretching | 3423, 3230 | Strong, Broad | Amine group[2] |
| C=N Stretching | 1613 | Strong | Thiazole ring[2] |
| C=C Stretching | 1523 | Medium | Aromatic ring[2] |
| UV-Vis Spectroscopy | λmax (nm) | Solvent | Electronic Transition |
| ~345 | 1-methyl-2-pyrrolidinone | π → π* | Benzothiazole chromophore[3] |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the purified 2-aminobenzothiazole derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[1][2] For ¹³C NMR, a higher concentration (50-100 mg) may be necessary.[1]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]
-
Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.[1] A longer acquisition time is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.[1]
-
Data Processing: Process the raw data using Fourier transformation, followed by phase and baseline corrections to obtain the final spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques include Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a "soft" technique that often yields the molecular ion, while EI is a "hard" technique that causes fragmentation.[2]
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[1]
-
Detection: A detector records the abundance of each ion, which is then plotted against its m/z value to generate a mass spectrum.[1]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used, where a small amount of the solid is placed directly on the ATR crystal.[1] Alternatively, a KBr pellet can be prepared by grinding the sample with potassium bromide and pressing it into a thin disk.[1]
-
Background Spectrum: Record a background spectrum of the empty sample holder or a pure KBr pellet to subtract atmospheric and instrumental interferences.[1]
-
Sample Spectrum: Place the sample in the infrared beam and record the spectrum, typically over a range of 4000–400 cm⁻¹.[1]
-
Data Analysis: Analyze the final spectrum to identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile).
-
Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Fill a cuvette with the sample solution and record the absorbance spectrum over the desired wavelength range (typically 200-800 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).
Visualized Workflows
The following diagrams illustrate the logical workflow for the spectroscopic analysis of 2-aminobenzothiazole derivatives.
Caption: General workflow for spectroscopic analysis.
Caption: Relationship between techniques and structural information.
References
A Comparative Guide to In Silico Docking Studies of 2-Aminobenzothiazole Compounds
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-Aminobenzothiazole Inhibitors with Supporting Experimental Data.
The 2-aminobenzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antidiabetic, and antimicrobial effects.[1][2] In silico molecular docking has become an indispensable tool in the rational design and discovery of novel 2-aminobenzothiazole-based therapeutic agents, allowing for the prediction of binding affinities and interaction patterns with various biological targets. This guide provides a comparative analysis of recent in silico docking studies of 2-aminobenzothiazole derivatives, supported by corresponding experimental data.
Performance Comparison of 2-Aminobenzothiazole Derivatives
The following tables summarize quantitative data from various in silico docking studies, offering a clear comparison of the binding affinities of different 2-aminobenzothiazole compounds against key protein targets.
Table 1: Anticancer Activity - Docking Scores and Biological Activity against PI3Kγ
Phosphoinositide 3-kinase gamma (PI3Kγ) is a crucial enzyme in the PI3K/AKT/mTOR signaling pathway, which is often dysregulated in cancer. The following data compares the in silico docking performance of several 2-aminobenzothiazole derivatives against PI3Kγ (PDB code: 7JWE) with their corresponding in vitro biological activities.[3][4][5]
| Compound ID | LibDock Score | Biological Activity | Target Protein | PDB Code |
| OMS1 | 113.524 | 47% inhibition @ 100 µM | PI3Kγ | 7JWE |
| OMS2 | 121.194 | 48% inhibition @ 100 µM | PI3Kγ | 7JWE |
| OMS5 | 118.069 | IC50: 22.13 - 61.03 µM | PI3Kγ | 7JWE |
| OMS14 | 134.458 | IC50: 22.13 - 61.03 µM | PI3Kγ | 7JWE |
| OMS15 | 138.055 | Not Reported | PI3Kγ | 7JWE |
| OMS16 | 153.032 | Not Reported | PI3Kγ | 7JWE |
| Gedatolisib (Reference) | 81.11 | Co-crystallized Ligand | PI3Kγ | 7JWE |
Table 2: Antibacterial Activity - In Vitro Activity against a Model Histidine Kinase (HK853)
Bacterial histidine kinases are key components of two-component signal transduction systems, which are essential for bacterial virulence and survival. This table presents the in vitro inhibitory activity of a series of 2-aminobenzothiazole derivatives against the model bacterial histidine kinase HK853.[3]
| Compound ID | IC50 (µM) | Target |
| Rilu-1 | 7.15 | HK853 |
| Rilu-2 | 1.21 | HK853 |
| C-12 | 29.0 | HK853 |
| C-15 | 46.8 | HK853 |
| C-16 | 50.1 | HK853 |
| C-17 | 119 | HK853 |
Table 3: Antidiabetic Activity - Docking Scores against PPARγ and ALR2
Peroxisome proliferator-activated receptor gamma (PPARγ) and aldose reductase (ALR2) are important targets in the development of treatments for type 2 diabetes and its complications. The table below shows the binding affinities (ΔG) of selected 2-aminobenzothiazole derivatives against these targets.
| Compound ID | Target | Binding Affinity (ΔG, kcal/mol) |
| 3b | PPARγ | -7.8 |
| 4y | PPARγ | -8.4 |
| 8d | PPARγ | -7.77 |
| 8d | ALR2 | -8.39 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in silico and in vitro findings. The following sections outline the protocols employed in the cited studies.
Molecular Docking Protocol for PI3Kγ Inhibitors
The in silico analysis of 2-aminobenzothiazole derivatives against PI3Kγ was performed as follows:[3]
-
Protein Preparation: The three-dimensional crystal structure of the PI3Kγ protein in complex with the inhibitor gedatolisib was obtained from the Protein Data Bank (PDB code: 7JWE). The protein structure was prepared by adding hydrogen atoms, correcting connectivity, and inserting any missing loops.[3]
-
Ligand Preparation: The 2-aminobenzothiazole derivatives were sketched in 2D and converted to 3D structures. Energy minimization was performed using the CHARMm force field.[3]
-
Active Site Definition: The binding site was defined based on the location of the co-crystallized ligand, gedatolisib, within the protein structure.[3]
-
Docking Validation: The docking protocol was validated by removing the co-crystallized ligand from the active site and then re-docking it using the LibDock algorithm. The accuracy of the docking pose was confirmed by calculating the root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value below 2.0 Å indicated a reliable docking protocol.[3]
-
Ligand Docking: The synthesized 2-aminobenzothiazole derivatives were then docked into the defined active site of the PI3Kγ protein using the default settings of the LibDock algorithm. The resulting poses were scored, with higher LibDock scores indicating more favorable binding interactions.[3]
In Vitro PI3Kγ Inhibition Assay
The in vitro inhibitory activity of the synthesized compounds against PI3Kγ was evaluated to determine their biological efficacy.[3]
-
Assay Principle: The assay measures the ability of the test compounds to inhibit the kinase activity of the PI3Kγ enzyme.
-
Procedure: The compounds were tested at a concentration of 100 µM. The percentage of enzyme inhibition was determined by comparing the enzyme activity in the presence of the test compound to the activity in a control sample without the inhibitor. For the most potent compounds, a dose-response curve was generated to calculate the half-maximal inhibitory concentration (IC50) value.[3]
Visualizing the Molecular Landscape
The following diagrams illustrate the general workflow of in silico molecular docking and the key signaling pathways targeted by 2-aminobenzothiazole derivatives.
References
Benchmarking a 2-Aminobenzothiazole Derivative Against Known Kinase Inhibitors for Cyclin-Dependent Kinase 2 (CDK2)
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of a representative 2-aminobenzothiazole derivative against a panel of established kinase inhibitors targeting Cyclin-Dependent Kinase 2 (CDK2). Due to the limited publicly available data on the specific kinase inhibitory activity of 2-Aminobenzothiazole-6-carboxylic acid hydrochloride, this guide utilizes a structurally related 2-aminobenzothiazole compound with documented potent activity against CDK2. This approach allows for a relevant and data-driven comparison within this chemical class.
The information presented herein is intended for researchers, scientists, and drug development professionals interested in the evaluation of novel kinase inhibitors. The guide encompasses a summary of inhibitory activities, detailed experimental protocols for kinase inhibition assays, and visualizations of the relevant signaling pathway and experimental workflow.
Comparative Inhibitory Activity
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of the representative 2-aminobenzothiazole derivative and several well-characterized CDK2 inhibitors. Lower IC50 values are indicative of higher potency. The selectivity profile against other cyclin-dependent kinases is also provided where available, offering insights into the specificity of these compounds.
| Compound | 2-Aminobenzothiazole Derivative (Compound 38) | Roscovitine (Seliciclib) | Dinaciclib | Flavopiridol (Alvocidib) | SNS-032 | Milciclib | AT7519 |
| Target | IC50 (nM) | IC50 (nM) | IC50 (nM) | IC50 (nM) | IC50 (nM) | IC50 (nM) | IC50 (nM) |
| CDK2 | 21.7 | 100[1] | 1[2] | 100[1] | 38[1] | 45[3][4] | 44[1] |
| CDK1 | 37.8 | 2700[1] | 3[2] | 30[1] | >40x selective vs CDK1 | >3x selective vs CDK1 | 190[1] |
| CDK4 | - | >100,000[2] | >1000[2] | 20[1] | - | Submicromolar activity | 67[1] |
| CDK5 | - | 160[2] | 1[2] | - | - | Submicromolar activity | 18[1] |
| CDK7 | - | 500[1] | - | 10[1] | 62[1] | - | - |
| CDK9 | - | 800[1] | 4[2] | - | 4[1] | - | <10[1] |
Data for the 2-Aminobenzothiazole Derivative (Compound 38) is sourced from a study by the Zhao group (2019) on 2-aminobenzothiazole scaffold for the development of a new class of CDK2 kinase inhibitors.
Signaling Pathway and Experimental Workflow
To provide a conceptual framework, the following diagrams illustrate the CDK2 signaling pathway and a standard experimental workflow for assessing kinase inhibition.
Experimental Protocols
The following protocols provide a detailed methodology for conducting key experiments to evaluate CDK2 inhibitors.
In Vitro CDK2 Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity in the presence of an inhibitor.[2][5][6]
Materials:
-
Recombinant CDK2/Cyclin A2 or CDK2/Cyclin E1 Kinase Enzyme System
-
ADP-Glo™ Kinase Assay Kit
-
Test Inhibitors dissolved in DMSO
-
Substrate (e.g., Histone H1)
-
Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
96-well or 384-well plates
Procedure:
-
Kinase Reaction Setup:
-
To each well of a plate, add 1-5 µL of the serially diluted test inhibitor.
-
Add 10 µL of a master mix containing the CDK2/Cyclin enzyme and substrate in the kinase buffer.
-
Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be near the Km for ATP.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes.[2]
-
-
Reaction Termination and ATP Depletion:
-
Signal Generation:
-
Add Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP, which is then used by a luciferase to produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.[2]
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (no-enzyme control) from all readings.
-
Normalize the data to the DMSO control (representing 0% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[2]
-
Cell Proliferation Assay (e.g., CellTiter-Glo®)
This assay assesses the effect of the inhibitor on the proliferation of cancer cell lines by measuring the number of viable cells based on ATP quantitation.
Materials:
-
Cancer cell line (e.g., OVCAR3, HCT116)
-
Test Inhibitors dissolved in DMSO
-
96-well clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells at an optimized density in 96-well plates and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test inhibitor (typically ranging from nanomolar to micromolar) for a specified period (e.g., 48-72 hours). Include a DMSO-treated vehicle control.
-
-
Assay Execution:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the culture medium volume in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration.
-
Determine the EC50 value (the concentration of inhibitor that causes 50% inhibition of cell proliferation) using non-linear regression analysis.
-
Conclusion
The representative 2-aminobenzothiazole derivative demonstrates potent inhibition of CDK2, with an IC50 value of 21.7 nM, which is comparable to or more potent than several established CDK2 inhibitors such as Flavopiridol and Milciclib. Its activity profile suggests that the 2-aminobenzothiazole scaffold is a promising starting point for the development of novel kinase inhibitors. Further investigation into the selectivity, cellular activity, and pharmacokinetic properties of this compound and its analogues is warranted to fully elucidate their therapeutic potential. The protocols and comparative data presented in this guide offer a foundational framework for such future research.
References
- 1. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
Safety Operating Guide
Proper Disposal of 2-Aminobenzothiazole-6-carboxylic acid hydrochloride: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of chemical waste is paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-Aminobenzothiazole-6-carboxylic acid hydrochloride, a compound often utilized in pharmaceutical research and development. Adherence to these protocols is crucial for minimizing risks and complying with regulatory standards.
I. Hazard Identification and Classification
For disposal purposes, this compound should be treated as a halogenated organic waste due to the presence of the hydrochloride salt.[3][4] It is crucial to segregate this waste stream from non-halogenated organic waste to prevent dangerous reactions and to ensure proper treatment and disposal.[5][6]
Key Hazard Information:
| Property | Description | Source |
| Acute Toxicity (Oral) | Harmful if swallowed. | [1][2] |
| Eye Irritation | Causes serious eye irritation. | [1][2] |
| Chemical Class | Halogenated Organic Compound | [3][4] |
II. Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a laboratory coat.
2. Waste Collection:
-
All handling of the waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[7]
-
Use a designated and properly labeled waste container for "Halogenated Organic Waste." [3][4]
-
The container must be made of a material compatible with the chemical and have a secure, leak-proof screw cap.[8][9]
3. Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste." [8][10]
-
The label must include the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[3][10]
-
Indicate the approximate concentration or quantity of the waste.
-
Note the date when the first waste was added to the container (accumulation start date).[8]
4. Segregation and Storage:
-
Store the halogenated waste container separately from other waste streams, particularly non-halogenated solvents, acids, bases, and oxidizers.[4][5] Incompatible chemicals must be segregated to prevent dangerous reactions.[10]
-
The waste container should be stored in a designated satellite accumulation area (SAA) that is near the point of generation and under the control of laboratory personnel.[9][11]
-
The storage area should be well-ventilated.[8]
-
Utilize secondary containment, such as a tray or tub, to contain any potential leaks.[9]
5. Disposal Request:
-
Do not fill the waste container beyond 90% of its capacity to allow for expansion.[6][12]
-
Once the container is full or has been in accumulation for the maximum allowed time (which can vary by institutional and local regulations), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[8]
-
Follow your institution's specific procedures for requesting a waste pickup.
6. Spill and Emergency Procedures:
-
In case of a small spill, absorb the material with an inert absorbent, such as sand or vermiculite.[7]
-
Collect the contaminated absorbent material into a sealed, labeled container for disposal as hazardous waste.
-
For larger spills, evacuate the area and contact your institution's emergency response team.
III. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. geneseo.edu [geneseo.edu]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 7. 2-aMinobenzothiazole-6-carboxylic acid | CAS#:93-85-6 | Chemsrc [chemsrc.com]
- 8. danielshealth.com [danielshealth.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. benchchem.com [benchchem.com]
- 11. epa.gov [epa.gov]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Safeguarding Your Research: A Guide to Handling 2-Aminobenzothiazole-6-carboxylic acid hydrochloride
Essential guidance for the safe handling, use, and disposal of 2-Aminobenzothiazole-6-carboxylic acid hydrochloride is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. This document provides clear, actionable protocols for researchers, scientists, and drug development professionals. Adherence to these procedures is paramount due to the compound's potential health hazards, including skin, eye, and respiratory irritation, and harm if swallowed or inhaled.[1][2][3]
Personal Protective Equipment (PPE)
A systematic approach to personal protection is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Goggles should be tightly fitting. A face shield is recommended when there is a risk of splashing.[4] |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile rubber) and a lab coat. | Inspect gloves for integrity before each use and change them frequently, especially after direct contact.[5] |
| Respiratory Protection | NIOSH-approved respirator. | A dust respirator is recommended when handling the solid form to prevent inhalation of dust particles.[5][6] |
| General | Standard laboratory attire. | This includes a lab coat, closed-toe shoes, and long pants to minimize skin exposure.[4] |
Operational Plan: Safe Handling and Use
Strict adherence to the following procedures will minimize the risk of exposure and ensure a safe laboratory environment.
Engineering Controls:
-
Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the inhalation of dust or vapors.[1][5]
-
Safety Stations: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[4]
Safe Handling Practices:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly.
-
Weighing and Transfer: Handle the solid compound carefully to avoid generating dust. Use a spatula for transfers.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
General Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[1] Do not eat, drink, or smoke in the laboratory.[2]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, flames, and oxidizing agents.[1][7]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Waste Characterization: All waste materials containing this chemical should be treated as hazardous waste.
-
Disposal Method: Dispose of the waste material in accordance with all applicable federal, state, and local environmental regulations.[5] A common method is to dissolve the compound in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[5]
-
Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent and disposed of as hazardous waste.
-
Prohibited Disposal: Do not empty the chemical or its solutions into drains or release them into the environment.[5][8]
Emergency Procedures: Chemical Spill Workflow
In the event of a spill, follow this workflow to ensure a safe and effective response.
References
- 1. 2-aMinobenzothiazole-6-carboxylic acid | CAS#:93-85-6 | Chemsrc [chemsrc.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lanxess.com [lanxess.com]
- 7. fishersci.com [fishersci.com]
- 8. geneseo.edu [geneseo.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
